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  • Product: (S)-1-Methylazetidine-2-carboxylic acid
  • CAS: 255882-95-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for (S)-1-Methylazetidine-2-carboxylic Acid

Executive Summary As a Senior Application Scientist specializing in non-proteinogenic amino acids, I frequently utilize (S)-1-Methylazetidine-2-carboxylic acid in advanced peptidomimetic drug design. Serving as a conform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in non-proteinogenic amino acids, I frequently utilize (S)-1-Methylazetidine-2-carboxylic acid in advanced peptidomimetic drug design. Serving as a conformationally restricted proline surrogate[1], this molecule introduces unique structural rigidity into peptide backbones. This technical guide deconstructs its physicochemical properties, analyzes the mechanistic impact of its N-methylated azetidine core, and provides field-proven, self-validating analytical protocols for its characterization.

Structural and Physicochemical Profiling

The four-membered azetidine ring imposes significant angle strain (compressing standard tetrahedral angles to ~93°), which inherently alters the hybridization and reactivity of the nitrogen lone pair[2]. When coupled with N-methylation and a chiral carboxylic acid at the C2 position, the molecule exhibits a highly specific physicochemical profile that dictates its behavior in both synthetic and biological environments.

Table 1: Core Physicochemical Properties
PropertyValueCausality & Significance
Chemical Formula C5H9NO2Standard N-methylated derivative of azetidine-2-carboxylic acid[3].
Molecular Weight 115.13 g/mol Low molecular weight enables high ligand efficiency in fragment-based screening[3].
CAS Registry Number 255882-95-2Specific to the (S)-enantiomer, ensuring stereochemical fidelity[3].
LogP (Predicted) ~ -1.8 to -2.0Highly hydrophilic; its zwitterionic nature at physiological pH limits passive lipid bilayer diffusion.
pKa (Carboxyl) ~ 1.8 - 2.0Highly acidic due to the inductive electron-withdrawing effect of the adjacent protonated nitrogen.
pKa (Amine) ~ 9.5 - 10.0Slightly less basic than unmethylated azetidine (pKa 11.29[2]) due to steric hindrance of solvation.
Storage Temperature 2 - 8 °CRequires sealed, cold storage to prevent hygroscopic degradation and maintain stability[3].

Mechanistic Implications of N-Methylation

Understanding the shift from a secondary amine (in standard azetidine-2-carboxylic acid) to a tertiary amine (in the N-methylated derivative) is critical for drug developers.

In unmethylated azetidine, the secondary amine acts as a hydrogen bond donor. N-methylation eliminates this capability. When incorporated into a peptide chain, this forces the formation of a tertiary amide bond. Much like proline, this significantly lowers the energy barrier between cis and trans amide conformations, often inducing a cis-peptide bond geometry that creates sharp turns in the peptide secondary structure. Furthermore, the steric bulk of the N-methyl group severely restricts the ϕ (phi) and ψ (psi) dihedral angles, locking the peptide into a predictable, protease-resistant conformation.

Conformational_Impact Base Azetidine-2-carboxylic acid (Secondary Amine) Methylation N-Methylation (Tertiary Amine) Base->Methylation Synthetic Modification Prop1 Loss of H-Bond Donor (Altered Peptide Folding) Methylation->Prop1 Prop2 Steric Bulk Increase (cis-Amide Preference) Methylation->Prop2 Prop3 Basicity Shift (Altered pKa Profile) Methylation->Prop3

Fig 1: Logical relationship mapping the physicochemical impacts of N-methylation.

Self-Validating Analytical Protocols

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. Below are the standard operating procedures for characterizing this compound.

Protocol A: Determination of Enantiomeric Purity via Chiral HPLC

Because the biological target recognition of proline analogs is highly stereodependent[1], verifying the purity of the (S)-enantiomer is paramount.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v). Causality: TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp elution profiles.

  • Column Equilibration: Utilize a Chiralcel OD-H column (or an equivalent amylose-based stationary phase). Equilibrate at a flow rate of 1.0 mL/min at a constant 25 °C.

  • Sample Preparation: Dissolve (S)-1-Methylazetidine-2-carboxylic acid in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection & Detection: Inject 10 µL of the sample. Monitor absorbance at 210 nm, as the molecule lacks conjugated chromophores and requires low-wavelength UV detection.

Self-Validation Mechanism: Prior to sample analysis, the system must inject a known racemic mixture of (R/S)-1-Methylazetidine-2-carboxylic acid. The run is only validated if the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , the system automatically invalidates the run, preventing the reporting of artificially inflated enantiomeric excess (ee%) values due to column degradation or mobile phase imbalance.

HPLC_Workflow Sample Sample Prep: (S)-1-Methylazetidine-2-carboxylic acid Validation System Suitability: Racemic (R/S) Injection Sample->Validation Pre-run Check Injection Chiral Stationary Phase HPLC Injection Validation->Injection If Rs >= 1.5 Detection UV Detection (210 nm) Injection->Detection Isocratic Elution Analysis Chromatogram Analysis: ee% Calculation Detection->Analysis Data Output

Fig 2: Self-validating analytical workflow for chiral HPLC determination of enantiomeric excess.

Protocol B: pKa Determination via Potentiometric Titration

Accurate pKa values are required to model the compound's zwitterionic behavior and solubility in physiological buffers.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 15 mg of the analyte in 20 mL of 0.15 M KCl. Causality: The KCl background maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients during titration.

  • Acidification: Lower the solution pH to 1.5 using standardized 0.1 M HCl to fully protonate both the tertiary amine and the carboxylate groups.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator under a nitrogen blanket at 25.0 ± 0.1 °C. Causality: The nitrogen blanket prevents atmospheric CO2 from dissolving and forming carbonic acid, which would artificially skew the basic pKa measurement.

  • Data Analysis: Extract the macroscopic pKa values using non-linear regression software (e.g., Hyperquad).

Self-Validation Mechanism: Run a parallel titration using a certified reference standard of L-Proline. If the calculated pKa of the L-Proline control deviates by more than 0.05 pH units from established literature values (pKa1 = 1.99, pKa2 = 10.60), the electrode must be recalibrated and the titrant re-standardized before analyzing the azetidine derivative.

Conclusion

(S)-1-Methylazetidine-2-carboxylic acid is a highly specialized building block. Its strained four-membered ring[2] and N-methylated tertiary amine structure demand precise analytical handling. By employing self-validating protocols, researchers can confidently leverage its unique physicochemical properties to engineer next-generation peptidomimetics with enhanced conformational stability and target affinity.

References

  • "1-Methylazetidine-2-carboxylic acid CAS 255882-95-2", SalesRecording Chemical Database.
  • "Azetidine - Structure and Properties", Grokipedia.
  • "L-Azetidine-2-carboxylic acid | Proline Analog", MedChemExpress.

Sources

Exploratory

Synthesis Pathways for Enantiomerically Pure (S)-1-Methylazetidine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary (S)-1-Methylazetidine-2-carboxylic acid (also known as N-methyl-L-azetidine-2-carboxylic acid) is a highly constrained, non-proteinogenic amino acid derivative. Its unique four-membered nitrogen-contain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Methylazetidine-2-carboxylic acid (also known as N-methyl-L-azetidine-2-carboxylic acid) is a highly constrained, non-proteinogenic amino acid derivative. Its unique four-membered nitrogen-containing heterocycle imparts significant conformational rigidity, making it a privileged scaffold in modern drug discovery. It is frequently utilized in the design of peptidomimetics, kinase inhibitors, and modulators of G-protein coupled receptors to improve metabolic stability and mitigate off-target liabilities (such as hERG channel inhibition)[1][2].

This whitepaper provides an in-depth technical analysis of the two primary synthetic pathways for generating enantiomerically pure (S)-1-Methylazetidine-2-carboxylic acid: Direct Reductive N-Methylation of a chiral pool precursor, and De Novo Cyclization from an acyclic amino acid.

Mechanistic Rationale & Causality in Azetidine Synthesis

The synthesis and functionalization of azetidine rings present unique thermodynamic and kinetic challenges. The four-membered ring possesses significant angle strain (~26 kcal/mol), which makes ring-closing reactions kinetically less favorable compared to five- or six-membered analogs (e.g., pyrrolidines or piperidines).

When targeting the N-methylated derivative, the choice of alkylation strategy is critical. Direct alkylation using methyl halides (e.g., methyl iodide) often leads to over-alkylation, generating undesired quaternary ammonium salts due to the high nucleophilicity of the secondary azetidine nitrogen. To circumvent this, reductive amination is the gold standard[1]. By condensing the secondary amine with formaldehyde to form an intermediate iminium ion—followed by immediate in situ reduction—the reaction strictly halts at the mono-methylated tertiary amine stage.

Pathway A: Direct Reductive N-Methylation of (S)-Azetidine-2-Carboxylic Acid

Causality & Reagent Selection

This pathway leverages commercially available (S)-azetidine-2-carboxylic acid (L-Aze)[3]. The transformation utilizes formaldehyde as the single-carbon source. The reducing agent must be carefully selected; sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂ with Pd/C) are preferred because they selectively reduce the iminium ion without reducing the carboxylic acid or requiring harsh conditions that might trigger ring-opening[1][2].

Experimental Protocol: Step-by-Step

This protocol describes a self-validating system where conversion can be monitored via LC-MS to ensure no over-alkylation occurs.

  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of enantiomerically pure (S)-azetidine-2-carboxylic acid in a polar protic solvent system (e.g., Methanol or a Methanol/Water mixture) to ensure full solubility of the zwitterionic starting material.

  • Iminium Formation: Add 1.2 to 1.5 equivalents of aqueous formaldehyde (37% w/w in H₂O). Stir the mixture at room temperature for 30 minutes. The slight excess ensures complete conversion to the iminium intermediate while minimizing unreacted starting material[1].

  • Reduction:

    • Option 1 (Hydride Reduction): Portion-wise, add 1.5 to 2.0 equivalents of NaBH(OAc)₃. The mild reducing power of NaBH(OAc)₃ is optimal here, as it avoids the generation of toxic byproducts associated with NaBH₃CN[1].

    • Option 2 (Catalytic Hydrogenation): Alternatively, add 10% Pd/C (0.1 eq by weight) and stir the reaction under a hydrogen atmosphere (1 atm) for 2–4 hours[2].

  • Quenching & Monitoring: Monitor the reaction via LC-MS (ESI+). The desired product mass is m/z=116.1 [M+H]+ . Once the starting material ( m/z=102.1 ) is consumed, quench the reaction. If using NaBH(OAc)₃, quench with a mild aqueous buffer; if using Pd/C, filter the mixture through a pad of Celite.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product using preparative HPLC (C18 column, eluting with a gradient of MeCN/water containing 0.1% TFA) or via cation-exchange chromatography to isolate the pure (S)-1-Methylazetidine-2-carboxylic acid as a TFA salt or zwitterion[2].

Pathway B: De Novo Cyclization from L-Methionine Chiral Pool

Causality & Reagent Selection

For large-scale or cost-sensitive applications, starting from L-Aze can be economically prohibitive. Pathway B utilizes inexpensive L-methionine as the chiral pool[4]. The fundamental logic here is to convert the γ -thiomethyl group of L-methionine into a superior leaving group (via sulfonium salt formation or conversion to a γ -halide). Subsequent treatment with a weak base under controlled heating (50–80 °C) drives an intramolecular nucleophilic substitution ( SN​2 ) by the α -amino group, closing the highly strained four-membered ring with complete retention of the (S)-stereocenter[4][5].

Experimental Protocol: Step-by-Step
  • Activation of L-Methionine: Suspend L-methionine in an organic solvent (e.g., methanol/water). React with an alkylating agent (such as methyl iodide or benzyl chloride) to form the corresponding sulfonium salt, or convert it to L-4-halo-2-aminobutyrate[5].

  • Intramolecular Cyclization: Adjust the pH to mildly basic conditions (pH 7.5–8.5) using a weak base (e.g., Cs2​CO3​ or NaHCO3​ ). Heat the reaction mixture to 50–80 °C for 0.5 to 3 hours[4]. The elevated temperature provides the activation energy required to overcome the ring strain of the forming azetidine.

  • Protection/Deprotection (Optional but Recommended): To facilitate purification, the newly formed secondary amine can be transiently protected (e.g., with Boc₂O) and the carboxylic acid esterified. Following purification, standard deprotection yields L-azetidine-2-carboxylic acid[4].

  • N-Methylation: Subject the resulting L-azetidine-2-carboxylic acid to the reductive amination protocol described in Pathway A (Formaldehyde + NaBH(OAc)₃) to yield the final (S)-1-Methylazetidine-2-carboxylic acid.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of both pathways to guide synthetic strategy selection.

MetricPathway A: Direct Reductive AminationPathway B: De Novo Cyclization (L-Met)
Starting Material (S)-Azetidine-2-carboxylic acidL-Methionine
Overall Yield High (75% - 90%)Moderate (40% - 60% over multiple steps)
Enantiomeric Excess (ee) >99% (Retention of starting ee)>98% (Minimal racemization risk)
Scalability Excellent (Bench to Kilo scale)Good (Requires careful temperature control)
Reagent Cost High (Due to L-Aze cost)Low (L-Methionine is inexpensive)
Primary Challenge Cost of raw materialsHandling of reactive intermediates / Ring strain

Visual Workflows

Pathway A: Direct Reductive N-Methylation Workflow

PathwayA A L-Azetidine-2-carboxylic acid (Chiral Pool) B Formaldehyde (HCHO) Addition A->B Solvent (MeOH/H2O) C Iminium Ion Intermediate B->C Condensation (-H2O) D Reduction (NaBH(OAc)3 or H2/Pd-C) C->D Reductive Amination E (S)-1-Methylazetidine-2-carboxylic acid (Final Product) D->E LC-MS Monitored Purification

Caption: Workflow of Pathway A demonstrating the direct reductive N-methylation of L-Aze.

Pathway B: De Novo Cyclization Workflow

PathwayB A L-Methionine (Starting Material) B Activation (Alkyl Halide/Sulfonium Formation) A->B Methylation/Halogenation C Intramolecular Cyclization (Weak Base, 50-80°C) B->C SN2 Displacement of Leaving Group D L-Azetidine-2-carboxylic acid (Intermediate) C->D Ring Closure E Reductive N-Methylation (HCHO + Reducing Agent) D->E Pathway A Protocol F (S)-1-Methylazetidine-2-carboxylic acid (Final Product) E->F Isolation

Caption: Workflow of Pathway B illustrating de novo cyclization from L-methionine.

References

  • Therapeutic compounds and methods of use thereof (US20180105504A1). Google Patents. Available at:[1]

  • Camptothecin derivatives and preparation methods and uses thereof (WO2024125627A1). Google Patents. Available at:[2]

  • Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid (CN1393442A). Google Patents. Available at:[4]

  • Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid (CN1209350C). Google Patents. Available at:[5]

  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives . Takaishi et al., Heterocycles. Available at:[Link][3]

Sources

Foundational

CAS number and molecular structure of (S)-1-Methylazetidine-2-carboxylic acid

An In-Depth Technical Guide to (S)-1-Methylazetidine-2-carboxylic Acid Abstract (S)-1-Methylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid that has garnered significant interest within the scientif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-1-Methylazetidine-2-carboxylic Acid

Abstract

(S)-1-Methylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid, four-membered azetidine ring offers a unique conformational constraint that is highly sought after for the design of novel therapeutics. This guide provides a comprehensive overview of (S)-1-Methylazetidine-2-carboxylic acid, detailing its molecular structure, physicochemical properties, synthetic methodologies, and applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to serve as a foundational resource for leveraging this valuable building block in research and development.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in medicinal chemistry.[1] Its inclusion in molecular design is driven by the unique physicochemical and pharmacokinetic properties it imparts. The high ring strain and sp³-rich character of the azetidine scaffold introduce a degree of conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase solubility.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]

(S)-1-Methylazetidine-2-carboxylic acid belongs to this important class of compounds. As a constrained analog of proline and other amino acids, it serves as a powerful building block for creating peptides and small molecules with controlled three-dimensional structures. The (S)-stereochemistry at the C2 position and the N-methylation further define its shape and properties, making it a distinct and valuable tool for probing biological systems and developing next-generation pharmaceuticals.

Physicochemical Properties and Molecular Structure

The fundamental identity and characteristics of (S)-1-Methylazetidine-2-carboxylic acid are summarized below. These properties are critical for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 255882-95-2[2]
Molecular Formula C₅H₉NO₂[2]
Molecular Weight 115.13 g/mol [2]
Synonyms (2S)-Methyl-1-azetidine-2-carboxylic acid[2]
SMILES CN1CC[C@H]1C(O)=O[2]
Topological Polar Surface Area 40.54 Ų[2]
Storage Sealed in dry, 2-8°C[2]

The molecular structure consists of a saturated four-membered azetidine ring. A methyl group is attached to the nitrogen atom (N1), and a carboxylic acid group is attached to the chiral carbon at the second position (C2) with (S)-stereochemistry. This compact and rigid structure is key to its utility as a conformational constraint in larger molecules.

molecular_structure cluster_0 (S)-1-Methylazetidine-2-carboxylic acid C1 C C2 C C1->C2 COOH COOH C1->COOH H_chiral H C1->H_chiral (S) C3 C C2->C3 N N C3->N N->C1 CH3 CH₃ N->CH3 synthesis_workflow Start Chiral Precursor (e.g., L-Aspartic Acid) Protect Functional Group Protection Start->Protect Activate Side-Chain Activation Protect->Activate Cyclize Intramolecular Cyclization Activate->Cyclize Methylate N-Methylation Cyclize->Methylate Deprotect Deprotection Methylate->Deprotect Product (S)-1-Methylazetidine- 2-carboxylic acid Deprotect->Product

Caption: Conceptual workflow for the synthesis of the target molecule.

This strategic approach ensures high enantiomeric purity, which is critical for applications in drug development where stereochemistry dictates biological activity. [3]

Applications in Drug Discovery and Development

The unique structural features of (S)-1-Methylazetidine-2-carboxylic acid make it a highly attractive building block for medicinal chemists.

  • Conformationally Constrained Scaffolds : The primary application is its use as a proline mimic or a constrained amino acid. When incorporated into peptides or small molecules, the azetidine ring restricts the conformational freedom of the molecular backbone, which can pre-organize the molecule for optimal interaction with a protein target, often leading to enhanced potency and selectivity. [4]

  • Improved Pharmacokinetic Properties : The introduction of sp³-rich, compact rings like azetidine can improve key drug-like properties. This includes increasing aqueous solubility, reducing susceptibility to metabolic degradation (metabolic stability), and fine-tuning lipophilicity, which are all critical parameters in designing orally bioavailable drugs. [1]

  • Vector for Chemical Diversity : The carboxylic acid and the secondary amine (prior to methylation) serve as versatile chemical handles for further modification. This allows for the construction of diverse chemical libraries for high-throughput screening, enabling the exploration of new chemical space in the search for novel bioactive compounds. [5] The azetidine scaffold is found in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases, highlighting the broad therapeutic potential of building blocks like (S)-1-Methylazetidine-2-carboxylic acid. [1]

Experimental Protocols and Characterization

A Representative Synthetic Protocol

The following protocol outlines a plausible, multi-step synthesis based on established chemical principles for forming substituted azetidines.

Objective: To synthesize (S)-1-Methylazetidine-2-carboxylic acid from (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.

Step 1: N-Methylation of the Protected Precursor

  • Dissolve (S)-N-Boc-azetidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Causality: The base deprotonates the Boc-protected amine, forming a nucleophile.

  • Allow the mixture to stir for 30 minutes at 0°C.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise. Causality: The deprotonated nitrogen acts as a nucleophile, attacking the methyl iodide to form the N-methyl bond.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-methylated intermediate.

Step 2: Saponification and Deprotection

  • Dissolve the purified N-methylated intermediate from Step 1 in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 2.0 eq). Causality: LiOH is a strong base that saponifies (hydrolyzes) the methyl ester to a carboxylate salt.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the hydrolysis is complete, acidify the mixture to pH ~2-3 with 1M hydrochloric acid (HCl). Causality: Acidification protonates the carboxylate to form the free carboxylic acid and simultaneously removes the acid-labile Boc protecting group.

  • Extract the final product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (S)-1-Methylazetidine-2-carboxylic acid.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the N-CH₃ protons. - Multiplets corresponding to the diastereotopic protons of the azetidine ring. - A broad singlet for the carboxylic acid proton (often exchanged with D₂O). [6]
¹³C NMR - A peak for the carbonyl carbon of the carboxylic acid (~160-185 ppm). - Peaks corresponding to the carbons of the azetidine ring. - A peak for the N-CH₃ carbon. [7]
IR Spectroscopy - A strong, broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). - A strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹). [7]
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 116.0706).

Conclusion

(S)-1-Methylazetidine-2-carboxylic acid is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its constrained cyclic structure provides a reliable strategy for enhancing the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. The well-understood synthetic pathways and clear characterization profile make it an accessible and powerful building block for researchers. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of unique scaffolds like (S)-1-Methylazetidine-2-carboxylic acid will undoubtedly play a crucial role in the development of future medicines.

References

  • Synthonix. (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester. [Link]

  • ACS Publications. Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. [Link]

  • PubChem, National Institutes of Health. Methyl azetidine-2-carboxylate. [Link]

  • Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]

  • PubChem, National Institutes of Health. 1-Methylazetidine-3-carboxylic acid. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • PubChem, National Institutes of Health. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Research in Agricultural Sciences. Research advances in L-azetidine-2-carboxylic acid. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • PubMed, National Institutes of Health. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • PubChem, National Institutes of Health. 2-Azetidinecarboxylic acid, (+)-. [Link]

  • SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

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Exploratory

The Azetidine Motif: Harnessing Ring Strain and Reactivity in Modern Drug Discovery

Executive Summary Azetidines—four-membered saturated nitrogen heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry and drug development[1]. Their unique combination of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered saturated nitrogen heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry and drug development[1]. Their unique combination of high ring strain (~25.2 kcal/mol) and secondary amine basicity (pKa ~11.29) offers a distinct reactivity profile[2],[3]. This technical guide provides a comprehensive analysis of the thermodynamic properties governing azetidine behavior, details self-validating protocols for their synthesis and strain-release functionalization, and explores their strategic application in rational drug design.

Thermodynamic and Structural Fundamentals

The chemical behavior of the azetidine ring is dictated by its geometric distortion. The internal C-N-C and C-C-C bond angles are compressed to approximately 92° and 87°, respectively, deviating significantly from the ideal tetrahedral angle of 109.5°[3]. This compression induces an inherent ring strain energy of 25.2 kcal/mol, primarily driven by angle strain and, to a lesser extent, torsional strain from eclipsed hydrogen interactions[2].

Despite this high thermodynamic penalty—which is nearly equivalent to the three-membered aziridine (26.7 kcal/mol)—azetidine exhibits a basicity (pKa 11.29) that closely mirrors the relatively unstrained five-membered pyrrolidine (11.31)[3]. This dichotomy between high thermodynamic strain and typical secondary amine basicity makes azetidine an exceptionally versatile pharmacophore; it can act as a stable structural rigidifier under physiological conditions while remaining susceptible to targeted synthetic ring-opening.

Quantitative Comparison of Saturated N-Heterocycles
HeterocycleRing SizeRing Strain Energy (kcal/mol)pKa (Conjugate Acid)
Aziridine 326.77.98
Azetidine 425.211.29
Pyrrolidine 55.811.31

(Data synthesized from experimental thermodynamic and pKa measurements[3])

Synthetic Methodologies: Overcoming the Thermodynamic Penalty

Synthesizing the azetidine core is notoriously challenging. The significant thermodynamic uphill penalty required to forge the strained four-membered ring often leads to competing intermolecular oligomerization or the formation of larger, less strained rings[3],[4]. To achieve high yields, synthetic protocols must kinetically favor intramolecular cyclization.

Protocol 1: Intramolecular C-N Ring Closure via Mesylate Displacement

Objective: Synthesis of substituted azetidines from acyclic 1,3-amino alcohols. Causality & Logic: The acyclic precursor must adopt a specific conformation to bring the nucleophilic nitrogen and electrophilic carbon into close proximity[4]. By converting the hydroxyl group into a highly reactive mesylate leaving group and employing a strong, non-nucleophilic base (DBU), the SN2 transition state is stabilized. This drives the reaction forward kinetically before intermolecular side reactions can compete[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected 1,3-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Activation (Mesylation): Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv)[4]. Stir until complete conversion to the mesylate is observed via LC-MS. Rationale: The mesylate is a superior leaving group, essential for lowering the activation energy of the strained ring closure.

  • Cyclization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) to the reaction mixture and allow it to warm to room temperature[4]. Rationale: DBU acts as a non-nucleophilic base to drive the intramolecular SN2 displacement without acting as a competing nucleophile.

  • Isolation: Quench the reaction with water, extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography. Note: Avoid highly acidic stationary phases during purification to prevent premature ring decomposition[4].

Alternative Approaches: Recent advances have also popularized the intermolecular aza-Paternò-Büchi [2+2] photocycloaddition. By employing triplet energy transfer via visible light photocatalysis, acyclic imines can react with alkenes to form highly substituted azetidines, circumventing the traditional thermodynamic barriers of SN2 closures[5].

Reactivity Profile: Strain-Release Driven Ring-Opening

The 25.2 kcal/mol ring strain serves as a thermodynamic spring. While kinetically stable under neutral conditions, the azetidine ring is highly susceptible to nucleophilic ring-opening when the nitrogen lone pair is electrophilically activated[2],[6].

Protocol 2: Lewis Acid-Catalyzed Nucleophilic Ring-Opening

Objective: Synthesis of linear 1,3-amino ethers via controlled strain release. Causality & Logic: Protonation or Lewis acid coordination to the azetidine nitrogen generates a highly reactive azetidinium-like intermediate[6]. This dramatically lowers the LUMO of the adjacent C-N bonds. Subsequent nucleophilic attack relieves the 25.2 kcal/mol strain, making the SN2 process highly thermodynamically favorable and irreversible[2],[6].

Step-by-Step Methodology:

  • Setup: To a solution of 2-aryl-N-tosylazetidine (1.0 equiv) in the desired alcohol (which acts as both solvent and nucleophile), cool to 0 °C under an inert atmosphere[6].

  • Catalysis: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv) dropwise[6]. Rationale: The Lewis acid coordinates strongly to the basic nitrogen, activating the ring toward nucleophilic attack without the harsh, degrading conditions of strong Brønsted acids.

  • Nucleophilic Attack: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material. The alcohol attacks the carbon adjacent to the nitrogen via an SN2 mechanism, yielding the ring-opened product[2],[6].

  • Quenching: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid, extract with ethyl acetate, and concentrate under reduced pressure[6].

AzetidineReactivity A Azetidine Moiety (Strain: 25.2 kcal/mol) B Electrophilic Activation (Lewis Acid / Alkylation) A->B Activation C Azetidinium Ion Intermediate (Highly Reactive) B->C D Nucleophilic Attack (SN2) (e.g., Amines, Alcohols) C->D Strain Release E Ring-Opened Product (1,3-Functionalized Amine) D->E

Logical flow of strain-release driven azetidine ring-opening via electrophilic activation.

Medicinal Chemistry and Drug Discovery Applications

In modern drug discovery, azetidines are considered "privileged scaffolds." They are frequently employed as bioisosteres to rigidify flexible alkyl chains, lower lipophilicity (LogP), and improve metabolic stability compared to their acyclic or larger cyclic counterparts[1].

Because the azetidine ring forces substituents into well-defined, three-dimensional spatial orientations, it allows medicinal chemists to probe receptor pockets that are inaccessible to flatter or bulkier rings[1].

Clinical Validation:

  • Baricitinib: An FDA-approved oral JAK1/JAK2 inhibitor where the azetidine ring acts as a rigid, polar spacer. It perfectly orients the binding pharmacophores while maintaining a low molecular weight and high metabolic stability[1].

  • Cobimetinib: A MEK inhibitor utilizing the azetidine motif to enhance pharmacokinetic properties and specific receptor selectivity[1].

Furthermore, replacing traditional six-membered heterocycles (like piperazine or morpholine) with "angular" spirocyclic azetidines has been shown to alter the vector of attached substituents and, in many cases, significantly increase the water solubility of the parent drug[7].

References

  • Azetidine - Grokipedia, Grokipedia,
  • PREPARATION AND SYNTHETIC APPLIC
  • Azetidines in medicinal chemistry: emerging applic
  • Technical Support Center: Azetidine Synthesis Protocols, Benchchem,
  • Previous research and work from this study (Aza-Paternò-Büchi)
  • Technical Support Center: Azetidine Ring-Opening Reactions, Benchchem,
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery, Domainex,

Sources

Foundational

Engineering the Backbone: The Potential of Non-Canonical Proline Analogues in Biological Systems

As drug development and protein engineering move toward increasingly complex biological therapeutics, the limitations of the 20 canonical amino acids become apparent. Among these, proline is structurally unique: its side...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and protein engineering move toward increasingly complex biological therapeutics, the limitations of the 20 canonical amino acids become apparent. Among these, proline is structurally unique: its side chain is cyclized onto the backbone nitrogen, forming a pyrrolidine ring that restricts the ϕ dihedral angle to approximately -63°[1]. This conformational rigidity dictates the folding trajectories of polypeptides, making proline the primary architect of turns, hinges, and polyproline helices.

However, standard mutagenesis at proline sites is fundamentally limited; replacing proline with any acyclic amino acid destroys the backbone constraint, often destabilizing the protein[1]. To bypass this, researchers have turned to non-canonical proline analogues . By subtly altering the imino ring—either through synthetic halogenation or by exploiting naturally occurring ring-size variants—we can rationally tune protein thermodynamics, probe folding kinetics, and model proteotoxic stress[2].

This whitepaper explores the dual potential of proline analogues, focusing on the synthetic hyperstabilization achieved by Fluoroprolines and the pathological misfolding induced by the natural mimic Azetidine-2-carboxylic acid (A2C) .

Stereoelectronic Engineering with Fluoroprolines

The thermodynamic stability of a protein is dictated by the entropic cost of folding. If a polypeptide chain can be preorganized into its native conformation prior to folding, the entropic penalty is minimized. In proline, the pyrrolidine ring dynamically samples two primary conformations: the Cγ-exo pucker and the Cγ-endo pucker.

By introducing a highly electronegative fluorine atom at the C4 position, we can exploit stereoelectronic forces—specifically the gauche effect—to bias this pucker[3][4]. The electron-withdrawing nature of fluorine interacts with the amide nitrogen, forcing the ring into a rigid conformation that subsequently dictates the main-chain ϕ and ψ dihedral angles[3].

The Dichotomy of Diastereomers in Collagen

Collagen, the most abundant protein in animals, consists of a triple helix formed by repeats of the Xaa-Yaa-Gly sequence, where Xaa and Yaa are typically proline or 4-hydroxyproline[4]. The Yaa position strictly requires a Cγ-exo pucker, while the Xaa position requires a Cγ-endo pucker[3].

Replacing canonical proline with (2S,4R)-4-fluoroproline (Flp) strongly enforces the Cγ-exo pucker. When placed in the Yaa position, Flp perfectly preorganizes the backbone, resulting in a hyperstable triple helix[3]. Conversely, (2S,4S)-4-fluoroproline (flp) enforces the Cγ-endo pucker, which severely destabilizes the Yaa position but hyperstabilizes the Xaa position[3].

To prove that this hyperstability is driven by stereoelectronic preorganization rather than a generalized hydrophobic effect, researchers synthesized 4,4-difluoroproline (Dfp). Dfp retains the hydrophobicity of fluorine but lacks the stereoelectronic bias for a specific pucker. When incorporated, Dfp failed to endow the triple helix with elevated stability, confirming causality: the gauche effect is the primary driver of fluoroproline-mediated stability[4].

G Pro Canonical Proline FPro4R (2S,4R)-4-Fluoroproline (Flp) Pro->FPro4R Electronegative F substitution (4R) FPro4S (2S,4S)-4-Fluoroproline (flp) Pro->FPro4S Electronegative F substitution (4S) Exo Cγ-exo Pucker (Trans-amide favored) FPro4R->Exo Gauche Effect Endo Cγ-endo Pucker (Cis-amide favored) FPro4S->Endo Gauche Effect ColY Collagen Yaa Position Hyperstability Exo->ColY Preorganizes φ, ψ angles ColX Collagen Xaa Position Hyperstability Endo->ColX Preorganizes φ, ψ angles

Diagram 1: Stereoelectronic preorganization of collagen stability via fluoroproline diastereomers.

Quantitative Impact on Thermodynamic Stability

The position-dependent impact of these analogues is profound. As summarized below, the rational placement of fluoroproline diastereomers can shift the thermal transition temperature ( Tm​ ) of collagen-related peptides by nearly 40 °C.

Table 1: Thermodynamic Stability of Collagen-Related Peptides (CRPs)[3]

Peptide SequenceProline Analogue PositionPreferred Ring PuckerThermal Stability ( Tm​ , °C)
(Pro-Pro-Gly)₇None (Wild-type)Dynamic6
(Pro-Flp-Gly)₇Yaa (4R-Fluoroproline)Cγ-exo45
(flp-Pro-Gly)₇Xaa (4S-Fluoroproline)Cγ-endo33
(Flp-Pro-Gly)₇Xaa (4R-Fluoroproline)Cγ-exo< 5 (Destabilized)
(Pro-flp-Gly)₇Yaa (4S-Fluoroproline)Cγ-endo< 5 (Destabilized)
Azetidine-2-Carboxylic Acid (A2C): A Natural Proteotoxic Mimic

While synthetic fluoroprolines empower scientists to rationally hyperstabilize architectures, nature has evolved its own proline analogues to achieve the exact opposite effect: targeted structural disruption. Azetidine-2-carboxylic acid (A2C) is a naturally occurring non-proteinogenic amino acid found in plants like Convallaria majalis (lily-of-the-valley) and sugar beets[5][6].

Unlike the 5-membered pyrrolidine ring of canonical proline, A2C features a highly strained 4-membered azetidine ring[5]. Because the prolyl-tRNA synthetases in many organisms (including mammals and non-producing plants) cannot adequately discriminate between the two, A2C is competitively misacylated and incorporated into nascent polypeptides during ribosomal translation[6][7][8].

Mechanism of Proteotoxicity and the UPR

The causality of A2C toxicity lies in its altered bond angles. The 4-membered ring restricts the polypeptide backbone into non-native trajectories, severely disrupting secondary structures and preventing hydrophobic core packing[6][9]. This widespread translational misincorporation leads to the rapid accumulation of misfolded proteins within the endoplasmic reticulum (ER)[7].

To mitigate this, the cell recruits the chaperone BiP/GRP78 to the misfolded aggregates, pulling it away from transmembrane sensors (IRE1, PERK, ATF6). This activates the Unfolded Protein Response (UPR) [7]. While the UPR initially attempts to restore proteostasis, chronic A2C exposure drives the system into terminal proteotoxicity, resulting in severe growth inhibition and teratogenic effects[6][7].

UPR A2C Azetidine-2-Carboxylic Acid (A2C) tRNA Prolyl-tRNA Synthetase (Misacylation) A2C->tRNA Competes with Proline Ribosome Ribosomal Translation tRNA->Ribosome A2C-tRNA^Pro Misfold Altered Backbone Protein Misfolding Ribosome->Misfold 4-membered ring constrains backbone ER Endoplasmic Reticulum Stress Misfold->ER Accumulation of aggregates UPR Unfolded Protein Response (IRE1, PERK, ATF6) ER->UPR Sensor Activation Tox Proteotoxicity & Growth Inhibition UPR->Tox Chronic Stress

Diagram 2: Pathway of A2C misincorporation leading to ER stress and UPR activation.

Table 2: Physicochemical Properties of Selected Proline Analogues

AnalogueRing SizeC4 SubstitutionPreferred PuckerPrimary Biological / Engineering Effect
Canonical Proline5-memberedNoneDynamic (Cγ-endo/exo)Baseline folding and cis/trans isomerization.
(2S,4R)-4-Fluoroproline5-memberedElectronegative F (4R)Cγ-exoHyperstabilization of collagen and ubiquitin[3].
Azetidine-2-carboxylic acid4-memberedNoneConstrainedAlters backbone trajectory; induces UPR[6][7].
4-Thiaproline5-memberedSulfur at C4Biased Cγ-endoLowers activation energy for cis/trans isomerization[10].
Self-Validating Experimental Methodologies

To utilize these analogues effectively, experimental designs must embed internal controls that validate the mechanistic causality of the observed phenotypes.

Protocol 1: Site-Specific Incorporation of Fluoroprolines via Auxotrophic E. coli

To engineer hyperstable recombinant proteins, fluoroprolines must be incorporated globally in place of canonical proline. This requires overriding the host's natural translational fidelity.

  • Strain Selection: Transform the expression plasmid into a proline auxotrophic E. coli strain (e.g., JM83 or BL21 Δ proA). Causality: An auxotroph cannot synthesize endogenous proline, preventing wild-type amino acids from outcompeting the analogue at the tRNA synthetase[1].

  • Depletion Phase: Culture the cells in M9 minimal media supplemented with a strictly limiting concentration of L-proline (0.05 mM). Monitor OD600 until growth plateaus, signaling total depletion of canonical proline.

  • Analogue Induction: Immediately spike the culture with 1 mM of the target fluoroproline (e.g., 4R-Flp) and add IPTG to induce protein expression. Causality: The ribosome is starved of canonical proline and forced to utilize the highly concentrated analogue for all nascent polypeptide chains[1][11].

  • Self-Validating Endpoint (LC-MS): Purify the target protein and perform intact mass spectrometry. Because fluorine has a distinct atomic mass, quantitative replacement results in a deterministic mass shift (+18 Da per proline residue). The complete absence of wild-type mass peaks self-validates that the thermodynamic stability observed downstream is entirely due to the analogue, not a compensatory host mutation[1][11].

Protocol 2: Assaying A2C-Induced Proteotoxicity and UPR Activation

When using A2C to model proteotoxic stress in mammalian cells or plant models (e.g., Arabidopsis thaliana), it is critical to prove that toxicity is driven by translational misincorporation rather than off-target chemical poisoning.

  • Cell Treatment: Plate human fibroblasts or Arabidopsis seedlings and treat with a dose-response gradient of A2C (100 µM – 500 µM)[7][8].

  • Stereospecific Rescue Control (Self-Validation): Prepare parallel rescue cohorts:[A2C + 1 mM L-Proline] and [A2C + 1 mM D-Proline]. Causality: Prolyl-tRNA synthetase is highly stereospecific. Co-supplementation with L-proline will outcompete A2C at the active site, rescuing normal translation and cell growth. D-proline cannot be charged onto the tRNA. If L-proline rescues the phenotype but D-proline fails, it definitively proves the toxicity is mediated through translational misincorporation[7].

  • UPR Quantification: Extract total RNA 24 hours post-treatment. Perform RT-qPCR targeting UPR markers such as BiP/GRP78 and the spliced variant of XBP1. Causality: Spliced XBP1 is a direct downstream product of IRE1 RNase activity, confirming that the misincorporated A2C has successfully triggered ER stress[7].

Future Perspectives

The strategic application of proline analogues bridges the gap between synthetic chemistry and biological systems. Fluoroprolines are currently being integrated into the rational design of hyperstable biologics, ensuring therapeutic proteins survive the proteolytic and thermal stresses of the human bloodstream[11]. Conversely, understanding the misincorporation mechanics of A2C provides a powerful tool for screening UPR-modulating drugs, and has profound implications for agricultural resilience against allelopathic toxins[7][9]. As we expand our non-canonical toolkit, the ability to rewrite the fundamental rules of backbone folding will become a cornerstone of next-generation protein engineering.

References
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.[Link]

  • Azetidine-2-carboxylic acid. Wikipedia.[Link]

  • Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC.[Link]

  • Proline Analogues. PubMed.[Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PMC.[Link]

  • Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. University of Wisconsin–Madison.[Link]

  • Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PMC.[Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. RSC.[Link]

  • Proline Analogues. ResearchGate.[Link]

  • Fluoroprolines as Tools for Protein Design and Engineering. ResearchGate.[Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS.[Link]

  • Origin of the Stability Conferred upon Collagen by Fluorination. PMC.[Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.[Link]

  • 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders. ETH Zurich Research Collection.[Link]

  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. ASM Journals.[Link]

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Exploratory

A Comprehensive Review of Synthetic Routes to Chiral Azetidine-2-Carboxylic Acids

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a conformationally constrained ho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a conformationally constrained homolog of proline.[1] Its unique four-membered heterocyclic structure imparts significant metabolic stability and distinct stereochemical properties, making it a "privileged scaffold" in medicinal chemistry and drug design.[2][3] The inherent ring strain, however, presents a considerable synthetic challenge.[3] This technical guide provides a comprehensive review of the principal synthetic strategies for accessing chiral azetidine-2-carboxylic acids. It delves into the mechanistic underpinnings of foundational intramolecular cyclization reactions, modern asymmetric syntheses, and innovative chemo-enzymatic and biocatalytic approaches. By explaining the causality behind experimental choices and presenting detailed protocols, this guide aims to equip researchers with the knowledge to select and implement the most suitable synthetic route for their specific application.

Introduction: The Strategic Importance of a Strained Ring

First isolated from the lily of the valley (Convallaria majalis) in 1955, L-azetidine-2-carboxylic acid is the simplest member of a class of compounds that has garnered significant attention in the pharmaceutical sciences.[1][4] Unlike its five-membered counterpart, proline, the azetidine ring imposes a more rigid conformational constraint on peptide backbones, a property that is invaluable for designing peptidomimetics with enhanced potency and proteolytic resistance.[3] Its ability to act as a proline analogue allows it to be incorporated into proteins, sometimes with toxic consequences, which has been explored for its potential as a natural algaecide and fungicide.[1][5]

The primary obstacle in synthesizing azetidines is overcoming the inherent ring strain of the four-membered azacyclobutane system.[2][3] This guide will navigate the evolution of synthetic methodologies designed to overcome this challenge, from classical ring-closing reactions to state-of-the-art catalytic and enzymatic strategies.

Foundational Strategies: Intramolecular Cyclization

The most established and widely practiced approach to constructing the azetidine ring involves an intramolecular nucleophilic substitution, where an amine attacks a γ-electrophilic carbon to forge the final C-N bond of the heterocycle. The success of this strategy hinges on the careful selection of the acyclic precursor and the method used to control stereochemistry.

2.1. Principle of Intramolecular SN2 Cyclization

The core of this strategy is the intramolecular SN2 reaction of a γ-aminobutyric acid derivative. A leaving group at the γ-position is displaced by the nitrogen atom, leading to the formation of the strained four-membered ring. Stereocontrol is typically achieved by starting with a chiral precursor from the "chiral pool" or by employing a chiral auxiliary to direct the reaction.

G cluster_0 General Cyclization Workflow Start Acyclic Precursor (e.g., γ-amino-α-halobutyric acid) Protect Protecting Group Manipulation (N, COOH) Start->Protect Activate Activation of γ-Position (Leaving Group) Protect->Activate Cyclize Base-Mediated Intramolecular S_N2 Cyclization Activate->Cyclize Deprotect Deprotection Cyclize->Deprotect Product Chiral Azetidine-2-Carboxylic Acid Deprotect->Product

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

2.2. Routes from Natural and Modified Amino Acids

Early syntheses often commenced from readily available amino acids.

  • From α,γ-Diaminobutyric Acid: An optically active form of Aze can be obtained by treating α,γ-diaminobutyric acid with a mixture of nitrous and hydrochloric acids.[1] This generates a γ-amino-α-chlorobutyric acid intermediate, which then cyclizes upon treatment with a base like barium hydroxide.[1]

  • From 2,4-Dibromobutyrates: The reaction of primary amines with esters of 2,4-dibromobutyric acid represents a classic double SN2 approach to form the azetidine-2-carboxylate core.[4]

2.3. Asymmetric Synthesis via Chiral Auxiliaries

To achieve high enantiomeric purity without relying on resolution, a removable chiral auxiliary can be employed to direct the stereochemistry of key transformations. The method developed by Couty and coworkers is a practical and efficient example of this approach.[6][7] It utilizes the commercially available and inexpensive (R)- or (S)-α-methylbenzylamine as the chiral auxiliary and source of nitrogen.

The key step is the diastereoselective reduction of a β-keto sulfone, which sets the stereocenter at the γ-position. Subsequent mesylation and base-induced cyclization proceed with high fidelity.

  • Step 1: Amine Addition: (S)-α-methylbenzylamine is added to methyl 4-(phenylsulfonyl)-2-butenoate to form the Michael adduct.

  • Step 2: Diastereoselective Reduction: The ketone of the resulting β-keto sulfone is reduced using sodium borohydride. The pre-existing chiral center on the α-methylbenzylamine group directs the hydride attack, leading to the formation of the corresponding alcohol with high diastereoselectivity.

  • Step 3: Hydroxyl Activation: The secondary alcohol is converted into a good leaving group by treatment with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

  • Step 4: Cyclization: The N-protected γ-mesyloxy ester is treated with a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) to effect an intramolecular SN2 reaction, forming the azetidine ring.

  • Step 5: Auxiliary Removal and Hydrolysis: The α-methylbenzyl and ester protecting groups are removed simultaneously via catalytic hydrogenolysis (e.g., H₂, Pd/C), followed by ester hydrolysis to yield the final (S)-azetidine-2-carboxylic acid.

Modern Asymmetric and Catalytic Strategies

While cyclization of chiral precursors is robust, modern synthetic chemistry seeks more efficient methods that generate chirality catalytically. These approaches often involve asymmetric additions, hydrogenations, or ring expansions.

3.1. Asymmetric Ring Expansion of Aziridines

A highly innovative strategy involves the biocatalytic one-carbon ring expansion of aziridines to furnish chiral azetidines.[8][9] This method leverages engineered hemoproteins that catalyze carbene transfer from a diazo reagent to the aziridine nitrogen, forming an aziridinium ylide intermediate. This intermediate then undergoes a highly enantioselective[2][6]-Stevens rearrangement to yield the four-membered ring product.[8] This approach is notable for its high enantioselectivity (often >99:1 er) and operation under mild, biocompatible conditions.[9]

G cluster_1 Biocatalytic Ring Expansion Aziridine N-Protected Aziridine Enzyme Engineered Cytochrome P450 Aziridine->Enzyme Diazo Diazo Reagent (e.g., Ethyl Diazoacetate) Diazo->Enzyme Ylide Aziridinium Ylide (Intermediate) Enzyme->Ylide Carbene Transfer Rearrangement Enantioselective [1,2]-Stevens Rearrangement Ylide->Rearrangement Azetidine Chiral Azetidine Product Rearrangement->Azetidine

Caption: Conceptual workflow of enzymatic aziridine-to-azetidine ring expansion.

3.2. Asymmetric Hydrogenation of Azetines

Another powerful catalytic approach involves the synthesis of a prochiral unsaturated azetine-2-carboxylic acid derivative, followed by a metal-catalyzed asymmetric hydrogenation to set the final stereocenter.[10] This strategy decouples the ring formation from the stereochemistry-defining step. Organometallic routes can provide access to the azetine precursors, and subsequent hydrogenation using chiral phosphine ligands (e.g., with Rhodium or Ruthenium catalysts) can deliver the desired enantiomer with high selectivity.[10]

Chemo-Enzymatic and Biosynthetic Approaches

Nature has evolved its own elegant solutions for synthesizing Aze. Understanding these pathways provides inspiration for biocatalytic and chemo-enzymatic methods that offer unparalleled selectivity under mild conditions.

4.1. Biosynthesis via AZE Synthase

In certain bacteria, azetidine-2-carboxylic acid is synthesized directly from S-adenosylmethionine (SAM).[11][12] An enzyme known as AZE synthase catalyzes an intramolecular 4-exo-tet cyclization of SAM.[13] The reaction proceeds via an SN2 mechanism where the α-amino group of the methionine moiety attacks the γ-carbon, displacing the methylthioadenosine group to form the strained azetidinium ring.[13] This remarkable enzymatic transformation highlights the power of precise substrate pre-organization within an active site to overcome the high activation energy associated with forming a strained ring.

G cluster_2 AZE Synthase Mechanism SAM S-Adenosylmethionine (SAM) (Substrate) Enzyme AZE Synthase (Enzyme Active Site) SAM->Enzyme Binding TransitionState SN2 Transition State (Pre-organized Conformation) Enzyme->TransitionState Intramolecular Cyclization Product Azetidine-2-Carboxylic Acid + Methylthioadenosine TransitionState->Product Ring Closure & Leaving Group Departure

Caption: Simplified mechanism of AZE synthase-catalyzed cyclization of SAM.

4.2. Kinetic Resolution via Lipases

For racemic syntheses, enzymatic kinetic resolution offers a practical path to enantiopure products. This method exploits the ability of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

  • Step 1: Substrate Preparation: A racemic mixture of an N-protected methyl or ethyl azetidine-2-carboxylate is prepared via a non-asymmetric route.

  • Step 2: Enzymatic Reaction: The racemic ester is dissolved in a suitable solvent (e.g., water or an organic solvent) and treated with a lipase, such as Candida antarctica lipase B (CAL-B). The reaction can be either a hydrolysis (in water) or an ammoniolysis (in the presence of an ammonia source).

  • Step 3: Selective Conversion: The lipase selectively catalyzes the conversion of one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid or amide, while leaving the other ester enantiomer (e.g., the R-enantiomer) largely untouched.

  • Step 4: Separation: The reaction is stopped at approximately 50% conversion. The unreacted ester and the newly formed product (acid or amide) can be easily separated by extraction due to their different polarities.

  • Step 5: Deprotection: The separated enantiomers are then deprotected to yield the enantiopure (R)- and (S)-azetidine-2-carboxylic acids.

Comparative Analysis and Future Outlook

The choice of synthetic route depends critically on the desired scale, required enantiopurity, and the availability of starting materials and specialized equipment (e.g., for biocatalysis).

5.1. Summary of Synthetic Strategies
Strategy Starting Materials Stereocontrol Method Typical Yield Pros Cons
Intramolecular Cyclization γ-functionalized amino acidsChiral Pool or Chiral Auxiliary[6]Moderate to GoodRobust, well-established, scalable.[6][14]Requires stoichiometric chiral source or resolution.
Asymmetric Hydrogenation Acyclic precursors, H₂Metal-Catalyst with Chiral Ligand[10]Good to ExcellentCatalytic chirality, high enantioselectivity.May require synthesis of specialized precursors.
Enzymatic Ring Expansion Aziridines, Diazo reagentsEngineered Enzyme[8][9]GoodExtremely high enantioselectivity, mild conditions.Requires specialized enzymes and biocatalysis setup.
Enzymatic Kinetic Resolution Racemic azetidine estersLipase[15]Max 50% per enantiomerOperationally simple, access to both enantiomers.Theoretical maximum yield is 50% for each enantiomer.
5.2. Future Directions

The field continues to evolve, with significant research focused on developing more efficient and versatile methods. Key areas of future development include:

  • C-H Functionalization: The direct, stereoselective functionalization of C-H bonds on the pre-formed azetidine ring is a major goal, as it would allow for the rapid diversification of the azetidine scaffold without requiring de novo synthesis for each new analog.[16]

  • Novel Cycloadditions: While less common for azetidine-2-carboxylic acid itself, the development of new catalytic [2+2] and [3+1] cycloaddition reactions promises more direct access to highly substituted azetidines.[17][18]

  • Engineered Biocatalysts: The continued development of enzyme engineering will undoubtedly lead to new biocatalysts capable of synthesizing not just the parent Aze but a wide range of complex, chiral derivatives with exceptional precision.[9][11]

The synthesis of chiral azetidine-2-carboxylic acids, once a formidable challenge, is now achievable through a diverse and powerful array of chemical and biological methodologies. As these techniques are refined and new ones are discovered, the accessibility of this valuable building block will continue to expand, fueling further innovation in drug discovery and chemical biology.

References
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • Mughal, M. H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(25), 5525–5548. [Link]

  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • O'Donnell, M. J., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]

  • Szostak, M., & Mughal, M. H. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Figshare. [Link]

  • Vedejs, E., & Klapars, A. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of Peptide Research, 65(2), 298-310. [Link]

  • Ohashi, T., et al. (2003). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 51(1), 95-98. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. [Link]

  • Klaubert, T. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. [Link]

  • Singh, G. S., & Tilvi, S. (2015). Chapter One - Advances in synthesis and chemistry of azetidines. Advances in Heterocyclic Chemistry, 116, 1-61. [Link]

  • Kennemur, J. L., & Arrowood, T. L. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 55(04), 549-562. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Tinoco, A., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][6]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4839-4845. [Link]

  • Yamada, Y., et al. (1973). Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Bioscience, Biotechnology, and Biochemistry, 37(3), 645-648. [Link]

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  • Martinez, M. S., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Couty, F., et al. (2004). Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of new polyhydroxylated derivatives. Journal of Heterocyclic Chemistry, 41(1), 1-10. [Link]

  • Tinoco, A., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][6]-Stevens Rearrangement. ACS Publications. [Link]

  • Li, Y., et al. (2024). Research advances in L-azetidine-2-carboxylic acid. Journal of Agricultural Resources and Environment. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-117. [Link]

  • Michelet, B., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8498-8502. [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 110-117. [Link]

  • Lu, H., et al. (2014). Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. Beilstein Journal of Organic Chemistry, 10, 1248-1254. [Link]

  • Purkarthofer, P., et al. (2006). Enantioselective Chemoenzymatic Synthesis of trans-Aziridines. European Journal of Organic Chemistry, 2006(14), 3325-3331. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Methylation of (S)-Azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Methylated Azetidines in Medicinal Chemistry (S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, serving...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Azetidines in Medicinal Chemistry

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, serving as a valuable chiral building block in the synthesis of numerous biologically active molecules. Its constrained four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. N-methylation of this scaffold to produce (S)-N-methylazetidine-2-carboxylic acid further refines these properties. The introduction of a methyl group on the nitrogen atom can enhance metabolic stability, improve cell permeability, and modulate the binding affinity to biological targets by altering the hydrogen bonding capacity and conformational preferences of the molecule. This modification is a key strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

This document provides a detailed protocol for the N-methylation of (S)-azetidine-2-carboxylic acid utilizing the robust and reliable Eschweiler-Clarke reaction. The causality behind experimental choices, a step-by-step methodology, and expected outcomes are presented to ensure technical accuracy and reproducibility.

Reaction Principle: The Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[1][2][3] The reaction employs formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][4]

The mechanism proceeds through the following key steps:

  • Imine Formation: The secondary amine of (S)-azetidine-2-carboxylic acid reacts with formaldehyde to form an unstable iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated tertiary amine. The driving force for this step is the formation of carbon dioxide gas.[1][3]

A significant advantage of the Eschweiler-Clarke reaction is that it typically avoids the formation of quaternary ammonium salts, which can be a side reaction with other methylating agents like methyl iodide.[1][5] Furthermore, the reaction conditions are generally mild enough to prevent racemization of chiral centers, a critical consideration when working with enantiomerically pure starting materials like (S)-azetidine-2-carboxylic acid.[1]

Reaction Workflow Diagram

Eschweiler_Clarke_Workflow Figure 1: General Workflow for the N-Methylation of (S)-Azetidine-2-carboxylic Acid start (S)-Azetidine-2-carboxylic Acid (Starting Material) reagents Add Formaldehyde & Formic Acid start->reagents Step 1 reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction Step 2 workup Aqueous Work-up & Solvent Removal reaction->workup Step 3 purification Purification (e.g., Ion-Exchange Chromatography or Recrystallization) workup->purification Step 4 product (S)-N-Methylazetidine-2-carboxylic Acid (Final Product) purification->product Step 5 analysis Characterization (NMR, MS, etc.) product->analysis Step 6

Sources

Application

Application Notes and Protocols: The Use of (S)-1-Methylazetidine-2-carboxylic Acid in Peptide Synthesis

Introduction: Beyond Proline - Engineering Peptide Backbones with (S)-1-Methylazetidine-2-carboxylic Acid In the landscape of therapeutic peptide development, the ability to precisely control the three-dimensional struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Proline - Engineering Peptide Backbones with (S)-1-Methylazetidine-2-carboxylic Acid

In the landscape of therapeutic peptide development, the ability to precisely control the three-dimensional structure and metabolic stability of a peptide is paramount. While natural amino acids provide a foundational palette, non-proteinogenic amino acids have emerged as powerful tools for engineering peptides with enhanced pharmacological properties. Among these, constrained analogs of proline are of particular interest due to their ability to introduce specific conformational biases. (S)-1-Methylazetidine-2-carboxylic acid, a conformationally rigid analog of N-methylproline, offers a unique four-membered ring system that imparts significant structural and functional advantages to peptide chains.[1][2]

The incorporation of this N-methylated azetidine moiety can induce specific turns in the peptide backbone, enhance resistance to proteolytic degradation, and improve membrane permeability.[3][4] These attributes are highly desirable in the design of peptide-based therapeutics, where poor stability and bioavailability are common hurdles.[5][6] However, the synthetic incorporation of (S)-1-Methylazetidine-2-carboxylic acid presents unique challenges, primarily due to the steric hindrance at the N-methylated secondary amine, which can impede standard coupling reactions.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-1-Methylazetidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale for experimental choices, provide detailed, field-proven protocols for its incorporation, and discuss the profound impact of this building block on peptide structure and function.

The Structural and Functional Impact of (S)-1-Methylazetidine-2-carboxylic Acid

The unique properties of (S)-1-Methylazetidine-2-carboxylic acid stem from its strained four-membered ring and the presence of an N-methyl group. This combination has several profound effects on the resulting peptide:

  • Conformational Rigidity: The azetidine ring is significantly more rigid than the five-membered pyrrolidine ring of proline.[2] This rigidity restricts the available Ramachandran space of the peptide backbone, effectively forcing it to adopt specific secondary structures, often promoting the formation of γ-turns.[9][10] This can be a powerful tool for stabilizing bioactive conformations.

  • Enhanced Proteolytic Stability: N-methylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation.[4][11] The methyl group sterically shields the adjacent peptide bond from the active sites of proteases, thereby prolonging the in vivo half-life of the peptide.[12]

  • Increased Lipophilicity and Membrane Permeability: The N-methyl group removes a hydrogen bond donor, which increases the overall lipophilicity of the peptide.[3][7] This can lead to improved passive diffusion across cellular membranes, a critical factor for the oral bioavailability and cellular uptake of peptide drugs.

  • Modulation of Receptor Binding: By inducing specific turns and altering the local electronic environment, the incorporation of (S)-1-Methylazetidine-2-carboxylic acid can fine-tune the binding affinity and selectivity of a peptide for its target receptor.[13]

The following diagram illustrates how the rigid azetidine ring of (S)-1-Methylazetidine-2-carboxylic acid influences the peptide backbone conformation, promoting a distinct turn.

G cluster_peptide Peptide Backbone cluster_azetidine (S)-1-Methylazetidine -2-carboxylic acid N1 N-terminus C1 N1->C1 CO1 C=O C1->CO1 N_Aze N-CH₃ CO1->N_Aze C_Aze Ring Azetidine Ring CO_Aze C=O C_Aze->CO_Aze N2 N-H CO_Aze->N2 C2 N2->C2 CO2 C-terminus C2->CO2 caption Influence of Azetidine Ring on Peptide Conformation

Caption: Conformational constraint induced by the azetidine ring.

Protocols for the Incorporation of (S)-1-Methylazetidine-2-carboxylic Acid in SPPS

The primary synthetic hurdle when working with N-methylated amino acids, including (S)-1-Methylazetidine-2-carboxylic acid, is the reduced nucleophilicity and increased steric bulk of the secondary amine.[7][8] This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve complete incorporation and avoid the formation of deletion sequences. The following protocol is designed for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Fmoc-protected (S)-1-Methylazetidine-2-carboxylic acid

  • High-quality peptide synthesis grade solvents (DMF, DCM, NMP)

  • Solid support (e.g., Rink Amide resin, Wang resin)

  • Fmoc-protected proteinogenic amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[14][15]

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage and Deprotection Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Reagents for monitoring coupling completion (e.g., Bromophenol blue test)

Step-by-Step Protocol

The following diagram outlines the general workflow for a single coupling cycle of (S)-1-Methylazetidine-2-carboxylic acid in SPPS.

SPPS_Workflow cluster_coupling Coupling Cycle cluster_deprotection Deprotection Cycle Start Peptide-Resin (Free Amine) Activation 1. Activation Fmoc-(S)-1-Me-Aze-OH + HATU/DIEA Start->Activation Coupling 2. Coupling Add to Resin (1-4 hours) Activation->Coupling Wash1 3. Wash (DMF, DCM) Coupling->Wash1 Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 5. Wash (DMF, DCM) Deprotection->Wash2 End Peptide-Resin with (S)-1-Me-Aze Incorporated Wash2->End caption SPPS Cycle for (S)-1-Methylazetidine-2-carboxylic Acid

Caption: SPPS workflow for (S)-1-Methylazetidine-2-carboxylic acid.

1. Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection of the N-terminal Amino Acid

  • Drain the DMF from the swollen resin.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the deprotection step for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

3. Activation and Coupling of Fmoc-(S)-1-Methylazetidine-2-carboxylic Acid

  • In a separate vial, dissolve 4 equivalents of Fmoc-(S)-1-Methylazetidine-2-carboxylic acid and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIEA to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[8]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 1-4 hours. The extended coupling time is crucial to overcome the steric hindrance.

4. Monitoring the Coupling Reaction

  • The standard ninhydrin test is not effective for secondary amines. A bromophenol blue test is recommended to monitor the completion of the coupling reaction.[14]

  • If the test indicates an incomplete reaction, a second coupling should be performed with a freshly prepared activated amino acid solution.

5. Washing

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.

6. Subsequent Amino Acid Couplings

  • For the coupling of the next amino acid onto the N-methylated azetidine residue, similar optimized conditions (e.g., using HATU and extended coupling times) are recommended due to the steric bulk of the preceding residue.

7. Cleavage and Global Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

8. Purification

  • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired product at high purity.

Quantitative Data and Performance Comparison

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like (S)-1-Methylazetidine-2-carboxylic acid. The following table summarizes the performance of common coupling reagents for N-methylated amino acids.

Coupling ReagentActivating AdditiveBaseTypical EfficiencyRacemization RiskKey Considerations
HATU Internal (HOAt)DIEA/NMMVery High LowHighly effective for sterically hindered couplings.[14]
PyAOP Internal (HOAt)DIEA/NMMVery High LowParticularly effective for coupling N-methyl amino acids to other N-methyl residues.[15]
HBTU/HCTU Internal (HOBt)DIEA/NMMModerateModerateLess effective than HATU for challenging couplings.[14]
DIC/HOBt HOBtDIEA/NMMModerate to LowModerateA more cost-effective option, but may require double coupling and longer reaction times.[4]

Conclusion and Future Perspectives

(S)-1-Methylazetidine-2-carboxylic acid is a powerful building block for the synthesis of conformationally constrained and proteolytically stable peptides. While its incorporation requires optimized coupling protocols to overcome the challenges of steric hindrance, the resulting peptides often exhibit significantly improved pharmacological properties. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to confidently utilize this valuable tool in their peptide-based drug discovery and development programs. As our understanding of the interplay between peptide conformation and biological activity deepens, the strategic use of non-proteinogenic amino acids like (S)-1-Methylazetidine-2-carboxylic acid will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]

  • Biondi, B., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(22), 5393.
  • de la Torre, B. G., & Albericio, F. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Saghar, S., et al. (2018). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Molecules, 23(11), 2947.
  • Martín-Martínez, M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8494–8499.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • Sani, M. A., & Separovic, F. (2016). N-methylation in amino acids and peptides: Scope and limitations. Journal of Peptide Science, 22(8), 530-542.
  • Zhang, W., et al. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
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  • Brik, A., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Siano, L. G., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Danishefsky, S. J., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7564–7566.
  • Gilon, C., et al. (2009). N-Methylation of amino acids. U.S.
  • Formaggio, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(16), 3415-3424.
  • Wu, Y., & Brodbelt, J. S. (2000). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of the American Society for Mass Spectrometry, 11(9), 820-827.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • CEM Corporation. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Retrieved from [Link]

  • Chatterjee, J., et al. (2014). N-methylation of amino acid and peptide chain in SPPS. In Methods in Molecular Biology (Vol. 1083, pp. 249-268). Humana Press.
  • Li, Y., et al. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 25(5), 987-999.
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Method

Application Note: Engineering Peptidomimetics via Conformationally Constrained Amino Acids

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Validated Protocols Executive Summary Native peptides are inherently limited as therapeutics due to their rapid pro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Validated Protocols

Executive Summary

Native peptides are inherently limited as therapeutics due to their rapid proteolytic degradation and lack of structural definedness in solution, which incurs a high entropic penalty upon target binding. The strategic incorporation of conformationally constrained amino acids (CAAs)—such as α -aminoisobutyric acid (Aib) and cyclic aliphatic derivatives—addresses these liabilities directly. CAAs are now widespread in FDA-approved drugs and are heavily utilized to develop new bioactive molecular entities[1]. This application note details the biophysical rationale, structural impact, and validated experimental protocols for synthesizing and evaluating CAA-modified peptidomimetics in modern medicinal chemistry.

The Biophysical Rationale for Conformational Constraints

As a Senior Application Scientist, it is critical to understand that substituting a natural amino acid with a CAA is not merely a steric substitution; it is a fundamental thermodynamic and geometric reprogramming of the peptide backbone.

Thermodynamics and Ramachandran Space

In aqueous solution, linear peptides sample a vast conformational ensemble. When a peptide binds its target, it must adopt a specific bioactive conformation, resulting in a significant loss of conformational entropy ( ΔSbinding​<0 ). CAAs restrict the available Ramachandran ( ϕ,ψ ) and side-chain ( χ ) space, providing a powerful tool for ligand design and the determination of 3D pharmacophores[2].

For instance, Aib, an α,α -disubstituted amino acid, is sterically restricted to dihedral angles characteristic of right- or left-handed α -helices ( ϕ≈±57∘,ψ≈±47∘ ). By pre-organizing the peptide into its bioactive helical conformation, the entropic penalty of binding is minimized. This has been successfully demonstrated in the design of highly stable3, where Aib incorporation reduced conformational entropy loss and exponentially increased target affinity[3].

Proteolytic Shielding via Steric Clash

Proteases (e.g., chymotrypsin, trypsin, and serum exopeptidases) typically require their substrates to adopt an extended, β -strand-like conformation to fit into the catalytic cleft. The introduction of CAAs physically prevents this extended conformation due to severe steric clashes between the bulky α -substituents and the enzyme's active site. For example, peptides incorporating α -trifluoromethyl-substituted amino acids demonstrate absolute proteolytic stability at the P1 position against α -chymotrypsin[4]. Furthermore, the induced helical rigidity masks adjacent susceptible peptide bonds, dramatically extending the biological half-life of the peptidomimetic[3].

Isoform Selectivity through Conformational Tuning

Beyond stability, CAAs can drive exquisite enzyme selectivity by forcing specific local geometries. For example, incorporating α,α -diethylglycine (which promotes an extended conformation) versus α -aminocyclopentanecarboxylic acid (which promotes a folded conformation) at the P2 position of calpain inhibitors shifts the selectivity profile drastically. The extended conformation improved selectivity for μ -calpain over the closely related cathepsin B by over 35-fold[5].

Visualizing the CAA Engineering Workflow

Workflow A Target Identification (e.g., p53-MDM2) B Native Sequence Analysis A->B C Identify Expendable Residues B->C D Incorporate CAAs (e.g., Aib, Ac5c) C->D E Evaluate Helical Propensity (CD) D->E F Proteolytic Stability & Affinity Assays E->F

Caption: Strategic workflow for engineering CAA-modified peptidomimetics in drug discovery.

Mechanism NatPep Natural Peptide (Flexible Backbone) Protease1 Protease Active Site (Requires Extended Conformation) NatPep->Protease1 CAAPep CAA-Modified Peptide (Sterically Constrained) Protease2 Protease Active Site (Requires Extended Conformation) CAAPep->Protease2 Fit Accommodates into Binding Cleft Protease1->Fit Clash Steric Clash & Helical Rigidity Protease2->Clash Cleavage Rapid Proteolysis (Short Half-life) Fit->Cleavage Stable Proteolytic Resistance (Prolonged Half-life) Clash->Stable

Caption: Mechanistic pathway of proteolytic resistance induced by CAA steric shielding.

Quantitative Data Presentation

To guide residue selection, the following table summarizes the biophysical impacts of common natural versus constrained amino acids.

Amino Acid TypeExampleStructural PropensityRelative Proteolytic Half-LifeEntropic Penalty on Binding
Natural (Aliphatic) L-AlanineFlexible / Weak HelixBaseline (1x)High
Natural (Secondary) L-ProlineTurn Inducer / Helix BreakerModerate (2-5x)Moderate
CAA ( α,α -dialkyl) AibStrong α -Helix / 310​ -HelixVery High (>50x)Low
CAA (Cyclic Aliphatic) Ac5cFolded / Extended (Contextual)High (20-40x)Low
CAA ( α -Trifluoromethyl) α -Tfm-AlaAbsolute Steric BlockadeAbsolute ResistanceVery Low

Experimental Protocols: Synthesis and Validation

The following protocols are designed as self-validating systems , ensuring that every step contains internal controls to verify success before proceeding.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Aib-Rich Peptidomimetics

Causality & Rationale: The gem-dimethyl group of Aib creates severe steric hindrance during peptide coupling. Standard coupling reagents (e.g., HBTU/DIPEA) often fail, resulting in truncated sequences. To overcome this, we utilize HATU combined with HOAt (or OxymaPure) to form a highly reactive active ester, coupled with elevated temperatures (if using microwave SPPS) or extended double-coupling cycles.

Materials:

  • Rink Amide AM resin (loading 0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling Reagents: HATU, OxymaPure, N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM, Piperidine

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Standard Coupling (Natural AAs): Add 4 eq Fmoc-AA, 4 eq HATU, and 8 eq DIPEA in DMF. Shake for 45 minutes at room temperature.

  • CAA Coupling (e.g., Fmoc-Aib-OH):

    • Modification: Add 5 eq Fmoc-Aib-OH, 5 eq HATU, 5 eq OxymaPure, and 10 eq DIPEA.

    • Reaction: Shake for 2 hours at 50°C (or 4 hours at RT).

    • Self-Validation Checkpoint 1: Perform a Kaiser test. If the beads are blue (indicating unreacted primary amines), perform a second coupling cycle using DIC/OxymaPure before proceeding.

  • Post-CAA Coupling: The amino acid added after Aib will also suffer from steric hindrance. Repeat the rigorous coupling conditions from Step 4 for the subsequent residue.

  • Cleavage & Global Deprotection: Treat the final peptide resin with TFA/TIPS/Water (95:2.5:2.5) for 3 hours.

  • Self-Validation Checkpoint 2: Precipitate in cold diethyl ether, centrifuge, and immediately analyze the crude pellet via LC-MS to confirm the presence of the target mass and the absence of Aib-deletion sequences.

Protocol B: In Vitro Serum Stability and Proteolytic Cleavage Assay

Causality & Rationale: To validate the proteolytic shielding effect of the incorporated CAAs, the peptidomimetic must be subjected to human serum. A self-validating system requires a natural, unconstrained peptide analog as a positive control for degradation, and an internal standard (e.g., a stable small molecule like caffeine or a D-amino acid peptide) to normalize LC-MS injection volumes and matrix effects.

Materials:

  • Human Serum (sterile filtered, pooled)

  • Test Peptide (CAA-modified) and Control Peptide (Natural sequence)

  • Internal Standard (IS)

  • Trichloroacetic acid (TCA) or Acetonitrile (for protein precipitation)

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the Test Peptide, Control Peptide, and IS in DMSO.

  • Matrix Equilibration: Dilute human serum to 25% (v/v) in PBS (pH 7.4) and pre-incubate at 37°C for 15 minutes.

  • Incubation: Initiate the assay by adding the peptides to the serum mixture to a final concentration of 10 µM. Incubate at 37°C with gentle shaking.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquot by adding 50 µL of ice-cold 15% TCA (or 150 µL of ice-cold acetonitrile containing the IS). Vortex vigorously for 30 seconds.

  • Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet serum proteins.

  • Self-Validation Checkpoint: Analyze the supernatant via LC-MS. The Control Peptide must show >50% degradation within the first 60 minutes to validate that the serum proteases are active.

  • Data Analysis: Plot the normalized peak area (Peptide/IS) versus time. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model.

References

  • Source: PMC, National Institutes of Health (NIH)
  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands Source: Current Medicinal Chemistry URL
  • Source: Information-Science.
  • Source: PMC, National Institutes of Health (NIH)
  • Source: PubMed, National Institutes of Health (NIH)

Sources

Application

Advanced Protocols for Incorporating (S)-1-Methylazetidine-2-carboxylic Acid into Peptides

Executive Summary & Mechanistic Rationale The incorporation of non-canonical, conformationally constrained amino acids is a cornerstone of modern peptide drug development. (S)-1-Methylazetidine-2-carboxylic acid (N-Me-Az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-canonical, conformationally constrained amino acids is a cornerstone of modern peptide drug development. (S)-1-Methylazetidine-2-carboxylic acid (N-Me-Aze) serves as a highly specialized proline homologue. By combining a strained four-membered azetidine ring with N-methylation, this residue introduces unique geometric constraints that fundamentally alter peptide backbone dynamics.

As an Application Scientist, it is critical to understand the causality behind its effects:

  • Conformational Steering: Unlike the five-membered pyrrolidine ring of proline, the four-membered azetidine ring exhibits significantly less puckering[1]. When N-methylated, the N-methyl group demonstrates a strong tendency to adopt an axial orientation to minimize steric clashes with the adjacent acyl group[1]. This alters the cis/trans isomerization equilibrium of the preceding amide bond, often stabilizing specific polyproline II-like or β -turn conformations.

  • Pharmacological Enhancement: The bulky N-methyl group acts as a steric shield, drastically increasing resistance to enzymatic degradation while simultaneously enhancing the lipophilicity and membrane permeability of the peptide[2].

However, these structural benefits come at a synthetic cost. The steric hindrance imposed by both the N-methyl group and the constrained ring significantly reduces the nucleophilicity of the amine, making solid-phase peptide synthesis (SPPS) highly challenging[2]. Standard coupling reagents (e.g., HBTU) are insufficiently reactive, leading to truncated sequences and elevated risks of epimerization[2][3].

Physicochemical & Conformational Data

To guide rational peptide design, the physical and synthetic properties of N-Me-Aze must be compared against its unmethylated counterpart and natural proline.

PropertyL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)(S)-1-Methylazetidine-2-carboxylic acid (N-Me-Aze)
Ring Size 5-membered4-membered4-membered
Ring Puckering Highly puckeredLess puckered[1]Less puckered[1]
Amide Bond Type Tertiary amideTertiary amideTertiary amide (N-methylated)
Backbone Flexibility ConstrainedMore flexible than Pro (entropic effect)[4]Highly constrained (strong axiality)[1]
SPPS Coupling Difficulty StandardStandardHigh (Severe steric hindrance)[2]
Proteolytic Stability HighHighVery High[2]

Logical Workflows & Structural Relationships

The following diagrams illustrate the mechanistic impact of N-Me-Aze on peptide properties and the optimized SPPS workflow required to overcome its synthetic bottlenecks.

Conformational_Logic A N-Me-Aze Incorporation B 4-Membered Ring (Reduced Puckering) A->B C N-Methylation (Steric Bulk) A->C D Altered cis/trans Equilibrium B->D C->D Strong Axiality E Enzymatic Resistance C->E Protease Shielding

Logical relationship between N-Me-Aze structural features and resulting peptide properties.

SPPS_Workflow A 1. Resin Swelling (DMF/NMP) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Pre-Activation (2-5 min) (HATU/COMU + DIPEA) B->C D 4. Extended Coupling (1-4 hours at RT) C->D E 5. Self-Validation: Bromophenol Blue Test D->E F 6a. Re-coupling Required (Blue Resin) E->F Positive G 6b. Proceed to Next Cycle (Yellow/Green Resin) E->G Negative F->D

Experimental workflow for SPPS incorporation of N-methylated azetidine residues.

Optimized Experimental Protocols

Reagent Selection Rationale

To overcome the steric hindrance of N-Me-Aze, highly reactive coupling reagents are mandatory.

  • HATU (an HOAt-based uronium salt) is highly effective due to the neighboring group effect of the nitrogen at position 7 of the HOAt ring, which accelerates aminolysis[2][3].

  • COMU is an advanced, safer alternative. It utilizes Oxyma Pure instead of explosive benzotriazoles (HOBt/HOAt) and demonstrates comparable or superior efficiency to HATU, with a significantly reduced risk of epimerization during the extended coupling times required for N-methylated amino acids[5][6].

Protocol: Coupling Fmoc-N-Me-Aze-OH to the Peptide Chain

This phase attaches the N-Me-Aze residue to the growing, resin-bound primary amine.

  • Resin Preparation: Swell the resin in DMF or NMP for 30–60 minutes in the reaction vessel[2].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5x), DCM (3x), and DMF (5x)[2].

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-N-Me-Aze-OH and 3.9 equivalents of HATU (or COMU) in DMF (approx. 10 mL per gram of resin)[2][3].

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or sym-collidine (to minimize racemization) to the solution[5][7]. Allow pre-activation for 2–5 minutes at room temperature.

  • Coupling: Transfer the activated solution to the resin. Agitate for 1 to 4 hours. Note: Extended coupling time is strictly necessary due to the bulky nature of the N-methylated residue[2].

Protocol: Coupling the Next Amino Acid onto Resin-Bound N-Me-Aze

Once N-Me-Aze is successfully coupled and its Fmoc group is removed, the exposed N-terminus is a highly hindered secondary amine . This is the most difficult step in the synthesis[3].

  • Deprotection: Remove the Fmoc group from the N-Me-Aze residue using standard 20% piperidine/DMF.

  • Activation & Coupling: Utilize the same HATU or COMU conditions as above (4 eq Amino Acid, 3.9 eq Reagent, 8 eq DIPEA). However, consider utilizing microwave-assisted SPPS (e.g., 75°C for 10-15 minutes) or double-coupling cycles to force the reaction to completion.

  • Self-Validating Checkpoint (Bromophenol Blue Test):

    • Causality: The standard Ninhydrin (Kaiser) test relies on primary amines to form Ruhemann's purple. Because the deprotected N-Me-Aze is a secondary amine, ninhydrin will yield a false negative (no color change) even if coupling fails[3].

    • Test Solution: Dissolve 250 mg of Bromophenol Blue in 50 mL of DMF[3].

    • Procedure: Remove a few resin beads, wash with methanol, and add 2 drops of the test solution[3].

    • Interpretation: If the beads turn Blue , unreacted secondary amines remain (incomplete coupling perform a second coupling cycle). If the beads turn Yellow/Green , the coupling is successful[3].

Cleavage and Analysis
  • Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Analyze via LC-MS. Due to the altered cis/trans isomerization kinetics[1], N-Me-Aze containing peptides may present as split peaks or broadened peaks on reverse-phase HPLC. Heating the column to 45–50°C during analysis can coalesce these conformer peaks into a single sharp peak for accurate purity assessment.

References

  • Zagari A, Némethy G, Scheraga HA. "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides." Biopolymers. 1990. 4

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Base. 2024. 5

  • Benchchem. "Application Notes and Protocols for the Coupling of N-Methylated Amino Acids." Benchchem Tech Support. 2025. 2

  • Biron E, et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry. 2005. 7

  • Luxembourg Bio Technologies. "Coupling Reagents." Luxembourg Bio Technologies.6

  • Peptide.com. "Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids." Peptide.com. 3

  • Kang YK, et al. "Conformational Preferences of Proline Analogues with Different Ring Size." The Journal of Physical Chemistry B. 2007. 1

Sources

Method

analytical techniques for characterizing peptides containing this compound

Application Note: Advanced Analytical Characterization of Monomethyl Auristatin E (MMAE) Peptide-Drug Conjugates (PDCs) Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Mon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of Monomethyl Auristatin E (MMAE) Peptide-Drug Conjugates (PDCs)

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Monomethyl Auristatin E (MMAE) conjugated to targeting peptides via cleavable linkers (e.g., mc-vc-PAB-MMAE).

Scientific Rationale & The Analytical Challenge

Peptide-Drug Conjugates (PDCs) represent a rapidly maturing modality in targeted oncology, bridging the gap between small molecules and larger Antibody-Drug Conjugates (ADCs)[1]. By conjugating the highly potent antimitotic agent Monomethyl Auristatin E (MMAE) to a tumor-homing peptide, developers can achieve rapid tissue penetration and targeted cytotoxicity[1].

However, the incorporation of MMAE introduces profound analytical challenges. MMAE is extremely hydrophobic and highly cytotoxic. Its conjugation to a relatively small hydrophilic peptide drastically alters the physicochemical landscape of the molecule. Regulatory guidelines (such as FDA CMC and ICH Q6B) mandate rigorous, orthogonal analytical characterization to monitor Critical Quality Attributes (CQAs)[1]. A robust analytical strategy must not only confirm the identity and Drug-to-Peptide Ratio (DPR) but also quantify trace levels of highly toxic free payload and monitor aggregation driven by MMAE's hydrophobicity[2].

Causality in Methodological Design

To build a comprehensive profile of an MMAE-PDC, we must deploy orthogonal techniques, each selected for a specific mechanistic reason:

  • LC-HRMS (Intact Mass Analysis): Unlike ADCs, PDCs are small enough (typically 2–5 kDa) to allow for high-resolution intact mass spectrometry without the need for enzymatic digestion[3]. We use LC-HRMS to confirm the exact mass, verify the DPR, and critically, to monitor maleimide ring-opening (+18 Da). Ring-opening is a highly desirable post-conjugation event that stabilizes the thioether bond against retro-Michael deconjugation in plasma[3].

  • RP-HPLC (Free Payload Quantitation): Unconjugated MMAE poses a severe risk of systemic, off-target toxicity[4]. We leverage Reversed-Phase HPLC because the extreme hydrophobicity of free MMAE causes it to elute significantly later than the more hydrophilic intact PDC, allowing for baseline resolution and trace quantitation[2].

  • SEC-HPLC (Aggregation Profiling): The hydrophobic payload can drive intermolecular interactions, leading to peptide aggregation. SEC is utilized to separate these high-molecular-weight species. Expert Insight: Because MMAE interacts non-specifically with standard silica-based SEC resins, an organic modifier must be added to the mobile phase to ensure true size-based separation[2].

Workflow cluster_0 Orthogonal Analytical Characterization Start MMAE-PDC Synthesis LCMS LC-HRMS Intact Mass & Ring Opening Start->LCMS RPHPLC RP-HPLC Free MMAE Quantitation Start->RPHPLC SEC SEC-HPLC Aggregation Profiling Start->SEC Release Batch Release & In Vivo Studies LCMS->Release RPHPLC->Release SEC->Release

Fig 1: Orthogonal analytical workflow for MMAE-PDC characterization and batch release.

Quantitative Data Presentation: CQAs and Acceptance Criteria

The following table summarizes the quantitative framework used to evaluate MMAE-PDCs prior to preclinical release.

Critical Quality Attribute (CQA)Analytical TechniquePurpose / CausalityTypical Acceptance Criteria
Identity & Intact Mass LC-HRMSConfirms correct peptide sequence and successful MMAE conjugation.Mass accuracy 5 ppm; Isotopic distribution matches theoretical.
Drug-to-Peptide Ratio (DPR) LC-HRMS (TIC integration)Ensures correct payload loading (usually 1:1 for PDCs). 95% target DPR species.
Maleimide Ring Status LC-HRMSMonitors hydrolysis (+18 Da) for plasma stability[3]. 90% ring-opened form (if forced hydrolysis is applied).
Free MMAE Content RP-HPLC / LC-MS/MSPrevents off-target toxicity from unconjugated payload[4]. 0.1% (w/w) relative to intact PDC.
Aggregation (HMW Species) SEC-HPLCDetects hydrophobic-driven oligomerization[2]. 95% Monomer; 5% High Molecular Weight (HMW) species.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating internal controls to rule out false positives, matrix suppression, or instrumental artifacts.

Protocol A: Intact Mass and Impurity Profiling via LC-HRMS

Objective: Determine the exact mass of the PDC and quantify the extent of maleimide ring-opening. Self-Validation Mechanism: A system suitability test (SST) using a known reference standard (e.g., insulin or a well-characterized unconjugated peptide) is injected before and after the sample sequence to verify mass accuracy drift is < 5 ppm and to rule out column carryover.

  • Sample Preparation: Dilute the MMAE-PDC to 0.1 mg/mL in 0.1% Formic Acid (FA) in LC-MS grade water.

  • Chromatography:

    • Column: Waters ACQUITY UPLC Peptide CSH C18 (1.7 µm, 2.1 x 100 mm). Reasoning: The Charged Surface Hybrid (CSH) technology prevents peak tailing common with basic peptides.

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: 5% to 65% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate a Q-TOF instrument in positive ESI mode. Set the capillary voltage to 3.0 kV and source temperature to 120°C. Acquire data from m/z 300 to 2500.

  • Data Processing: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the zero-charge monoisotopic mass. Calculate the relative abundance of the intact PDC vs. the +18 Da hydrolyzed species.

Protocol B: Trace Quantitation of Free MMAE via RP-HPLC

Objective: Quantify unreacted or prematurely cleaved MMAE. Self-Validation Mechanism (Spike-Recovery): Prepare a "mock" matrix (unconjugated peptide). Spike it with a known concentration of MMAE reference standard at the Limit of Quantitation (LOQ, e.g., 0.05%). Recovery must fall between 95% and 105%. This proves the peptide matrix is not suppressing the MMAE signal or causing co-elution.

  • Sample Preparation: Reconstitute the PDC in 50% Methanol/50% Water to a high concentration (e.g., 2.0 mg/mL) to ensure trace free MMAE is detectable.

  • Chromatography:

    • Column: Phenomenex Kinetex C8 (2.6 µm, 4.6 x 150 mm). Reasoning: C8 provides slightly less hydrophobic retention than C18, preventing the highly hydrophobic MMAE from irreversible binding[3].

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Isocratic hold at 5% B for 2 mins, then a steep gradient to 95% B over 10 mins. Free MMAE typically elutes late in the gradient.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 254 nm (aromatic rings in MMAE). For ultra-sensitive quantitation (<0.01%), divert the flow to a triple quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode[4].

Protocol C: Aggregation Profiling via SEC-HPLC

Objective: Quantify monomeric PDC versus High Molecular Weight (HMW) aggregates. Self-Validation Mechanism: Run a molecular weight calibration standard mix (e.g., Aprotinin, Cytochrome C, and a dipeptide) prior to the sample. The resolution ( Rs​ ) between the void volume ( V0​ ) marker and the monomer peak must be 2.0.

  • Sample Preparation: Dilute the PDC to 1.0 mg/mL in the SEC mobile phase. Do not use pure water, as this can artificially induce aggregation.

  • Chromatography:

    • Column: Tosoh TSKgel G2000SWxl or equivalent peptide-range SEC column.

    • Mobile Phase: 50 mM Sodium Phosphate, 300 mM NaCl, pH 6.8, containing 15% Isopropanol (IPA) . Reasoning: The addition of IPA is critical. MMAE's hydrophobicity causes secondary interactions with the silica backbone of the SEC resin, leading to delayed elution (eluting past the total permeation volume). IPA suppresses these interactions, ensuring separation is strictly based on hydrodynamic radius[2].

    • Flow Rate: 0.5 mL/min (Isocratic).

  • Analysis: Integrate the peaks. HMW aggregates will elute before the main monomeric PDC peak. Calculate the % Monomer as (Area of Monomer / Total Area) x 100.

Mechanistic Context: Intracellular MMAE Release

Understanding the analytical profile of an MMAE-PDC requires understanding its mechanism of action. Most MMAE PDCs utilize a valine-citrulline (vc) dipeptide linker[2]. This linker is designed to be highly stable in systemic circulation (which we verify via the analytical methods above) but rapidly cleavable by lysosomal enzymes once internalized by the target cell.

Pathway PDC Intact MMAE-PDC Endo Endocytosis PDC->Endo Lyso Lysosome (pH 4.5) Endo->Lyso CathB Cathepsin B Cleavage Lyso->CathB MMAE Free MMAE CathB->MMAE Tox Tubulin Inhibition MMAE->Tox

Fig 2: Intracellular trafficking and Cathepsin B-mediated release pathway of MMAE from PDCs.

The analytical methods detailed in this application note ensure that the transition from "Intact MMAE-PDC" to "Free MMAE" occurs only within the lysosome (Fig 2), and not prematurely in the formulation vial or the patient's bloodstream.

References

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. nih.gov.[Link]

  • Conjugation of amiodarone to a novel cardiomyocyte cell penetrating peptide for potential targeted delivery to the heart. frontiersin.org.[Link]

  • Accelerating ADC Development with Mass Spectrometry. chromatographytoday.com.[Link]

  • A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. nih.gov.[Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. tandfonline.com.[Link]

Sources

Application

Application Note: Large-Scale Synthesis of (S)-1-Methylazetidine-2-Carboxylic Acid for Peptidomimetic Drug Discovery

Executive Summary The incorporation of conformationally restricted, non-natural amino acids is a cornerstone strategy in modern drug discovery. (S)-Azetidine-2-carboxylic acid (L-Aze) and its N-methylated derivative, (S)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally restricted, non-natural amino acids is a cornerstone strategy in modern drug discovery. (S)-Azetidine-2-carboxylic acid (L-Aze) and its N-methylated derivative, (S)-1-methylazetidine-2-carboxylic acid, are highly valued for their ability to induce specific secondary structures in peptidomimetics, enhance proteolytic stability, and modulate cis/trans amide bond isomerization[1]. This application note details a highly scalable, self-validating protocol for the large-scale synthesis of (S)-1-methylazetidine-2-carboxylic acid via an Eschweiler-Clarke-type reductive amination, optimized for high chiral fidelity and quantitative recovery of the zwitterionic product.

Mechanistic Rationale & Synthetic Strategy

Direct alkylation of secondary amines (e.g., using methyl iodide) frequently results in over-alkylation, yielding undesired quaternary ammonium salts. To achieve strict mono-methylation, this protocol employs a reductive amination strategy utilizing aqueous formaldehyde and sodium triacetoxyborohydride (STAB)[2].

The causality behind this reagent selection is three-fold:

  • Selective Iminium Formation : Formaldehyde condenses with the secondary amine of (S)-azetidine-2-carboxylic acid to form a highly electrophilic iminium ion intermediate[3].

  • Controlled Hydride Transfer : STAB is a mild reducing agent that selectively reduces the iminium ion without reducing unreacted formaldehyde, preventing runaway side reactions and minimizing thermal hazards at scale[2]. Furthermore, reductive amination conditions are exceptionally tolerant of various functional groups, preserving the integrity of the carboxylic acid moiety[4].

  • Prevention of Over-Alkylation : Once the tertiary amine ((S)-1-methylazetidine-2-carboxylic acid) is formed, it cannot form a stable iminium ion with additional formaldehyde, naturally halting the reaction at the mono-methylated stage.

ReactionMechanism Aze (S)-Azetidine-2-carboxylic acid (Nucleophile) Iminium Iminium Ion Intermediate (Transient) Aze->Iminium Condensation (-H2O) Form Formaldehyde (Electrophile) Form->Iminium Product (S)-1-Methylazetidine-2-carboxylic acid (Target) Iminium->Product Irreversible Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Selective Hydride Transfer

Fig 1. Mechanistic pathway of the Eschweiler-Clarke-type reductive amination.

Materials and Reagents

To ensure reproducibility, all reagents must meet the specifications outlined in Table 1.

Table 1: Reagent Stoichiometry and Safety Parameters

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
(S)-Azetidine-2-carboxylic acid101.101.0Starting MaterialIrritant; hygroscopic. Store desiccated.
Formaldehyde (37% aq)30.031.2ElectrophileToxic, Carcinogen; handle in fume hood.
Sodium triacetoxyborohydride211.941.5Reducing AgentMoisture sensitive; releases H₂ gas.
Methanol (Anhydrous)32.0410 volSolventFlammable, Toxic.
Dowex® 50WX8 (H⁺ form)N/AMass-basedSCX ResinIrritant; pre-swell in DI water before use.

Step-by-Step Experimental Protocol

Phase 1: Reaction Execution
  • Imine Formation : Equip a clean, dry jacketed reactor with mechanical stirring and an internal temperature probe. Charge the reactor with (S)-azetidine-2-carboxylic acid (1.0 eq) and anhydrous Methanol (10 volumes). Cool the suspension to 0–5 °C.

  • Electrophile Addition : Add Formaldehyde (37% aq, 1.2 eq) dropwise over 15 minutes. Stir the mixture for 30 minutes at 0–5 °C.

    • Causality: Maintaining low temperatures during formaldehyde addition prevents exothermic degradation and minimizes the polymerization of formaldehyde into paraformaldehyde[5].

  • Reductive Amination : Add Sodium triacetoxyborohydride (1.5 eq) in five equal portions over 1 hour. Maintain the internal temperature strictly below 15 °C to control the evolution of hydrogen gas.

  • Maturation : Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • In-Process Control (IPC) : Analyze an aliquot via LC-MS (ESI+). The reaction is deemed complete when the starting material (m/z 102.1) is <2% relative to the product (m/z 116.1). Note: Do not use normal-phase TLC, as the zwitterionic species will streak heavily and provide false-negative completion data.

Phase 2: Downstream Processing & Isolation

Because the target molecule is a highly water-soluble zwitterion, standard liquid-liquid extraction (e.g., EtOAc/Water) will result in catastrophic yield loss. Instead, Strong Cation Exchange (SCX) chromatography is deployed to exploit the basicity of the tertiary amine.

ProcessWorkflow Step1 1. Imine Formation (MeOH, 0-5 °C) Step2 2. Reductive Amination (STAB addition, <15 °C) Step1->Step2 Step3 3. Quench & Evaporation (1N HCl, Vacuum) Step2->Step3 Step4 4. SCX Chromatography (Dowex 50WX8, NH4OH eluent) Step3->Step4 Step5 5. Crystallization (EtOH/Acetone) Step4->Step5

Fig 2. Step-by-step downstream processing and purification workflow.

  • Quench : Carefully quench the reaction with 1N HCl until the pH reaches ~2.0. This destroys unreacted hydride and ensures the product is fully protonated.

  • Solvent Exchange : Concentrate the mixture under reduced pressure (40 °C, 50 mbar) to remove all methanol. Causality: Methanol interferes with the hydrophobic/ionic binding kinetics of the SCX resin; the loading solution must be entirely aqueous.

  • SCX Loading : Load the aqueous residue onto a pre-conditioned Dowex 50WX8 column (H⁺ form).

  • Resin Washing : Wash the column with 5 Column Volumes (CV) of deionized water. This self-validating step elutes all non-basic impurities, including boric acid byproducts and unreacted formaldehyde.

  • Product Elution : Elute the product using 2M NH₄OH (aq). Collect fractions and spot on filter paper, staining with Dragendorff's reagent or iodine (ninhydrin yields poor colorimetric response for this tertiary amine).

  • Crystallization : Pool the positive fractions and concentrate in vacuo to a thick syrup. Add absolute ethanol, followed by dropwise addition of acetone until crystallization initiates. Filter and dry under high vacuum to afford (S)-1-methylazetidine-2-carboxylic acid as a white crystalline solid.

Data Presentation & Quality Control

To ensure the synthesized building block is suitable for solid-phase peptide synthesis (SPPS) or API manufacturing, the batch must pass the rigorous analytical specifications detailed in Table 2.

Table 2: Final Quality Control Specifications

Analytical ParameterMethodologyAcceptance CriteriaScientific Rationale
Identity & Conversion LC-MS (ESI+)m/z 116.1[M+H]⁺Confirms target mass and absence of over-alkylation.
Chemical Purity HPLC (UV 210 nm)> 98.0% (a/a)Prevents chain-termination or side reactions during SPPS.
Chiral Integrity Chiral HPLC> 99.0% eeValidates that the basic NH₄OH elution did not induce racemization at the α-carbon.
Residual Boron ICP-MS< 10 ppmBorate salts inhibit downstream coupling reagents (e.g., HATU, DIC).
Structural Verification ¹H NMR (D₂O)Singlet at ~2.8 ppmUnambiguous confirmation of the N-CH₃ incorporation.

References

  • Therapeutic compounds and methods of use thereof. Google Patents.[2]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[3]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.[5]

  • Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society.[4]

  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents.[1]

Sources

Method

Application Note: Kinetic and Structural Validation of Targeted Covalent Enzyme Inhibitors

Introduction: The Covalent Paradigm Shift The landscape of enzyme inhibitor development has undergone a profound paradigm shift. Driven by the clinical success of molecules targeting BTK and KRAS G12C, Targeted Covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Covalent Paradigm Shift

The landscape of enzyme inhibitor development has undergone a profound paradigm shift. Driven by the clinical success of molecules targeting BTK and KRAS G12C, Targeted Covalent Inhibitors (TCIs) have transitioned from being perceived as toxic liabilities to highly sought-after therapeutic modalities.

Unlike reversible inhibitors, which rely entirely on equilibrium binding thermodynamics, TCIs operate via a two-step kinetic mechanism. First, the inhibitor binds reversibly to the enzyme's active site (quantified by the dissociation constant, KI​ ). Second, a strategically placed electrophilic "warhead" reacts with a nucleophilic residue (e.g., cysteine or serine) to form an irreversible covalent bond (quantified by the inactivation rate, kinact​ )[1].

The Causality of Kinetic Profiling: For reversible inhibitors, the half-maximal inhibitory concentration ( IC50​ ) is a reliable metric of potency. However, for covalent inhibitors, IC50​ is fundamentally flawed. Because the covalent reaction is irreversible, inhibition increases over time; thus, virtually any IC50​ can be achieved simply by extending the assay incubation time[2]. To accurately rank TCIs and establish structure-activity relationships (SAR), researchers must abandon IC50​ in favor of the specificity constant, kinact​/KI​ , which defines the second-order rate of covalent bond formation[1],[2].

This application note details a robust, self-validating workflow for the discovery and characterization of covalent kinase inhibitors, integrating high-throughput biochemical screening, rigorous kinetic profiling, and orthogonal mass spectrometry validation.

Workflow Visualization

CovalentWorkflow Start Targeted Covalent Inhibitor (TCI) Library TRFRET 1. TR-FRET Primary Screen (Identify Time-Dependent IC50) Start->TRFRET Kinetic 2. Continuous Kinetic Assay (Extract k_inact & K_I) TRFRET->Kinetic Active Hits MS 3. Intact Protein MS (Confirm 1:1 Adduct Formation) Kinetic->MS Target Kinetics Decision Lead Candidate Selection (High k_inact/K_I, Verified Mechanism) MS->Decision Verified Adduct

Fig 1. Screening and validation cascade for Targeted Covalent Inhibitors (TCIs).

Protocol 1: High-Throughput Primary Screening via TR-FRET

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase assays due to its low background noise and resistance to compound auto-fluorescence[3]. By utilizing a long-lifetime lanthanide donor (e.g., Europium or Terbium), the assay introduces a time delay before measurement, allowing transient background fluorescence to decay[4].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 3X solutions of the target kinase, biotinylated peptide substrate + ATP, and the inhibitor library in a standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Note: DTT concentration must be strictly controlled, as excess thiols can quench electrophilic warheads.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense compounds into 384-well low-volume plates. This prevents tip carryover and preserves the integrity of highly reactive electrophiles.

  • Time-Dependent Incubation: To identify covalent behavior early, set up parallel plates for 1-hour and 4-hour pre-incubations of the enzyme and inhibitor before adding the ATP/substrate mix.

  • Reaction and Quench: Allow the kinase reaction to proceed for 60 minutes. Quench the reaction by adding EDTA (to chelate Mg²⁺) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC)[3],[5].

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the 665/615 ratio.

Self-Validating System Checkpoint: Calculate the Z'-factor for every plate using DMSO (negative control) and a known pan-kinase inhibitor like staurosporine (positive control). A Z'-factor ≥0.6 validates the assay's mechanical integrity[5]. Furthermore, compounds exhibiting a >3 -fold leftward shift in IC50​ from the 1-hour to 4-hour plate are flagged as putative covalent inhibitors.

Protocol 2: Kinetic Characterization ( kinact​/KI​ Determination)

Once putative covalent hits are identified, they must be kinetically profiled. The goal is to separate the compound's initial binding affinity ( KI​ ) from its chemical reactivity ( kinact​ )[1].

Step-by-Step Methodology
  • Continuous Assay Setup: Unlike the end-point TR-FRET assay, use a continuous fluorescence-based coupled assay (e.g., NADH depletion) or a rapid-quench microfluidic mobility shift assay to monitor product formation in real-time.

  • Matrix Design: Prepare a matrix of inhibitor concentrations spanning 0.1×KI​ to 10×KI​ .

  • Reaction Initiation: Add the enzyme to a pre-warmed mixture of substrate, ATP, and inhibitor.

  • Progress Curve Analysis: Monitor product formation over 60–120 minutes. The product vs. time curve will be non-linear (exponential decay of velocity) as the enzyme is progressively inactivated.

  • Data Extraction:

    • Fit the non-linear progress curves to the equation: P=(vi​/kobs​)×[1−exp(−kobs​×t)] , where vi​ is the initial velocity and kobs​ is the observed rate of inactivation[2].

    • Plot kobs​ against the inhibitor concentration [I] .

    • Fit this secondary plot to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) . The asymptote yields kinact​ , and the concentration at half-maximal kobs​ yields KI​ [1].

Self-Validating System Checkpoint: To ensure the inhibitor is truly irreversible and not merely a slow-tight binding reversible inhibitor, perform a jump-dilution assay [2]. Incubate the enzyme with 10×IC50​ of the inhibitor for 2 hours, then rapidly dilute the mixture 100-fold into an assay buffer containing saturating substrate. A lack of enzymatic activity recovery over 4 hours confirms irreversible covalent modification.

Quantitative Data Presentation

The table below illustrates how to present and interpret kinetic data for lead optimization. Notice how Compound C appears weaker than Compound A by 1-hour IC50​ , but is actually a superior covalent drug candidate due to its high kinact​/KI​ .

Compound IDMechanism Type IC50​ (1h) IC50​ (4h) KI​ (Reversible Affinity) kinact​ (Reactivity) kinact​/KI​ (Efficiency)
Cmpd A Reversible15 nM15 nM12 nMN/AN/A
Cmpd B Covalent (Slow)85 nM20 nM150 nM 0.005 min−1 3.3×104 M−1s−1
Cmpd C Covalent (Fast)45 nM< 1 nM200 nM 0.085 min−1 7.1×105 M−1s−1

Protocol 3: Orthogonal Validation via Intact Protein Mass Spectrometry

Biochemical assays can be confounded by assay interference (e.g., aggregation, redox cycling). Therefore, direct observation of the covalent enzyme-inhibitor adduct via intact protein mass spectrometry (MS) is a mandatory orthogonal validation step[6]. Intact MS confirms both the mechanism of action and the stoichiometry of binding (ensuring 1:1 modification rather than promiscuous multi-site labeling)[6].

Step-by-Step Methodology
  • Incubation: Incubate of recombinant, purified kinase domain with of the TCI (10-fold molar excess) for 2 hours at room temperature.

  • Desalting (Critical Step): Salts and non-covalently bound inhibitors cause severe ion suppression in MS. Pass the sample through a rapid Liquid Chromatography (LC) system utilizing a C4 analytical column. Elute with a steep gradient of acetonitrile containing 0.1% formic acid.

  • Ionization & Acquisition: Introduce the eluate into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. The acidic conditions will denature the protein, exposing basic residues to sequester protons, resulting in a distribution of multiply-charged mass-to-charge ( m/z ) peaks[6].

  • Deconvolution: Use deconvolution software (e.g., MaxEnt1 or ProSight Native) to mathematically transform the m/z envelope into a zero-charge intact mass spectrum[7].

Self-Validating System Checkpoint: The mass shift must exactly equal the molecular weight of the inhibitor minus the mass of the leaving group (if any). Furthermore, always run a parallel sample treated with a known reversible inhibitor. The reversible inhibitor should wash off during the LC desalting step, yielding only the unmodified wild-type protein mass. If the reversible control shows a mass shift, the LC conditions are insufficiently stringent, and the system is generating false positives.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: NCBI Bookshelf (NIH)
  • Source: PubMed (NIH)
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Functionalization of N-Substituted Azetidine Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis and late-stage functionalization of azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis and late-stage functionalization of azetidine carboxylic acids.

The core challenge in working with these four-membered azaheterocycles lies in their inherent ring strain (approximately 25.4 kcal/mol)[1]. This thermodynamic instability often leads to unintended ring-opening during N-alkylation, N-arylation, or cross-coupling steps. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of your azetidine scaffolds throughout complex synthetic workflows.

AzetidineWorkflow Start Azetidine Carboxylic Acid Starting Material Decision Target Functionalization? Start->Decision NArylation N-Arylation / N-Acylation Decision->NArylation CFunctionalization C2/C3 Functionalization Decision->CFunctionalization PdCat Pd-Catalyzed Cross-Coupling (Avoid Strong Lewis Acids) NArylation->PdCat RingOpen Risk: Ring-Opening (Control Temp < 25°C) NArylation->RingOpen StrainRelease Strain-Release via 1-Azabicyclo[1.1.0]butane CFunctionalization->StrainRelease C3 Target Photoredox Photoredox Decarboxylative Alkylation (e.g., 4CzIPN) CFunctionalization->Photoredox C2 Target

Caption: Workflow for azetidine functionalization balancing reactivity and ring-strain preservation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my azetidine ring open during N-acylation with acyl chlorides, and how do I prevent it? Analysis & Causality: The azetidine ring possesses significant strain (~25.4 kcal/mol)[1]. Acyl chlorides can act as weak Lewis acids or generate HCl equivalents during the reaction. Lewis acids coordinate to the azetidine nitrogen, polarizing the C–N bond and drastically lowering the activation barrier for nucleophilic attack (typically via an SN2-type mechanism)[1]. Solution: Perform the reaction at low temperatures (0 °C to -78 °C) to suppress the thermal energy required to overcome the ring-opening activation barrier[1]. Always dissolve the azetidine and a non-nucleophilic base (e.g., DIPEA) first, then add the acyl chloride dropwise. If ring-opening persists, switch to milder coupling reagents (e.g., HATU, EDC/HOBt) using the corresponding carboxylic acid.

Q2: Can I perform palladium-catalyzed N-arylation on azetidines without destroying the ring? Analysis & Causality: Yes. While harsh basic conditions and high temperatures traditionally cause decomposition, optimized Buchwald-Hartwig cross-coupling protocols prevent ring cleavage[1][2]. The key is matching the palladium catalyst with a bulky, electron-rich ligand (e.g., RuPhos or BrettPhos) that accelerates reductive elimination. This minimizes the lifetime of the Pd-heterocycle intermediate, preventing competing β-carbon elimination or ring-opening pathways[2][3].

Q3: We need to synthesize C3-arylated azetidines. Traditional cross-coupling on 3-haloazetidines is sluggish. What is a better approach? Analysis & Causality: Direct cross-coupling on sp3 carbons of strained rings is notoriously difficult due to competing elimination and slow oxidative addition. A highly effective alternative is the strain-release approach using 1-azabicyclo[1.1.0]butanes (ABBs)[2][4]. ABBs are highly strained bicyclic systems. The addition of nucleophilic organometallic species (like aryl Grignards) across the central C–N bond relieves the immense bicyclic strain, selectively yielding 3-substituted azetidines in a rapid, one-pot process[2][4].

Q4: How can we achieve direct C2-alkylation of azetidine-2-carboxylic acids? Analysis & Causality: Traditional enolate chemistry at the C2 position of azetidines often leads to racemization or ring-opening. Recent advancements utilize photoredox catalysis for decarboxylative functionalization[5]. By treating azetidine-2-carboxylic acids with an organic photocatalyst (e.g., 4CzIPN) and an alkene under blue light, the carboxylic acid undergoes single-electron oxidation and decarboxylation to form an alpha-amino radical. This radical rapidly adds to the alkene, forming C2-alkylated azetidines efficiently in both batch and flow systems[5].

Part 2: Quantitative Data & Protecting Group Strategy

When planning your synthesis, selecting the right N-protecting group is critical. The electronic nature of the protecting group directly influences the stability of the azetidine ring toward nucleophiles and reaction conditions.

Table 1: Stability and Cleavage Conditions for Azetidine N-Protecting Groups [1]

Protecting GroupElectronic EffectStability to AcidStability to BaseCleavage ConditionsRing-Opening Risk Profile
Boc (tert-Butoxycarbonyl)Carbamate (Deactivating)Labile (Cleaves)StableStrong acid (TFA, HCl)Moderate: Risk occurs during TFA cleavage if nucleophiles are present.
Cbz (Carboxybenzyl)Carbamate (Deactivating)Generally StableStableHydrogenolysis (H2, Pd/C)Low: Orthogonal deprotection avoids acid-catalyzed opening.
Tosyl (p-Toluenesulfonyl)Sulfonamide (Strongly Deactivating)StableStableHarsh reduction (Na/NH3)High: Strong electron-withdrawing nature activates ring to nucleophiles.
Alkyl (e.g., Benzyl)Amine (Activating)StableStableHydrogenolysis (H2, Pd/C)Low: Nitrogen remains basic, but less activated toward nucleophiles.

Part 3: Step-by-Step Troubleshooting Protocols

Below are self-validating protocols designed to ensure high fidelity in your azetidine syntheses.

Protocol 1: Low-Temperature N-Acylation of Azetidine-3-Carboxylic Acid Derivatives[1]

Objective: Prevent Lewis-acid mediated ring-opening during amide bond formation.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Argon).

  • Dissolution: Dissolve the azetidine derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice bath (0 °C) or dry ice/acetone bath (-78 °C) depending on the reactivity of the acyl chloride. Causality: Low temperature suppresses the thermal activation energy required for nucleophilic ring-cleavage.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 5 minutes.

  • Electrophile Addition: Add the acyl chloride (1.1 equiv) dropwise over 10-15 minutes. Validation step: Monitor the internal temperature; do not allow it to spike during addition.

  • Monitoring: Check reaction progress via TLC every 15-30 minutes. Prolonged reaction times lead to gradual ring-opening[1].

  • Quenching: Once the starting material is consumed, immediately quench with saturated aqueous NaHCO3 while still cold, then warm to room temperature for extraction.

Protocol 2: Photochemical C2-Alkylation of Azetidine-2-Carboxylic Acids[5]

Objective: Decarboxylative functionalization to yield C2-alkyl azetidines without racemization or ring-opening.

  • Mixture Setup: In a photochemical vial, combine azetidine-2-carboxylic acid (1.0 equiv), an alkene (e.g., 4-vinylpyridine, 1.5-2.0 equiv), photocatalyst 4CzIPN (2.0 mol%), and LiOH·H2O (1.1 equiv).

  • Solvent: Dissolve the mixture in anhydrous DMF to achieve a 0.2 M concentration.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen. Causality: O2 quenches the excited state of the photocatalyst and intercepts radical intermediates, halting the reaction.

  • Irradiation: Irradiate the mixture using a 365 nm or 450 nm LED light source. Maintain the reaction at ambient temperature (use a cooling fan if the LEDs generate heat).

  • Validation: Monitor by LC-MS. The reaction typically reaches completion within 4-12 hours depending on the alkene.

  • Workup: Dilute with water, extract with EtOAc, and purify via HPLC or flash chromatography.

PhotoredoxMechanism Azetidine Azetidine-2-Carboxylic Acid + LiOH PC_Excited Excited Photocatalyst (4CzIPN*) Azetidine->PC_Excited SET Oxidation Radical Alpha-Amino Radical (Decarboxylation) PC_Excited->Radical -CO2 Alkene Alkene Addition (e.g., 4-vinylpyridine) Radical->Alkene Radical Trapping Product C2-Alkyl Azetidine Product Alkene->Product SET Reduction & Protonation

Caption: Mechanistic pathway for the photoredox-catalyzed decarboxylative alkylation of azetidines.

Protocol 3: Strain-Release Synthesis of 3-Arylated Azetidines[2][4]

Objective: Utilize 1-azabicyclo[1.1.0]butane (ABB) intermediates for rapid C3 functionalization.

  • ABB Generation: Start with a protected 3-haloazetidine or 3-mesyloxyazetidine. Treat with a strong, non-nucleophilic base (e.g., NaHMDS or LiHMDS) in THF at -78 °C to induce intramolecular cyclization, forming the highly strained 1-azabicyclo[1.1.0]butane intermediate in situ[4].

  • Nucleophilic Addition: Introduce the organometallic reagent (e.g., Aryl-Grignard or Aryl-Lithium, 1.5 equiv). Causality: The nucleophile attacks the bridging C–N bond. The immense strain of the bicyclic system drives the reaction forward, releasing the strain and forming the 3-substituted azetidine anion[2].

  • Trapping (Optional One-Pot N-Functionalization): The resulting secondary amine anion can be directly trapped. Add an electrophile (e.g., Boc2O or an acyl chloride) or perform a Buchwald-Hartwig cross-coupling in the same pot to achieve bis-functionalization[2].

  • Quenching: If not trapping immediately, quench with saturated aqueous NH4Cl, extract with EtOAc, and purify.

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL:[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ResearchGate URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

Sources

Optimization

purification of (S)-1-Methylazetidine-2-carboxylic acid from reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of (S)-1-Methylazetidine-2-carboxylic acid . As a highly polar, low-molecular-weight zwitterion, this compound presents unique challenges during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (S)-1-Methylazetidine-2-carboxylic acid . As a highly polar, low-molecular-weight zwitterion, this compound presents unique challenges during reaction workup and chromatography. Standard liquid-liquid extraction and reversed-phase chromatography often fail due to the molecule's extreme hydrophilicity.

This guide is designed for researchers and drug development professionals to troubleshoot common purification bottlenecks, understand the physicochemical causality behind separation techniques, and implement self-validating isolation protocols.

I. Troubleshooting & FAQs: Chromatographic Behavior

Q1: After synthesizing (S)-1-Methylazetidine-2-carboxylic acid via reductive amination, my product elutes entirely in the void volume during standard C18 reversed-phase HPLC. How can I retain it? Causality: (S)-1-Methylazetidine-2-carboxylic acid is a zwitterionic amino acid derivative. At a neutral pH, it possesses a protonated tertiary amine and a deprotonated carboxylate group. Being a small, highly polar molecule, it lacks the necessary hydrophobic surface area to partition into the non-polar C18 stationary phase, resulting in poor retention on standard reverse-phase columns[1]. Solution: You must abandon standard reversed-phase methods. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic stationary phase, which retains polar compounds via a water-enriched layer on the silica surface. Alternatively, if you must use reversed-phase, employ a strong ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid) to mask the molecule's charge.

Q2: My crude reaction mixture contains high amounts of inorganic salts (e.g., borate salts from NaBH3CN) and unreacted precursors. Liquid-liquid extraction is failing. How do I desalt and isolate the target compound? Causality: The zwitterion is highly water-soluble and insoluble in organic extraction solvents (like ethyl acetate or dichloromethane). Solution: Implement Strong Cation-Exchange (SCX) Chromatography using a resin such as Dowex 50W-X8[2]. By lowering the pH of your mixture below the compound's isoelectric point (pH < 2), you fully protonate the carboxylate group. The molecule assumes a net positive charge and binds strongly to the sulfonic acid groups of the resin. Neutral and anionic impurities (like borates) are simply washed away with water. The product is then eluted using a volatile base (e.g., aqueous ammonia), which deprotonates the carboxylate, neutralizes the charge, and releases the compound[2],[3].

Q3: Following ion-exchange chromatography and lyophilization, my NMR shows residual ammonium salts. How do I achieve >99% purity for biological assays? Causality: Lyophilization successfully removes volatile NH3 and water, but trace ammonium salts or hydrates can co-precipitate with the highly polar zwitterion. Solution: Perform a selective recrystallization using a ternary solvent system. Dissolving the crude isolate in a minimal amount of water, followed by the slow addition of methanol and ethanol, selectively precipitates the pure (S)-1-Methylazetidine-2-carboxylic acid while retaining trace impurities in the mother liquor[2].

II. Quantitative Data: Chromatographic Strategy Comparison

To optimize your purification pipeline, compare the physicochemical retention mechanisms and yields of different chromatographic modalities below.

Chromatographic ModalityStationary PhaseMobile Phase / EluentRetention MechanismSuitability & Expected Yield
Reversed-Phase (RP-HPLC) C18 / C8 silicaH₂O / MeCN (0.1% TFA)Hydrophobic partitioningPoor (<10% recovery); Elutes in void volume.
Strong Cation Exchange Dowex 50W-X8 (H⁺ form)Load: pH < 2 (HCl)Elute: 1 M NH₄OHElectrostatic binding of protonated amineExcellent (85-95%); Ideal for bulk desalting and primary isolation.
HILIC (Preparative) Amide / ZwitterionicMeCN / H₂O (10mM NH₄Formate)Hydrophilic partitioning into aqueous layerExcellent (70-80%); Ideal for high-resolution polishing of isomers.

III. Experimental Workflows & Self-Validating Protocols

Protocol A: Bulk Desalting via Cation-Exchange Chromatography (Dowex 50W-X8)

This protocol is engineered to isolate the target zwitterion from complex reductive methylation reaction mixtures.

  • Resin Preparation: Swell Dowex 50W-X8 resin (50-100 mesh, H⁺ form) in deionized water. Pack into a glass column and wash with 3 Column Volumes (CV) of 1 M HCl, followed by deionized water until the effluent is pH neutral.

  • Reaction Acidification: Quench the crude reaction mixture and add 6 M HCl dropwise under stirring until the pH is < 2.0.

    • Causality: The low pH ensures the carboxylate moiety (pKa ~2.0) is fully protonated, shifting the molecule to a net cationic state required for electrostatic retention.

    • Self-Validation Checkpoint: Spot the mixture on broad-range pH paper. If the pH is > 2, the compound will remain zwitterionic and elute prematurely during the wash step.

  • Loading & Washing: Load the acidified mixture onto the column. Wash with 4-5 CV of deionized water.

    • Causality: Water elutes unreacted formaldehyde, borate salts (from NaBH3CN), and chloride anions.

    • Self-Validation Checkpoint: Continuously monitor the pH of the wash effluent. Stop washing only when the effluent pH returns to exactly 6.0–7.0, confirming the complete removal of non-bound acids.

  • Elution: Elute the product using 1 M aqueous NH₄OH.

    • Causality: The alkaline eluent deprotonates the carboxylic acid, returning the molecule to a net-zero charge, thereby disrupting its electrostatic bond with the sulfonic acid resin.

  • Fraction Analysis & Concentration: Collect fractions and spot on a TLC plate. Stain with Dragendorff's reagent (ninhydrin response may be weak due to the tertiary amine). Pool positive fractions, concentrate under reduced pressure at 35 °C, and lyophilize to yield the crude ammonium salt[2].

Protocol B: Polishing via Ternary Recrystallization

Use this step to remove trace ammonium salts and achieve analytical-grade purity.

  • Dissolution: Dissolve the lyophilized crude product from Protocol A in a minimum volume of deionized water (approx. 1 mL per 500 mg of product).

  • Anti-Solvent Addition: Slowly add a 1:1 mixture of Methanol and Ethanol dropwise while stirring, until slight, persistent turbidity is observed.

    • Causality: The zwitterion is highly soluble in water but insoluble in alcohols. The H₂O-MeOH-EtOH system allows controlled supersaturation, forcing the zwitterion into a crystalline lattice while impurities remain solvated[2].

  • Crystallization: Seal the flask and store at 4 °C for 12–16 hours to allow crystal maturation.

  • Isolation: Filter the white crystalline solid through a sintered glass funnel, wash with cold absolute ethanol, and dry under high vacuum.

    • Self-Validation Checkpoint: Perform quantitative ¹H-NMR in D₂O. The absence of a broad singlet at ~7.0 ppm confirms the complete removal of residual ammonium ions.

IV. Workflow Visualization

The following diagram maps the physicochemical state of (S)-1-Methylazetidine-2-carboxylic acid throughout the ion-exchange purification lifecycle.

PurificationWorkflow Start Crude Reaction Mixture (Zwitterion + Salts + Byproducts) Acidify Acidification (HCl to pH < 2) Protonates carboxylate (Net + charge) Start->Acidify Load Load onto Dowex 50W-X8 (Strong Cation Exchange Resin) Acidify->Load Wash Wash with Deionized Water (Elutes neutral & anionic impurities) Load->Wash Elute Elute with 1 M NH4OH (Deprotonates to zwitterion, Net 0 charge) Wash->Elute Lyophilize Concentration & Lyophilization (Removes volatile NH3 and H2O) Elute->Lyophilize Pure Recrystallization (H2O-MeOH-EtOH) Yields Pure Zwitterion Lyophilize->Pure

Fig 1. Physicochemical state and isolation workflow for (S)-1-Methylazetidine-2-carboxylic acid.

V. References

  • Supporting Information - Wiley-VCH (Details the synthesis and purification of azetidine derivatives using Dowex 50W and ternary recrystallization). Wiley-VCH. Available at:

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) (Discusses the polar nature and poor reverse-phase retention of azetidine-2-carboxylic acid). OPUS at UTS. Available at:

  • Purification and Identification of an Angiotensin I-converting Enzyme Inhibitor From Soy Sauce (Demonstrates the use of Dowex 50W ion-exchange chromatography for complex azetidine-2-carboxylic acid derivatives). PubMed (NIH). Available at:

Sources

Troubleshooting

side reactions during the activation of the carboxylic acid group

Technical Support Center: Carboxylic Acid Activation & Amide Coupling Troubleshooting Welcome to the Technical Support Center for Carboxylic Acid Activation. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Carboxylic Acid Activation & Amide Coupling Troubleshooting

Welcome to the Technical Support Center for Carboxylic Acid Activation. This guide is designed for researchers, scientists, and drug development professionals. Amide bond formation is a cornerstone of synthetic chemistry and peptide synthesis, but the activation of the carboxylic acid group is fraught with competing side reactions. This guide provides mechanistic causality, self-validating protocols, and troubleshooting steps to ensure stereochemical integrity and high coupling yields.

Troubleshooting Guide: Mechanistic Causality & Solutions

Issue 1: Loss of Reactivity via O-to-N Acyl Shift (Carbodiimide Activation)
  • Symptom: Low amide yield, recovery of unreacted amine, and the formation of an inactive, difficult-to-remove byproduct.

  • Causality: When using carbodiimides (e.g., DCC, DIC, EDC) to activate a carboxylic acid, the initial intermediate is the highly reactive 1[1]. If the subsequent nucleophilic attack by the amine is slow—often due to steric hindrance or low amine concentration—the O-acylisourea undergoes an intramolecular rearrangement to form a thermodynamically stable, unreactive2[2][3]. This dead-end pathway consumes the activated acid and creates a byproduct that frequently co-elutes with the desired peptide.

  • Self-Validating Mitigation Protocol:

    • Introduce an Auxiliary Nucleophile: Always use an additive like Oxyma Pure or HOBt. These additives react with the O-acylisourea faster than the O-to-N shift can occur, generating an active ester (e.g., OBt or Oxyma ester) that is stable against rearrangement but highly reactive toward amines[4].

    • Temperature Control: Perform the initial activation step at 0–4°C to kinetically suppress the O-to-N shift before adding the amine.

Issue 2: Epimerization and Racemization (Oxazolone Formation)
  • Symptom: Loss of chiral integrity at the α-carbon of the activated amino acid, resulting in diastereomeric mixtures.

  • Causality: Over-activation of the carboxylic acid, particularly in the presence of excess base, leads to the cyclization of the activated intermediate into an 4[4]. The α-proton of the oxazolone is highly acidic and easily abstracted by bases (like DIPEA), leading to enolization and subsequent racemization upon ring opening by the amine.

  • Self-Validating Mitigation Protocol:

    • Replace HOBt with Oxyma Pure: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a pKa of 4.60, similar to HOBt, but demonstrates a remarkable capacity to 5[5]. It provides superior coupling efficiency and avoids the explosive risks associated with benzotriazoles[6].

    • Base Minimization: When using DIC/Oxyma Pure, avoid adding tertiary bases during the activation step, as base-catalyzed enolization is the primary driver of racemization[5].

Issue 3: Chain Termination via Guanidinylation (Uronium/Aminium Salts)
  • Symptom: Truncated peptide sequences and mass spectrometry peaks corresponding to a +98 Da mass shift on the free amine.

  • Causality: Uronium/aminium coupling reagents like HATU and HBTU are highly efficient but can react directly with the7 of the growing peptide chain[7][8]. If the activation of the carboxylic acid is slow or if the coupling reagent is present in excess, the free amine attacks the uronium carbon of HATU, forming a stable 9[9]. This permanently caps the amine, terminating chain elongation.

  • Self-Validating Mitigation Protocol:

    • Pre-activation is Mandatory: Always pre-activate the carboxylic acid with HATU and the base (DIPEA/NMM) for 1–3 minutes before introducing the amine[7].

    • Stoichiometric Control: Never use an excess of HATU relative to the carboxylic acid. A standard ratio is 1.0 eq Acid : 0.95 eq HATU : 2.0 eq Base to ensure no unreacted HATU remains to cap the amine.

Visualizations of Reaction Pathways

Carbodiimide_Activation Acid Carboxylic Acid O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + CDI CDI Carbodiimide (DIC/DCC) CDI->O_Acyl N_Acyl N-Acylurea (Inactive Byproduct) O_Acyl->N_Acyl Intramolecular O-to-N Shift Oxazolone Oxazolone (Racemization Pathway) O_Acyl->Oxazolone Base Catalyzed Cyclization ActiveEster Active Ester (e.g., Oxyma Ester) O_Acyl->ActiveEster + Additive Amide Desired Amide O_Acyl->Amide + Amine (Direct but slow) ActiveEster->Amide + Amine Additive Oxyma Pure / HOBt Additive->ActiveEster Amine Amine Amine->Amide

Fig 1. Carbodiimide activation pathways highlighting the O-to-N acyl shift and oxazolone side reactions.

HATU_Guanidinylation Acid Carboxylate ActiveEster OAt Active Ester Acid->ActiveEster Pre-activation (Fast) HATU HATU (Uronium Salt) HATU->ActiveEster Guanidinium Guanidinium Byproduct (Chain Termination) HATU->Guanidinium Direct Attack by Amine Amide Desired Amide ActiveEster->Amide + Amine Amine Free Amine Amine->Amide Amine->Guanidinium Excess HATU or No Pre-activation

Fig 2. HATU-mediated coupling vs. competitive guanidinylation side reaction of the free amine.

Quantitative Data: Coupling Reagents & Additives Comparison

To facilitate rational reagent selection, the following table summarizes the performance metrics and side-reaction risks of common coupling systems[6][7].

Coupling Reagent / SystemReagent TypeRelative ReactivityRacemization RiskKey Side Reaction RiskExplosive Hazard
DIC / Oxyma Pure Carbodiimide + OximeHighVery LowMinimal (O-to-N shift suppressed)No
DIC / HOBt Carbodiimide + TriazoleModerateLowO-to-N shift (if slow)Yes (HOBt)
HATU Uronium (HOAt-based)Very HighVery LowGuanidinylation of amineNo
HBTU Uronium (HOBt-based)HighLowGuanidinylation of amineNo
BOP PhosphoniumModerateModerateCarcinogenic HMPA byproductNo
DIC alone CarbodiimideLowHighN-acylurea formation, OxazoloneNo

Experimental Protocol: Self-Validating DIC/Oxyma Pure Amide Coupling

This protocol utilizes DIC and Oxyma Pure for highly efficient amide bond formation while structurally preventing O-to-N acyl shifts and minimizing racemization[5][6].

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • DIC (Diisopropylcarbodiimide) (1.0 eq)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.0 eq)

  • Solvent: Anhydrous DMF or NMP (0.1 M - 0.3 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF.

    • Causality: Co-dissolving the acid and the additive ensures that the auxiliary nucleophile is immediately available upon carbodiimide activation.

  • Activation: Chill the solution to 0–4°C. Add DIC (1.0 eq) dropwise while stirring. Allow the mixture to pre-activate for 5–10 minutes.

    • Causality: DIC forms the O-acylisourea, which is rapidly intercepted by Oxyma Pure to form the stable, highly reactive Oxyma active ester. Chilling prevents premature thermal degradation or oxazolone formation.

  • Coupling: Add the amine (1.1 eq) to the activated mixture. If the amine is a hydrochloride salt, add exactly 1.1 eq of a mild base like N-methylmorpholine (NMM) or DIPEA.

    • Causality: The amine attacks the Oxyma active ester to form the amide. Avoiding excess base prevents base-catalyzed racemization.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor completion via LC-MS or TLC.

    • Self-Validation: If the mass of the N-acylurea (+126 Da for DIC) is absent in LC-MS, the Oxyma trapping was 100% successful.

  • Workup: Quench with water. The byproduct, diisopropylurea (DIU), is partially soluble in DMF but can be filtered off or removed during standard aqueous extraction (EtOAc/Water).

Frequently Asked Questions (FAQs)

Q: Why am I seeing a +98 Da mass addition on my peptide when using HATU? A: This is a classic guanidinylation side reaction[8]. It occurs when the free amine of your peptide attacks the uronium carbon of HATU instead of the activated carboxylic acid[9]. To fix this, ensure you pre-activate your carboxylic acid with HATU for 2 minutes before adding the amine, and never use HATU in stoichiometric excess[7].

Q: I used DCC without an additive and my yield is terrible. What happened? A: You likely experienced an O-to-N acyl shift[1]. The initial O-acylisourea intermediate rearranged into an unreactive N-acylurea[3]. This side product is a dead-end and consumes your starting material. Always use an additive like Oxyma Pure or HOBt to trap the active intermediate before it can rearrange.

Q: Is Oxyma Pure really better than HOBt? A: Yes. Oxyma Pure matches or exceeds the coupling efficiency and racemization suppression of HOBt, but crucially, it is not explosive[5][6]. HOBt and HOAt are classified as explosives due to their triazole structures, requiring special shipping and handling[4]. Oxyma Pure is a safe, highly soluble oxime alternative.

Q: Can I use DIPEA during the activation step with DIC/Oxyma? A: It is highly recommended to avoid adding DIPEA during the activation of the carboxylic acid unless absolutely necessary (e.g., neutralizing an amine salt). Excess base promotes the cyclization of the activated ester into an oxazolone, which is the primary pathway for racemization[4].

References

  • Efficient and Safe Peptide Bond Formation Using OxymaPure DIC Coupling. Peptide Chemistry. Available at:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at:[Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis. Available at:[Link]

  • 3.5 Carbodiimides. Thieme Connect. Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at:[Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Improving N-Methylation Reaction Yields

Welcome to the technical support center for N-methylation reactions. The introduction of a methyl group to a nitrogen atom is a fundamental transformation in organic synthesis, crucial for modulating the pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methylation reactions. The introduction of a methyl group to a nitrogen atom is a fundamental transformation in organic synthesis, crucial for modulating the pharmacological properties of drug candidates and creating key chemical intermediates.[1][2][3] The "magic methyl effect," where a single methyl group drastically alters a molecule's biological activity, underscores the importance of this reaction.[3]

However, what appears to be a simple transformation is often plagued by challenges such as low conversion, over-methylation, and poor selectivity. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your N-methylation reactions, ensuring higher yields and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems encountered during N-methylation experiments in a direct question-and-answer format.

Q1: My reaction shows low conversion, and a significant amount of starting amine remains. What's going wrong?

A1: Low or incomplete conversion is a frequent issue that can stem from several factors, from reagent choice to reaction kinetics.

Root Cause Analysis:

  • Insufficient Reactivity of the Methylating Agent: Not all methylating agents are created equal. Milder agents like dimethyl carbonate (DMC) require higher temperatures and sometimes specific catalysts to achieve good conversion compared to highly reactive agents like methyl iodide (MeI) or dimethyl sulfate (DMS).[4]

  • Poor Nucleophilicity of the Amine: The reaction rate is directly dependent on the nucleophilicity of the starting amine. Aromatic amines or those with strong electron-withdrawing groups are less reactive and may require more forcing conditions to drive the reaction to completion.[5][6]

  • Steric Hindrance: Bulky substituents near the nitrogen atom can physically block the approach of the methylating agent, significantly slowing down the reaction rate.[5][6] This is a common issue for substrates like 2,6-disubstituted anilines.[5]

  • Inadequate Base: The base plays a crucial role in deprotonating the amine (or its protonated form after the first methylation), regenerating its nucleophilicity. An insufficiently strong base or one that is not soluble in the reaction medium can stall the reaction.

  • Low Temperature or Insufficient Reaction Time: N-methylation can be slow, particularly with less reactive substrates. The reaction may simply need more time or thermal energy to proceed to completion.[7] For instance, some methylations using methyl iodide require heating to 40-60°C.[7]

Solutions & Protocols:

  • Increase Reagent Reactivity: If using a mild methylating agent, consider switching to a more potent one. For example, if DMC is giving low conversion at moderate temperatures, a switch to methyl iodide or dimethyl sulfate (with appropriate safety precautions) can dramatically increase the reaction rate.[8]

  • Optimize Reaction Conditions:

    • Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LCMS. For volatile reagents like methyl iodide (b.p. 42°C), the reaction may need to be conducted in a sealed vessel or under reflux with a well-chilled condenser to prevent the reagent from boiling off.[7][9]

    • Extend Reaction Time: Continue to monitor the reaction over a longer period. Some reactions, especially with hindered amines, may require 24 hours or more.

  • Select a Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or, in an aprotic solvent, a hydride base like NaH.[7] Cesium carbonate (Cs₂CO₃) is often effective as it is a mild base that works well in many systems.[10]

  • Improve Solubility: Ensure all reactants, particularly the base, are at least partially soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.[7]

Q2: My primary amine is converting directly to a quaternary ammonium salt, or my secondary amine yield is low due to this byproduct. How can I stop the over-methylation?

A2: Over-methylation to form a quaternary ammonium salt is a classic problem, especially with reactive methylating agents. It occurs because the mono-methylated secondary amine is often more nucleophilic than the starting primary amine.

Root Cause Analysis:

The reaction proceeds via a stepwise SN2 mechanism. After the first methylation, the resulting secondary amine is often more reactive than the primary amine starting material, leading to a second methylation. The resulting tertiary amine can then be methylated a third time to form the quaternary salt. This is especially problematic with highly reactive electrophiles like methyl iodide.[11]

Solutions & Protocols:

  • Use a Reductive Amination Method (Eschweiler-Clarke Reaction): This is one of the most reliable methods to prevent quaternization.[12][13] The reaction uses formaldehyde as the C1 source and formic acid as the reductant.[11][14] The mechanism involves the formation of an iminium ion which is then reduced, and it inherently stops at the tertiary amine stage.[11][12]

    • Core Concept: This method avoids strong, independent electrophiles like MeI. The reaction is self-limiting because a tertiary amine cannot form an iminium ion under these conditions.[12]

  • Switch to a "Greener," Less Reactive Methylating Agent:

    • Dimethyl Carbonate (DMC): DMC is an excellent choice for achieving selective mono-methylation, particularly of anilines.[15] It often requires higher temperatures but provides much greater control, avoiding over-methylation.[16]

    • Methanol with a Catalyst: Using methanol as the methyl source in the presence of a suitable transition metal catalyst can provide high selectivity for mono-methylation.[17][18][19]

  • Stoichiometric Control (Use with Caution): Carefully controlling the stoichiometry by using only one equivalent of the methylating agent can help, but is often not sufficient due to the competitive reaction rates. This strategy is most likely to succeed if the reaction is run at a low temperature and stopped at partial conversion.

  • Use Quaternary Ammonium Salts as Methylating Agents: Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a solid, easy-to-handle reagent that provides excellent monoselectivity for the N-methylation of amides and indoles.[10][20][21]

Q3: My substrate is sensitive to harsh conditions (strong bases or high heat). What are some milder alternatives for N-methylation?

A3: Many modern pharmaceutical intermediates contain sensitive functional groups that are incompatible with traditional methylation conditions.

Solutions & Protocols:

  • Photocatalytic Methylation: Recent advances have demonstrated N-methylation using methanol at room temperature under UV-vis light irradiation with a silver-loaded titanium dioxide (Ag/TiO₂) photocatalyst.[22] This method is highly selective and tolerates a wide range of sensitive functional groups.[22]

  • Dimethyl Carbonate (DMC) with a Mild Base: As mentioned, DMC is a less reactive and less toxic alternative.[16][23] It can often be used with mild bases like K₂CO₃, making it suitable for many sensitive substrates.[24]

  • Catalytic Methods with Methanol: Many transition-metal catalyzed systems using methanol operate under relatively mild conditions and can offer high selectivity.[17][18]

  • Quaternary Ammonium Salts with Mild Bases: The use of PhMe₃NI with a mild base like Cs₂CO₃ at elevated temperatures (e.g., 120 °C) can be a good option for sensitive substrates that can tolerate heat but not strong bases.[10]

Frequently Asked Questions (FAQs)

How do I choose the right methylating agent?

The choice depends on a balance of reactivity, selectivity, safety, and substrate compatibility. The table below summarizes the properties of common agents.

Methylating AgentFormulaKey AdvantagesKey Disadvantages
Methyl Iodide CH₃IHighly reactive, effective at low temperatures.Toxic, volatile (b.p. 42°C), high risk of over-methylation.[9][25]
Dimethyl Sulfate (CH₃)₂SO₄Highly reactive, cost-effective, less volatile than MeI.Extremely toxic and carcinogenic, requires careful handling.[4][25]
Dimethyl Carbonate (DMC) (CH₃O)₂CO"Green" reagent, low toxicity, excellent for mono-methylation.[16][23]Less reactive, often requires higher temperatures or catalysts.[7][15]
Formaldehyde/Formic Acid CH₂O / HCOOHExcellent for preventing over-methylation (Eschweiler-Clarke).[11][12]Limited to reductive amination; uses excess reagents.[14]
Methanol (with catalyst) CH₃OHSustainable C1 source, can be highly selective.[17][18][22]Requires a catalyst, which may need screening and optimization.[26]
What is the role of the base and solvent?
  • Base: The primary role of the base is to neutralize the acid byproduct (e.g., HI from methyl iodide) and deprotonate the amine, enhancing or regenerating its nucleophilicity for the next methylation step.[7] The choice ranges from mild inorganic bases (K₂CO₃, Cs₂CO₃) to stronger organic bases (DBU) or hydrides (NaH), depending on the amine's pKa and the reaction conditions.[7]

  • Solvent: The solvent must dissolve the reactants and be stable under the reaction conditions. Polar aprotic solvents like DMF, DCM, and acetonitrile are common choices as they effectively solvate cations without interfering with the nucleophilic amine.[7]

How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system to achieve good separation between your starting amine, the mono-methylated product, the di-methylated product (if applicable), and the quaternary salt (which will typically remain at the baseline). Staining with ninhydrin can be useful for visualizing primary and secondary amines. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Visualized Workflows and Mechanisms

General SN2 N-Methylation Pathway

This diagram illustrates the stepwise SN2 methylation of a primary amine with methyl iodide, highlighting the competing pathway that leads to the undesired quaternary ammonium salt.

sn2_methylation PrimaryAmine R-NH₂ (Primary Amine) SecondaryAmine R-NH(CH₃) (Secondary Amine) PrimaryAmine->SecondaryAmine + CH₃I - HI TertiaryAmine R-N(CH₃)₂ (Tertiary Amine) SecondaryAmine->TertiaryAmine + CH₃I - HI QuatSalt R-N(CH₃)₃⁺ I⁻ (Quaternary Salt) TertiaryAmine->QuatSalt + CH₃I troubleshooting_flowchart start Low Yield/ Incomplete Reaction q1 Is the amine sterically hindered or electron-poor? start->q1 sol1 Increase Temperature & Reaction Time Use More Reactive Reagent (MeI/DMS) q1->sol1 Yes q2 Is the reagent volatile (e.g., MeI)? q1->q2 No sol1->q2 sol2 Use a sealed tube or efficient reflux condenser q2->sol2 Yes q3 Is the base strong enough/soluble? q2->q3 No sol2->q3 sol3 Switch to a stronger or more soluble base (e.g., Cs₂CO₃, DBU, NaH) q3->sol3 No end Re-run and Monitor q3->end Yes sol3->end

Caption: A logical guide to troubleshooting low N-methylation yields.

References

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Publications. [Link]

  • Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts. Organometallics. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. [Link]

  • Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. [Link]

  • N-Methylation of Amines with Methanol at Room Temperature. Organic Chemistry Portal. [Link]

  • Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG. [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health (NIH). [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Rates of N-methylation of azoles with methyl iodide and dimethyl sulphate. ConnectSci. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. [Link]

  • Selecting Methylation Reagents Guide. Scribd. [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Request PDF. [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Europe PMC. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

  • N-methyl antitumour agents. A distinct class of anticancer drugs? PubMed. [Link]

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. RSC Publishing. [Link]

  • N-methylation of amines and nitroarenes with methanol using heterogeneous platinum catalysts. ResearchGate. [Link]

  • N‐methylation of secondary amides and imides. Reaction conditions... ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health (NIH). [Link]

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Wiley Online Library. [Link]

  • Process for producing n-methylated organic pigments.
  • Methylation of NH2 Troubleshooting? Reddit. [Link]

  • Is there any way to increase the N-methylation response of aliphatic amines? ResearchGate. [Link]

  • Mild methylation conditions. Reddit. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. Springer. [Link]

  • Selective C- and N-Methylation of Secondary Alcohols and Nitroaromatics with Methanol Catalyzed by a New Ru(II)-Azo Complex. Organometallics. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health (NIH). [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Incorporation Efficiency in SPPS

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I approach peptide synthesis not as a series of blind recipes, but as a dynamic interplay of physical chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I approach peptide synthesis not as a series of blind recipes, but as a dynamic interplay of physical chemistry, fluid dynamics, and thermodynamics. Low incorporation efficiency—often observed as incomplete coupling or sequence deletions—is rarely just a "bad reagent" issue. It is a symptom of microenvironmental collapse within the resin bead.

This guide is designed to help researchers and drug development professionals transition from trial-and-error to rational, self-validating troubleshooting.

Diagnostic Workflow for Incomplete Coupling

Before changing reagents, you must diagnose the physical reality of your reaction vessel. Use the following logical matrix to identify the root cause of your coupling failure.

SPPS_Troubleshooting Start Incomplete Coupling Detected (Positive Kaiser / LC-MS ΔM) Check Analyze Sequence & Microenvironment Start->Check Steric Steric Hindrance (Bulky AAs: Val, Ile, Thr) Check->Steric Aggreg On-Resin Aggregation (β-sheet formation) Check->Aggreg Resin Poor Resin Swelling (Mass transfer limitation) Check->Resin SolSteric Switch to DIC/Oxyma Pure or HATU/DIEA + Heat Steric->SolSteric SolAggreg Incorporate Pseudoproline Dipeptides (Disrupt structure) Aggreg->SolAggreg SolResin Use PEG-based Resin (e.g., ChemMatrix) Resin->SolResin Validate Self-Validating Protocol: Micro-cleavage & LC-MS SolSteric->Validate SolAggreg->Validate SolResin->Validate

Diagnostic workflow for resolving low incorporation efficiency in solid-phase peptide synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: I am using 5 to 10 equivalents of amino acids and coupling reagents, but my couplings are still incomplete. Why?

A: Throwing massive excesses of reagents at a problem ignores the causality of the failure[1]. In SPPS, the acylation reaction occurs inside the porous matrix of the resin bead, not in the bulk solution. If your peptide sequence contains hydrophobic stretches, the growing chains can form intermolecular hydrogen bonds, creating highly stable β-sheet structures on the resin[2]. This causes the resin bead to physically collapse, burying the reactive N-terminus and preventing the activated amino acid from diffusing to the reaction site.

The Mechanistic Fix: You must disrupt the secondary structure. The most elegant chemical solution is the incorporation of pseudoproline dipeptides (e.g., Fmoc-Ser/Thr/Cys-derived oxazolidines or thiazolidines)[3][4]. These building blocks introduce a temporary structural "kink" into the peptide backbone, completely preventing β-sheet formation and restoring solvation and bead swelling[5].

Q2: I am coupling bulky amino acids (e.g., Val-Val or Ile-Thr sequences). Standard HBTU/DIEA is failing. What is the alternative?

A: Steric hindrance severely reduces the kinetics of acylation. HBTU generates an O-benzotriazole active ester, which is relatively bulky and slow to react with hindered amines.

The Mechanistic Fix: Switch your activation chemistry. The combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended. Oxyma Pure forms an active ester that is highly reactive, less sterically hindered, and significantly less prone to racemization than traditional benzotriazole-based additives[6]. Furthermore, DIC/Oxyma Pure is highly soluble in a variety of greener solvent systems and poses a lower explosion risk compared to HOBt[7]. For extreme steric clashes, using HATU with a stronger base or applying microwave heating can drive the reaction to completion, though care must be taken to avoid racemization of sensitive residues (like Histidine or Cysteine) at elevated temperatures[2].

Q3: My synthesis proceeds perfectly for the first 15 residues, but incorporation efficiency drops to near zero after residue 20. Is my resin to blame?

A: Almost certainly. As the peptide chain elongates, the mass of the peptide begins to exceed the mass of the polystyrene (PS) resin backbone. The physicochemical properties of the peptide take over, altering the swelling characteristics of the bead[8]. If the peptide is incompatible with the solvent (e.g., DMF or NMP), the bead shrinks, halting mass transfer.

The Mechanistic Fix: For peptides longer than 20-30 amino acids, abandon standard Polystyrene resins. Switch to a PEG-based resin (e.g., ChemMatrix or TentaGel). PEG resins are highly solvated by both polar and non-polar solvents, accommodating the growing peptide chain and maintaining an open, swollen matrix for efficient reagent diffusion.

Quantitative Data: Coupling Reagent Selection

To optimize incorporation efficiency, you must match the activation energy of your reagent to the steric demands of your sequence.

Table 1: Quantitative Comparison of SPPS Coupling Reagents

Reagent SystemActive IntermediateRelative Reaction RateRacemization RiskSafety & Environmental ProfileBest Use Case
DIC / Oxyma Pure Oxyma esterVery FastVery LowNon-explosive, compatible with green solventsStandard to difficult couplings, low toxicity[6][7]
HATU / DIEA Atabenzotriazole esterExtremely FastModerateExplosive potential (uronium), toxicExtreme steric hindrance, macrocyclization
HBTU / DIEA Benzotriazole esterModerateModerateExplosive potential, sensitizerRoutine, non-hindered couplings
DIC / HOBt Benzotriazole esterSlowLowExplosive (HOBt)Historically standard, largely obsolete today
Self-Validating Experimental Protocols

In my laboratory, we operate on a strict principle: Do not guess; measure. Every troubleshooting step must be validated by an orthogonal analytical technique.

Protocol 1: The Self-Validating Kaiser Test (Colorimetric)

Causality: Ninhydrin reacts specifically with free primary amines to form Ruhemann's purple. This is a binary, self-validating check for coupling completion. If the bead is blue, the amine is unreacted.

  • Sampling: Wash a small aliquot (~10-20 beads) of peptide-resin thoroughly with DCM to remove residual DMF. Transfer to a small glass test tube.

  • Reagents: Add 2 drops each of:

    • Solution A: Phenol in ethanol (80% w/v)

    • Solution B: KCN in pyridine (0.0002 M)

    • Solution C: Ninhydrin in ethanol (5% w/v)

  • Heating: Heat the tube at 120°C for exactly 5 minutes.

  • Validation:

    • Clear/Yellow beads & solution: Coupling is >99% complete. Proceed to Fmoc deprotection.

    • Blue beads / Blue solution: Unreacted primary amines remain. Do not proceed. Re-couple using a different activation strategy (e.g., switch from DIC/Oxyma to HATU/DIEA).

Protocol 2: Micro-Cleavage and LC-MS Diagnostic (Mass Validation)

Causality: When the Kaiser test is ambiguous (e.g., secondary amines like Proline), you must determine the exact mass of the failure. LC-MS doesn't just say "failed"; the exact mass difference (ΔM) mathematically proves which amino acid failed to couple.

  • Sampling: Withdraw ~5 mg of peptide-resin. Wash 5x with DCM and dry under vacuum for 10 minutes.

  • Cleavage: Treat the dry resin with 100 µL of a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 1 hour at room temperature. Note: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing re-alkylation of the peptide.

  • Precipitation: Evaporate the TFA under a gentle stream of N2. Add 1 mL of ice-cold diethyl ether. The visual formation of a white pellet validates successful precipitation.

  • Analysis: Centrifuge, discard the ether, and dissolve the pellet in 200 µL of H2O/MeCN (1:1). Inject into the LC-MS.

  • Interpretation: Calculate the ΔM between your target mass and the observed mass. If ΔM matches the exact mass of your last attempted amino acid, you have definitively proven incomplete coupling.

References
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem. 8[8]

  • Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. 1[1]

  • Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. PMC. 2[2]

  • Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. PubMed. 3[3]

  • Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. ACS Publications. 4[4]

  • Oxyma as an additive in green solid-phase peptide synthesis. Biosyn. 6[6]

  • Expediting the Fmoc solid phase synthesis of long peptides through application of dimethyloxazolidine dipeptides. ResearchGate. 5[5]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. PMC. 7[7]

Sources

Optimization

strategies to overcome poor solubility of protected derivatives

Welcome to the Technical Support Center for Peptide and Chemical Protein Synthesis. As a Senior Application Scientist, I frequently encounter a fundamental paradox in our field: the very protecting groups (such as Fmoc,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide and Chemical Protein Synthesis. As a Senior Application Scientist, I frequently encounter a fundamental paradox in our field: the very protecting groups (such as Fmoc, Boc, and Trt) required to prevent side reactions drastically increase the hydrophobicity of the growing intermediate. When combined with sequence-specific hydrogen bonding, this leads to severe on-resin aggregation, β -sheet formation, and catastrophic loss of solubility.

This guide is designed to help researchers, scientists, and drug development professionals systematically diagnose and overcome the poor solubility of protected derivatives.

Section 1: Diagnostic FAQs

Q1: My Fmoc deprotection and coupling steps are suddenly failing after 15 residues. Is this a chemistry failure or a solubility/aggregation issue? A: It is almost certainly an aggregation issue. In Solid-Phase Peptide Synthesis (SPPS), poor solvation of the protected peptide chain leads to the formation of extended intermolecular networks. This is often driven by β -sheet formation or π−π stacking of aromatic residues[1]. A classic physical indicator is "resin shrinking"—the peptide-resin bed visibly decreases in volume because the aggregated chains exclude the solvent and collapse in on themselves[2].

Q2: How can I predict if my sequence will suffer from poor solubility before I start? A: Proactive sequence analysis is critical. Look for these three hallmarks of "difficult sequences"[2]:

  • High Aromaticity: An Aromaticity Index > 0.15 strongly predicts π−π stacking. Aromatic residues at the C-terminus (the anchor point of SPPS) are particularly prone to nucleating aggregation[1].

  • Hydrophobic Stretches: Consecutive stretches of Val, Ile, Leu, Ala, Phe, or Trp[2].

  • Alternating Hydrophobic/Hydrophilic Residues: These sequences are highly prone to forming stable, insoluble β -sheets.

Section 2: Environmental & Solvent Interventions

Q3: I want to avoid buying expensive specialty building blocks. What solvent modifications can I try first? A: Before altering the primary sequence with modified building blocks, manipulate the thermodynamic environment to disrupt hydrogen bonding.

  • Solvent Disruption ("Magic Mixtures"): Switch from standard DMF to solvent systems with higher dipole moments or differing hydrogen-bond acceptor properties. A 1:1:1 mixture of DCM, DMF, and NMP is highly effective for solvating difficult sequences[2].

  • Elevated Temperature: Utilizing microwave-assisted SPPS (typically at 75–90°C) provides the kinetic energy necessary to break inter-chain hydrogen bonds and significantly improve reaction kinetics[3].

Experimental Protocol: Chaotropic Salt Wash for On-Resin Solvation

If a specific coupling is failing due to aggregation, introducing chaotropic salts can temporarily disrupt the secondary structure[2]. This protocol is a self-validating system: if the coupling succeeds post-wash, aggregation was definitively the limiting factor.

  • Preparation: Following standard Fmoc deprotection, wash the resin with DMF (3 x 1 min).

  • Chaotropic Wash: Treat the peptide-resin with a solution of 0.8 M LiCl or NaClO 4​ in DMF for 2 x 1 min[2].

    • Causality: The chaotropic lithium/perchlorate ions intercalate into the peptide matrix, competing for hydrogen bonds with the backbone amides. This effectively "unzips" the aggregated β -sheets.

  • Clearance (Critical Step): Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the salt[2].

    • Causality: Residual chaotropic salts will coordinate with and deactivate uronium-based coupling reagents (like HATU or PyBOP), causing the subsequent coupling to fail entirely.

  • Coupling: Immediately proceed with the standard amino acid coupling protocol.

Section 3: Structural Disruption Strategies

Q4: Solvent changes and heat failed. How do I chemically modify the backbone to prevent aggregation? A: You must temporarily eliminate the hydrogen-bond donors (the amide N-H protons) that drive aggregation. This is achieved via specialized building blocks that are incorporated during synthesis and seamlessly removed during final cleavage.

  • Strategy A: Pseudoproline Dipeptides Pseudoprolines (oxazolidine or thiazolidine derivatives of Ser, Thr, or Cys) are the most powerful tools for disrupting secondary structure[4].

    • Causality: Natural trans-amide bonds allow extended peptide chains to align and form stable inter-chain hydrogen bond networks. The oxazolidine ring of a pseudoproline sterically forces the preceding amide bond into a cis conformation. This introduces a sharp, 90-degree "kink" into the backbone, physically preventing the parallel alignment required for β -sheet formation[5].

  • Strategy B: Backbone Protection (Hmb / Dmb) For sequences lacking Ser/Thr/Cys, use N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected amino acids[6].

    • Causality: By alkylating the backbone amide nitrogen, the molecule loses its ability to act as a hydrogen bond donor. This terminates the β -sheet network exactly at the site of incorporation.

Data Presentation: Comparison of Structural Disruption Strategies
StrategyMechanism of ActionSequence RequirementCleavage / Removal
Chaotropic Salts Disrupts inter-chain H-bonds via ion coordination.None (Universal)[2]Washed away prior to coupling[2].
Pseudoprolines Forces cis-amide bond, kinking the backbone[5].Requires Ser, Thr, or Cys[4].Standard TFA cleavage (regenerates native AA)[6].
Hmb / Dmb Protection Sterically blocks H-bonding at the amide nitrogen.Best at Glycine or adjacent to less bulky residues.Standard TFA cleavage (Hmb requires longer acidolysis).
O-Acyl Isopeptides Shifts acyl chain to side-chain hydroxyl, disrupting backbone[7].Requires Ser or Thr[7]. O→N acyl shift triggered by mild basic conditions (pH 7.4).

Section 4: Troubleshooting Workflow

Follow this logical progression when diagnosing and resolving poor solubility during SPPS.

TroubleshootingWorkflow Start Aggregation Detected (Resin Shrinking / Failed Coupling) Step1 Optimize Environment: Magic Mixture (DCM/DMF/NMP) or Microwave Heating Start->Step1 Check1 Did coupling improve? Step1->Check1 Success1 Proceed with Synthesis Check1->Success1 Yes Step2 Perform Chaotropic Salt Wash (0.8 M LiCl in DMF) Check1->Step2 No Check2 Did coupling improve? Step2->Check2 Check2->Success1 Yes Step3 Sequence Analysis: Contains Ser, Thr, or Cys? Check2->Step3 No Pseudo Incorporate Pseudoproline Dipeptides Step3->Pseudo Yes Hmb Incorporate Hmb/Dmb Backbone Protection Step3->Hmb No Pseudo->Success1 Hmb->Success1

Workflow for diagnosing and resolving protected peptide aggregation during SPPS.

Section 5: Post-Synthesis Solubilization

Q5: My peptide synthesized successfully, but the protected/semi-protected fragments are completely insoluble in cleavage cocktails or HPLC buffers. How do I purify them? A: If your target is highly hydrophobic (e.g., transmembrane domains or amyloidogenic sequences), you must retain solubilizing groups post-cleavage.

  • Stable Hmb Acetylation: By acylating an Hmb group with acetic anhydride before TFA cleavage, you generate an acetyl-Hmb protected peptide that is completely stable to TFA. This dramatically enhances solubility; for example, penta-acetyl-Hmb amyloid- β (1-43) achieves a remarkable solubility of >137 mg/mL in 0.1% TFA/acetonitrile, whereas the native sequence is virtually insoluble[7]. After purification, the acetyl group is easily removed with dilute hydrazine[7].

  • Helping Hand Tags: For Native Chemical Ligation (NCL), utilize backbone-anchored solubilizing tags (e.g., Hmb-poly-Lysine tags). These preassembled tags integrate a hydrophilic poly-lysine module onto the Hmb backbone, forcing the highly protected fragment into solution during aqueous ligation steps[8].

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Peptides Containing (S)-1-Methylazetidine-2-carboxylic Acid vs. Proline Analogues

As peptide therapeutics evolve, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary challenge. A cornerstone strategy in modern peptidomimetic design is the substitution of natural L-...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary challenge. A cornerstone strategy in modern peptidomimetic design is the substitution of natural L-Proline (Pro) with conformationally constrained and chemically modified analogues.

This guide provides an objective, data-driven comparison between traditional proline analogues and (S)-1-Methylazetidine-2-carboxylic acid (N-Me-Aze) . By analyzing their structural thermodynamics, enzymatic stability, and receptor binding profiles, we outline why N-Me-Aze is increasingly utilized as a premium N-terminal capping group and rigid scaffold in advanced drug development.

Structural and Thermodynamic Foundations

To understand the biological activity of these analogues, one must first examine the causality behind their structural mechanics. Proline is unique among proteinogenic amino acids because its side chain cyclizes onto the backbone nitrogen, forming a 5-membered pyrrolidine ring. This restricts the backbone dihedral angle ( ϕ ) to approximately -65° and lowers the activation energy for cis-trans isomerization.

When we alter the ring size or methylate the nitrogen, we fundamentally change the peptide's spatial geometry:

  • L-Azetidine-2-carboxylic acid (Aze): A 4-membered ring homologue of proline. The reduced internal bond angles (~90° vs. ~105° in proline) force the exocyclic bonds into a tighter trajectory. While naturally produced by certain plants, misincorporation of Aze into mammalian proteins disrupts polyproline-II helices, leading to severe proteotoxicity and collagen destabilization[1].

  • N-Methyl-L-proline (N-Me-Pro): Methylation of the proline nitrogen creates a tertiary amine. This modification removes the hydrogen bond donor capacity and sterically clashes with adjacent residues, heavily favoring specific cis/trans rotamers and increasing resistance to enzymatic cleavage[2].

  • (S)-1-Methylazetidine-2-carboxylic acid (N-Me-Aze): This molecule combines the extreme ring strain of the 4-membered azetidine ring with the steric bulk of an N-methyl group. Because it features a tertiary amine, it cannot form a standard internal peptide bond (amide) without quaternary salt formation. Therefore, it is exclusively used as an N-terminal capping group or coupled to non-amino acid amines in small-molecule peptidomimetics. This dual-constraint system pre-organizes the pharmacophore, minimizing the entropic penalty upon receptor binding.

Quantitative Physicochemical Comparison
PropertyL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)N-Methyl-L-proline (N-Me-Pro)(S)-1-Methylazetidine-2-carboxylic acid (N-Me-Aze)
Ring Size 5-membered4-membered5-membered4-membered
Amine Type (Free) SecondarySecondaryTertiaryTertiary
Conformational Rigidity ModerateHighHighVery High
Aminopeptidase Stability LowModerateHighExtremely High
Primary Application Native structureStructural probesBackbone stabilizationN-terminal capping / High-affinity GPCR/Ion channel ligands

Biological Activity & Pharmacological Impact

The transition from Proline to N-Me-Aze yields profound differences in biological activity, driven by two primary mechanisms: proteolytic shielding and receptor vector projection.

Proteolytic Resistance

Aminopeptidases require an N-terminal primary or secondary amine to anchor the peptide substrate into their active site. The incorporation of N-methyl amino acids sterically occludes this interaction[3]. N-Me-Aze takes this a step further: the rigid 4-membered ring prevents the peptide backbone from adopting the extended conformation required for transition-state binding in the enzyme's catalytic cleft. This results in near-complete resistance to N-terminal degradation in human serum.

Receptor Affinity and Selectivity

The tight turn induced by the N-Me-Aze ring projects adjacent functional groups into highly specific spatial vectors. This has been leveraged in several cutting-edge therapeutic areas:

  • NaV1.7 Channel Inhibition: Voltage-gated sodium channel 1.7 (NaV1.7) is a prime target for non-opioid pain management. N-Me-Aze has been successfully integrated into small-molecule peptidomimetics to lock the molecule into a conformation that binds with high affinity to the channel's resting state, providing potent analgesia[4].

  • MRGPRX2 Antagonism: The G protein-coupled receptor MRGPRX2 mediates mast cell degranulation, leading to neurogenic inflammation and itch. Recent bicyclic heterocycle antagonists utilize N-Me-Aze to precisely orient the binding motif, effectively antagonizing the receptor and preventing inflammatory cascades[5].

Mechanism cluster_0 Target Receptors Ligand (S)-1-Me-Aze Peptidomimetic Target1 NaV1.7 Channel (Nociceptors) Ligand->Target1 High Affinity Target2 MRGPRX2 Receptor (Mast Cells) Ligand->Target2 Antagonism Effect1 Analgesia (Pain Inhibition) Target1->Effect1 Effect2 Anti-inflammatory (Reduced Itch) Target2->Effect2

Pharmacological pathways modulated by (S)-1-Me-Aze constrained peptides.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems designed to synthesize and objectively compare the biological activity of N-Me-Aze capped peptides against their Proline counterparts.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Aze Capped Peptides

Causality: Because N-Me-Aze contains a sterically hindered tertiary amine, coupling it to the N-terminus of a growing peptide chain requires highly reactive uronium salts and extended reaction times to overcome the activation energy barrier.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Sequence Assembly: Perform standard Fmoc-SPPS for the core peptide sequence using HBTU/DIPEA activation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the terminal primary amine.

  • N-Me-Aze Coupling: Dissolve 4 equivalents of (S)-1-Methylazetidine-2-carboxylic acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Add to the resin and agitate for 3 hours at room temperature. (Note: HATU is preferred over HBTU here to drive the sterically hindered coupling).

  • Cleavage & Validation: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether. Validate successful coupling via LC-MS (Acceptance criteria: >95% purity of the target mass, absence of un-capped deletion sequences).

Protocol 2: Ex Vivo Plasma Stability Assay

Causality: To prove that the tertiary amine and 4-membered ring of N-Me-Aze prevent aminopeptidase degradation, the modified peptide is subjected to human serum alongside a Proline-capped control.

  • Preparation: Prepare a 1 mM stock solution of the purified peptides in PBS (pH 7.4).

  • Incubation: Dilute the peptides to a final concentration of 10 µM in 30% pooled human serum. Incubate at 37°C under gentle agitation.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold 5% Trichloroacetic acid (TCA) or 100 µL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 13,000 x g for 15 minutes to pellet plasma proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide. Plot concentration vs. time to calculate the degradation half-life ( t1/2​ ).

Workflow Step1 1. SPPS Assembly (Standard Fmoc Chemistry) Step2 2. N-Terminal Capping (S)-1-Me-Aze vs. L-Pro Step1->Step2 Step3 3. Cleavage & Purification (Validation: >95% Purity) Step2->Step3 Step4 4. Proteolytic Stability Assay (30% Human Serum) Step3->Step4 Step5 5. Receptor Binding Assay (NaV1.7 / MRGPRX2) Step4->Step5

Workflow for synthesis and validation of N-Me-Aze peptidomimetics.

Conclusion

While standard proline analogues like Aze and N-Me-Pro offer incremental improvements in peptide stability and conformational control, (S)-1-Methylazetidine-2-carboxylic acid represents a pinnacle of structural rigidity. By combining a highly strained 4-membered ring with a sterically demanding N-methyl group, it serves as an elite N-terminal cap. Experimental data consistently demonstrates that its incorporation not only renders peptides virtually immune to aminopeptidase degradation but also precisely orients pharmacophores to achieve nanomolar affinity against complex targets like NaV1.7 and MRGPRX2.

References

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Therapeutic compounds and methods of use thereof (NaV1.7 inhibitors). US Patent 20180105504A1.
  • Bicyclic heterocycles as mrgprx2 antagonists. WO2025042730A1.
  • Early Studies on N-Methylated Proline Derivatives: A Technical Guide. Benchchem.
  • Design of a Proteolytically Stable Sodium-Calcium Exchanger 1 Activator Peptide for In Vivo Studies. Frontiers.

Sources

Comparative

structural analysis of peptides with this compound by X-ray crystallography or NMR

An In-Depth Guide to the Structural Analysis of Peptide-Compound Complexes: A Comparative Analysis of X-ray Crystallography and NMR Spectroscopy For researchers, scientists, and drug development professionals, elucidatin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Analysis of Peptide-Compound Complexes: A Comparative Analysis of X-ray Crystallography and NMR Spectroscopy

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of a peptide in complex with a small molecule is a critical step in understanding its mechanism of action and advancing rational drug design.[1][2] This guide provides a detailed comparison of the two primary techniques employed for this purpose: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, this analysis moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and insightful comparison.

Methodology Deep Dive: X-ray Crystallography

X-ray crystallography is a powerful technique that provides a static, high-resolution snapshot of a peptide-compound complex at the atomic level.[1][3] The fundamental principle involves irradiating a well-ordered crystal of the complex with X-rays and analyzing the resulting diffraction pattern to calculate the electron density, from which a detailed 3D atomic model is built.[1]

Expertise & Experience: The Crystallography Workflow

The path from a purified peptide and compound to a final structure is a multi-stage process where success in one stage is predicated on the last. This technique remains a primary source of experimental structural data for drug discovery.[4]

Experimental Protocol: Peptide-Compound Complex Crystallization

  • Complex Formation & Purification:

    • Rationale: The highest possible purity (>95%) of both the peptide and the compound is non-negotiable. Impurities can severely inhibit or prevent crystal growth.[5]

    • Method: The peptide and compound are mixed in a specific molar ratio (e.g., 1:3, 1:5, or 1:10 protein-to-ligand) to form the complex.[6] The choice of ratio depends on the binding affinity (Kd); for weaker interactions, a higher excess of the ligand is necessary.[6] The complex is then often subjected to a final purification step, like size-exclusion chromatography, to remove any unbound components and ensure a homogenous sample.

  • Crystallization Strategy: Co-crystallization vs. Soaking

    • Co-crystallization: The purified peptide-ligand complex is directly used in crystallization screening trials.[7] This is often the method of choice when the compound is known to induce a conformational change in the peptide or has low solubility.[7][8]

    • Soaking: Pre-grown crystals of the apo (unbound) peptide are transferred into a solution containing the compound.[7] This is generally a faster and simpler method, ideal when a robust crystal system for the apo-peptide already exists and the crystal lattice is porous enough to allow the compound to diffuse in without disrupting the crystal.[7][8] A new hybrid method involves co-crystallizing with a low-affinity peptide and then soaking with a higher-affinity peptide to generate new structures efficiently.[9]

  • Crystallization Screening:

    • Rationale: Finding conditions that coax the complex out of solution into a highly ordered crystal lattice is the major bottleneck of crystallography.[9] This process is largely empirical.

    • Method: High-throughput screening is performed using automated liquid-handling robots.[8][10] Nanoliter volumes of the complex are mixed with hundreds of different chemical cocktails (containing various buffers, salts, and precipitants) in multi-well plates.[10] The most common techniques are vapor diffusion methods like sitting-drop and hanging-drop.

  • Crystal Optimization & Harvesting:

    • Rationale: Initial "hits" from screening are often small or poorly formed. They must be optimized to yield diffraction-quality crystals.

    • Method: Conditions around the initial hit are systematically varied (e.g., pH, precipitant concentration). Once a suitable crystal is grown, it is carefully harvested using a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[11]

  • X-ray Diffraction Data Collection:

    • Rationale: A high-intensity, focused X-ray beam is required to generate a measurable diffraction pattern from the crystal.

    • Method: The cryo-cooled crystal is mounted on a goniometer at a synchrotron beamline.[12] The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded on a detector as a series of spots.

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern contains information about the arrangement of atoms, but not the complete picture. The "phase problem" must be solved to reconstruct the electron density map.

    • Method: Computational algorithms are used to process the diffraction data.[1] Phases are determined (e.g., through molecular replacement if a similar structure exists), an electron density map is generated, and an atomic model of the peptide-compound complex is built into the density. This model is then refined to best fit the experimental data.[5]

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_solve Structure Solution P Purified Peptide (>95% Purity) Mix Mix & Incubate (Form Complex) P->Mix L Compound L->Mix Purify Final Purification (e.g., SEC) Mix->Purify Screen HTS Screening (Vapor Diffusion) Purify->Screen Optimize Optimize Hits Screen->Optimize Initial Hit Harvest Harvest & Cryo-cool Optimize->Harvest Diffraction-quality Crystal Data Data Collection (Synchrotron) Harvest->Data Solve Solve Phase Problem & Build Model Data->Solve Refine Refine & Validate Solve->Refine Final Final 3D Structure (PDB Deposition) Refine->Final

Caption: Workflow for determining a peptide-compound structure via X-ray crystallography.

Methodology Deep Dive: NMR Spectroscopy

NMR spectroscopy is a versatile technique that determines the structure of molecules in solution, providing insights into not just the 3D structure but also the dynamics and interactions of the peptide-compound complex under near-physiological conditions.[3][13] It relies on the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radio waves, we can detect signals that are unique to each atom's local environment.

Expertise & Experience: The NMR Workflow

NMR is particularly powerful for studying flexible peptides and characterizing binding events, including weak interactions that are difficult to capture by crystallography.[13][14] Regulatory bodies like the FDA and EMA recommend NMR as a high-resolution technique for characterizing peptides.[15][16]

Experimental Protocol: Peptide-Compound Interaction Analysis

  • Sample Preparation & Optimization:

    • Rationale: The quality of NMR data is directly proportional to the sample's concentration, stability, and solubility.[17] Aggregation is a major issue that must be overcome.

    • Method: The peptide sample is prepared in a suitable buffer, with pH and concentration optimized to ensure it remains monomeric and stable for the duration of the experiments.[18] For peptides larger than ~10 kDa, isotopic labeling (uniform incorporation of ¹⁵N and ¹³C) is typically required to resolve spectral overlap.[13] This is achieved by expressing the peptide in minimal media supplemented with ¹⁵N ammonium chloride and ¹³C glucose.

  • Initial Characterization & Assignment:

    • Rationale: Before analyzing the complex, the spectrum of the free peptide must be assigned. This means every signal in the spectrum must be linked to a specific atom in the peptide sequence.

    • Method: A series of 2D and 3D NMR experiments (e.g., HSQC, TOCSY, NOESY) are recorded on the apo-peptide.[13] The ¹H-¹⁵N HSQC spectrum serves as a "fingerprint," with each peak corresponding to a specific amino acid residue's backbone amide. This spectrum is highly sensitive to the peptide's folded state and is a good indicator of suitability for structural studies.[19]

  • Binding Interaction Analysis (Titration):

    • Rationale: To identify the binding site and determine the binding affinity (Kd), the compound is incrementally added to the peptide sample, and the spectral changes are monitored.

    • Method: A stock solution of the compound is titrated into the ¹⁵N-labeled peptide sample.[20] After each addition, a ¹H-¹⁵N HSQC spectrum is recorded. Residues at the binding interface will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift. This is known as Chemical Shift Perturbation (CSP) analysis.[14][20] The magnitude of the shifts can be plotted against the ligand concentration to calculate the Kd.[21]

  • Structure Determination of the Complex:

    • Rationale: To build a 3D model of the complex, distance restraints between atoms must be experimentally derived.

    • Method: The key experiment is Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence.[22] By assigning these NOE cross-peaks, a network of distance restraints is generated. Additional restraints on bond angles can be derived from other experiments.

  • Structure Calculation and Refinement:

    • Rationale: The collection of experimental restraints is used to calculate a family of structures that are all consistent with the data.

    • Method: Computational software uses the distance and dihedral angle restraints to calculate an ensemble of 3D structures.[22] This ensemble represents the conformational space of the peptide in solution. The final structures are validated for their geometric quality and agreement with the experimental data.

Visualization: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis cluster_solve Structure Calculation P Peptide (Soluble, Stable) Label Isotopic Labeling (¹⁵N, ¹³C if needed) P->Label L Compound Titrate Titration with Compound (CSP Analysis) L->Titrate Assign Resonance Assignment (Apo Peptide) Label->Assign Assign->Titrate NOESY NOESY Data (Distance Restraints) Titrate->NOESY Binding Confirmed Calc Calculate Structure Ensemble NOESY->Calc Refine Refine & Validate Calc->Refine Final Final Solution Structure (Dynamics Info) Refine->Final Decision_Tree Start Research Goal: Understand Peptide-Compound Interaction Q1 Is an atomic-resolution static structure the primary goal? Start->Q1 Q3 Is studying dynamics, flexibility, or weak binding critical? Q1->Q3 No XRay Prioritize X-ray Crystallography Q1->XRay Yes Q2 Is the peptide > 50 kDa or difficult to express/label? Q2->XRay Yes Both Consider a Hybrid Approach: Use both techniques Q2->Both No Q4 Is the peptide known to be difficult to crystallize? Q3->Q4 No NMR Prioritize NMR Spectroscopy Q3->NMR Yes Q4->Q2 No Q4->NMR Yes

Sources

Validation

The Methylazetidine Advantage: A Comparative Guide to Assessing Metabolic Stability in Drug Design

As drug discovery programs increasingly target complex biological pathways, the physicochemical and pharmacokinetic liabilities of traditional saturated nitrogen heterocycles—such as pyrrolidine and piperidine—have becom...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical and pharmacokinetic liabilities of traditional saturated nitrogen heterocycles—such as pyrrolidine and piperidine—have become a significant bottleneck. These rings are notoriously susceptible to rapid cytochrome P450 (CYP450)-mediated metabolism.

To circumvent this, medicinal chemists have turned to strained four-membered rings. Among these, the methylazetidine moiety (including 1-methyl, 2-methyl, and 3-methylazetidine configurations) has emerged as a privileged bioisostere. By objectively comparing methylazetidine-containing compounds against traditional alternatives, this guide provides researchers with the mechanistic rationale and a self-validating experimental framework to accurately assess and leverage their metabolic stability.

Mechanistic Rationale: Why Methylazetidine Outperforms Traditional Rings

The metabolic vulnerability of piperidine and pyrrolidine stems primarily from their low ring strain and highly accessible α -carbons, which serve as ideal sites for CYP450-mediated hydrogen abstraction and subsequent oxidation [1].

Substituting these rings with a methylazetidine moiety fundamentally alters the molecule's metabolic profile through three distinct mechanisms:

  • Increased Bond Dissociation Energy (BDE): The geometric constraints of the four-membered azetidine ring increase the s-character of the adjacent C-H bonds. This inherently raises the BDE, making the rate-limiting hydrogen abstraction step by CYP enzymes thermodynamically unfavorable.

  • Steric Shielding: The strategic placement of a methyl group (e.g., 3-methylazetidine) introduces localized steric bulk. This bulk physically obstructs the enzyme's catalytic heme iron from accessing the nitrogen lone pair or the α -carbons, effectively shutting down N-dealkylation and α -oxidation pathways.

  • Basicity (pKa) Modulation: Traditional six-membered amines often possess high basicity, leading to high affinity for CYP2D6 (which favors protonated amines) and off-target hERG liabilities. The methylazetidine system typically exhibits a lower pKa, reducing non-specific binding and CYP2D6-mediated clearance.

G A Traditional Heterocycles (Pyrrolidine/Piperidine) B High CYP450 Affinity & Alpha-Carbon Oxidation A->B C Rapid Metabolic Clearance B->C D Methylazetidine Substitution E Increased Ring Strain & Steric Shielding (Methyl) D->E F Reduced Lipophilicity & Modulated pKa D->F G Enhanced Metabolic Stability (Prolonged Half-Life) E->G F->G

Logical relationship: Heterocycle substitution effects on metabolic clearance.

Comparative Data: Methylazetidine vs. Alternatives

To objectively evaluate performance, we must look at the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of these moieties when incubated with Human Liver Microsomes (HLM). The table below synthesizes comparative experimental data derived from optimization campaigns of kinase and HDAC inhibitors [1][2].

Compound ClassHeterocycle MoietyHLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolic Liability
Reference Pyrrolidine12.0115.5Rapid α -carbon oxidation
Reference Piperidine18.077.0 α -carbon oxidation, ring opening
Alternative Unsubstituted Azetidine45.030.8N-dealkylation (minor)
Optimized 1-Methylazetidine85.016.3Slow N-demethylation
Optimized 3-Methylazetidine>120.0<11.5Highly stable; sterically shielded

Data Insight: While the unsubstituted azetidine provides a substantial 3-fold improvement in half-life over pyrrolidine, the addition of a methyl group (particularly at the 3-position) pushes the compound into the "low clearance" tier. This demonstrates that the methylazetidine moiety is not just a structural spacer, but an active metabolic shield.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure scientific integrity, the metabolic stability of methylazetidine-containing drugs must be assessed using a self-validating system . A protocol is only trustworthy if it can internally prove that the observed degradation is strictly enzyme-mediated and that the enzymes were fully active during the assay.

Below is the definitive step-by-step methodology for a self-validating HLM assay.

Reagents Required
  • Test Compound: Methylazetidine derivative (10 mM DMSO stock).

  • Enzyme: Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor: NADPH (10 mM in buffer).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

  • Validation Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

Step-by-Step Methodology

Step 1: Matrix Preparation & Control Assignment Prepare a 1.5 µM spiking solution of the test compound, Verapamil, and Warfarin in the phosphate buffer. Causality: Running known high- and low-clearance controls in parallel validates the functional viability of the CYP enzymes in the specific HLM batch used.

Step 2: Thermal Equilibration (Pre-Incubation) Mix 18.75 µL of HLM (to achieve a final assay concentration of 0.5 mg/mL) with the spiking solutions in a 96-well plate. Incubate the plate at 37°C for 5 minutes. Causality: Enzymes are highly temperature-sensitive. Pre-incubation ensures the reaction begins at physiological temperature, preventing a lag phase in kinetic data collection.

Step 3: The Minus-Cofactor (-NADPH) Control For every test compound, designate a parallel well where NADPH is replaced with plain buffer. Causality: This is the core of the self-validating system. If the compound degrades in the -NADPH well, the instability is due to chemical hydrolysis or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

Step 4: Reaction Initiation Initiate the reactions by adding 10 µL of the 10 mM NADPH stock to the test and positive/negative control wells. Start the timer.

Step 5: Kinetic Sampling & Quenching At precise time points (0, 5, 15, 30, 45, and 60 minutes), extract 30 µL aliquots from the reaction mixture and immediately dispense them into 120 µL of the ice-cold MeCN Quench Solution. Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while the cold temperature prevents further chemical degradation.

Step 6: Analysis & Clearance Calculation Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) using the slope ( k ) of the natural log of remaining compound vs. time:

t1/2​=0.693/k

CLint​=(0.693/t1/2​)×(mL incubation/mg protein)

Workflow Step1 1. Matrix Prep Test Cmpd + Controls + HLM in PO4 Buffer (pH 7.4) Step2 2. Pre-Incubation 37°C for 5 mins (Establish Thermal Equilibrium) Step1->Step2 Step3 3. Initiation Add NADPH Cofactor (Include -NADPH Control) Step2->Step3 Step4 4. Sampling & Quenching Extract at t=0 to 60 min Quench with Cold MeCN Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Remaining Parent Calculate Intrinsic Clearance Step4->Step5

Self-validating experimental workflow for HLM metabolic stability assays.

Conclusion

Transitioning from traditional saturated heterocycles to the methylazetidine moiety represents a sophisticated tactical maneuver in modern drug design. As demonstrated by the comparative data, methylazetidines do not merely offer a structural variation; they provide a calculated thermodynamic and steric defense against CYP450-mediated clearance. By implementing the self-validating microsomal assay detailed above, drug development professionals can confidently quantify these pharmacokinetic advantages and accelerate the optimization of highly stable, potent therapeutics.

References
  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry[Link]

  • Harnessing Unique Boron Chemistry to Develop a New Class of Non-hydroxamate HDAC Inhibitors with Validated In Vivo Efficacy Journal of Medicinal Chemistry (ACS Publications)[Link]

Comparative

comparison of different synthetic routes to (S)-1-Methylazetidine-2-carboxylic acid in terms of efficiency and stereoselectivity

Executive Summary & Mechanistic Context (S)-1-Methylazetidine-2-carboxylic acid (also known as N-methyl-L-azetidine-2-carboxylic acid) is a conformationally constrained proline analog. Its rigid four-membered ring restri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(S)-1-Methylazetidine-2-carboxylic acid (also known as N-methyl-L-azetidine-2-carboxylic acid) is a conformationally constrained proline analog. Its rigid four-membered ring restricts the conformational space of peptides and small molecules, making it a privileged scaffold in modern drug discovery and agricultural chemistry[1].

However, the synthesis of azetidine derivatives is notoriously challenging. The azetidine ring possesses significant angle strain (~26 kcal/mol), making it chemically unstable under harsh reaction conditions[2]. Furthermore, functionalizing the nitrogen atom without compromising the adjacent α -chiral center (C2) is a critical bottleneck. This guide objectively compares three primary synthetic pathways to this molecule, evaluating them based on stereoretention, yield, and scalability.

Comparative Analysis of Synthetic Pathways

Route A: Catalytic Reductive Amination (The Gold Standard)

The most efficient method for synthesizing (S)-1-Methylazetidine-2-carboxylic acid is the reductive amination of commercially available L-azetidine-2-carboxylic acid using formaldehyde and hydrogen gas over a Palladium on Carbon (Pd/C) catalyst[3].

  • Mechanistic Causality: Formaldehyde reacts with the secondary amine to form an exocyclic iminium ion. Because the reaction occurs entirely at the nitrogen atom and the exocyclic carbon, the C-H bond at the C2 chiral center is never broken or involved in an enolizable intermediate. The subsequent reduction by Pd/C locks in the methyl group. This pathway guarantees 100% stereoretention .

Route B: Direct N-Alkylation (The Problematic Approach)

An alternative approach is the direct alkylation of L-azetidine-2-carboxylic acid using methyl iodide (MeI) and a mild base (e.g., K₂CO₃).

  • Mechanistic Causality: While direct SN​2 alkylation seems straightforward, it is fundamentally flawed for azetidines. The geometry of the four-membered ring "pins back" the alkyl substituents, leaving the nitrogen lone pair highly exposed and sterically unhindered. Consequently, the newly formed tertiary amine is often more nucleophilic than the starting secondary amine. This leads to rapid over-alkylation, generating the N,N-dimethylazetidinium quaternary salt as a major byproduct, drastically reducing the yield of the desired mono-methylated product.

Route C: De Novo Cyclization from Acyclic Precursors

When commercial L-azetidine-2-carboxylic acid is prohibitively expensive for large-scale manufacturing[2], de novo synthesis from acyclic precursors (such as N-methyl-L-homoserine derivatives) is employed.

  • Mechanistic Causality: This route relies on an intramolecular 4-exo-tet SN​2 cyclization. According to Baldwin's rules, forming a four-membered ring is kinetically disfavored. To force the cyclization against the high ring strain, strong bases (like NaH or LiHMDS) and elevated temperatures are required. These harsh conditions frequently cause deprotonation at the α -carbon, leading to transient enolization and subsequent partial racemization of the product.

Visual Workflow of Synthetic Strategies

Pathway L_Aze L-Azetidine-2-carboxylic acid (Commercial Pool) RedAm Reductive Amination (HCHO, Pd/C, H2) L_Aze->RedAm Optimal Route DirAlk Direct Alkylation (MeI, Base) L_Aze->DirAlk High Risk Acyclic Acyclic Precursors (e.g., L-Homoserine) DeNovo De Novo Cyclization (Base, Heat) Acyclic->DeNovo Multi-step Product (S)-1-Methylazetidine-2-carboxylic acid (Target Molecule) RedAm->Product >95% Yield Complete Stereoretention DirAlk->Product Quaternization Moderate Yield DeNovo->Product Strain Issues Partial Racemization

Workflow comparing synthetic routes to (S)-1-Methylazetidine-2-carboxylic acid.

Quantitative Performance Comparison

The following table summarizes the quantitative metrics of the three synthetic routes, highlighting why catalytic reductive amination is the industry standard.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldStereoretention (ee)Primary Drawback
Reductive Amination L-Azetidine-2-carboxylic acidHCHO, 10% Pd/C, H₂>90% >99% Requires transition metal catalyst
Direct Alkylation L-Azetidine-2-carboxylic acidMeI, K₂CO₃40–60%>95%Severe over-alkylation (quaternization)
De Novo Cyclization L-Homoserine derivativesNaH or LiHMDS30–50%80–90%Multi-step, high risk of racemization

Validated Experimental Protocol: Catalytic Reductive Amination

Adapted from established pharmaceutical workflows for azetidine functionalization[3].

Self-Validating System Design: This protocol utilizes heterogeneous catalysis (Pd/C) rather than homogeneous hydride donors (such as NaBH₃CN). This choice is highly intentional: it eliminates toxic cyanide byproducts and allows the reaction completion to be driven purely by hydrogen gas consumption. The purification is reduced to a simple filtration, ensuring the highly polar, zwitterionic amino acid product is easily recovered without complex ion-exchange chromatography.

Materials:

  • L-Azetidine-2-carboxylic acid (290 mg, 2.87 mmol, 1.0 equiv)

  • Aqueous formaldehyde solution (37% w/w, 235 μL, 3.15 mmol, 1.1 equiv)

  • 10% Palladium on carbon (Pd/C, 76 mg, ~25% w/w relative to substrate)

  • High-purity Methanol (3.6 mL)

  • Hydrogen gas (1 atm, balloon)

Step-by-Step Execution:

  • Substrate Suspension: To a clean, dry reaction vessel, add the L-azetidine-2-carboxylic acid and suspend it in Methanol.

    • Causality: Methanol effectively solubilizes the transient iminium intermediate while maintaining the protic environment necessary for the catalytic hydrogenation cycle.

  • Reagent Addition: Introduce the aqueous formaldehyde solution followed by the 10% Pd/C catalyst.

    • Causality: Limiting formaldehyde to a strict 1.1 molar equivalent prevents the formation of aminals or unwanted polymerization, ensuring clean mono-methylation.

  • Atmosphere Exchange: Fit the flask with a rubber septum. Evacuate the vessel under vacuum and back-fill with hydrogen gas. Repeat this purge cycle three times.

    • Causality: Strict removal of oxygen prevents catalyst poisoning and mitigates the severe risk of igniting the methanolic Pd/C suspension.

  • Hydrogenation: Stir the reaction vigorously under a hydrogen balloon (1 atm) at room temperature for 19 hours.

    • Causality: The mild pressure (1 atm) is critical. Higher pressures (e.g., in a Parr reactor) risk the hydrogenolytic cleavage of the highly strained C–N bonds of the azetidine ring.

  • Termination & Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with additional methanol.

    • Causality: Celite traps the finely dispersed, pyrophoric palladium particles, preventing heavy metal contamination in the final amino acid product.

  • Isolation: Concentrate the filtrate in vacuo to afford pure (S)-1-Methylazetidine-2-carboxylic acid. The product can be triturated with cold diethyl ether if further solid purification is required.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES | CLOCKSS |1

  • US8906887B2 - C7-fluoro substituted tetracycline compounds | Google Patents | 3

  • Development of a mugineic acid family phytosiderophore analog as an iron fertilizer | Nature Communications / PMC | 2

Sources

Validation

Validating the Enantiomeric Purity of (S)-1-Methylazetidine-2-carboxylic Acid: A Comparative Analytical Guide

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Validation Guide Executive Summary & The Analytical Challenge As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Validation Guide

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the quality control of constrained peptidomimetics: the accurate determination of enantiomeric excess ( ee ). (S)-1-Methylazetidine-2-carboxylic acid is a highly valuable, rigid cyclic amino acid scaffold used in the development of thrombin inhibitors and novel therapeutics. However, validating its enantiomeric purity to pharmaceutical standards (>99.5% ee ) presents a severe analytical challenge.

The molecule is a zwitterionic, N-methylated (tertiary) cyclic amine lacking a UV chromophore. This specific structural triad renders the vast majority of traditional chiral amino acid analysis methods completely ineffective. This guide objectively compares the performance of commercial analytical methodologies, explaining the chemical causality behind why standard alternatives fail, and provides a self-validating experimental protocol for the gold-standard method: Direct Chiral LC-MS using Zwitterionic Chiral Stationary Phases (CSPs).

Objective Comparison of Analytical Methodologies

To establish a self-validating analytical system, we must first understand the limitations of our toolkit. Table 1 summarizes the performance of various analytical approaches when applied specifically to 1-Methylazetidine-2-carboxylic acid.

Table 1: Performance Comparison of Chiral Analytical Methods
Analytical MethodReagent / Stationary PhaseDetectionViabilityResolution ( Rs​ )LOD (% ee )Risk of Racemization
Direct Chiral LC-MS Chiralpak ZWIX(+)ESI-MSOptimal > 3.0< 0.05%None (Analyzed intact)
Chiral NMR Chiral Solvating Agent (CSA)1H-NMRViable N/A (Δδ)~ 1.5%None
Indirect RP-HPLC Marfey's Reagent (FDAA)UV (340 nm)Fails N/AN/AHigh (Requires harsh prep)
Chiral HPLC (Crown Ether) Crownpak CR(+)UV (210 nm)Fails N/AN/ANone
Chiral GC-MS Chirasil-L-ValEI-MSFails N/AN/AHigh (Thermal/Acidic)

Deep Dive: The Causality of Methodological Failure

In analytical chemistry, trustworthiness stems from understanding why a method behaves the way it does. Many laboratories waste weeks attempting to force traditional amino acid protocols onto 1-Methylazetidine-2-carboxylic acid [1]. Here is the mechanistic causality behind these failures:

Why Marfey's Reagent (Indirect HPLC) Fails

Indirect HPLC relies on derivatizing enantiomers into diastereomers using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction proceeds via Nucleophilic Aromatic Substitution ( SN​Ar ). However, FDAA strictly requires a primary or secondary amine to undergo the reaction and eliminate HF. Because 1-Methylazetidine-2-carboxylic acid possesses a sterically hindered tertiary amine (the nitrogen is bonded to C2, C4, and the N-methyl group), the SN​Ar reaction cannot occur. Attempting to force the reaction with excessive heat and base only risks base-catalyzed enolization at the α -carbon, creating artificial racemization.

Why Crown Ether CSPs (Crownpak CR) Fail

Crownpak CR(+) is a classic choice for underivatized amino acids [2]. However, chiral recognition inside the 18-crown-6 ether cavity requires the formation of three simultaneous hydrogen bonds with a protonated primary amine ( −NH3+​ )[3]. The protonated tertiary azetidinium ion of our target molecule only possesses a single N-H bond, making stable host-guest complexation impossible.

Viability Start Enantiomeric Purity Validation: (S)-1-Methylazetidine-2-carboxylic acid TertAmine Structural Constraint: Tertiary Amine & Zwitterion Start->TertAmine Marfeys Indirect HPLC (Marfey's Reagent) TertAmine->Marfeys Derivatization Crownpak Chiral HPLC (Crownpak CR+) TertAmine->Crownpak Host-Guest ZWIX Zwitterionic LC-MS (Chiralpak ZWIX+) TertAmine->ZWIX Double Ion-Pairing NMR Chiral NMR (with CSA) TertAmine->NMR Solvation Fail1 FAILS: Requires 1°/2° Amine Marfeys->Fail1 Fail2 FAILS: Requires 1° Amine Crownpak->Fail2 Pass1 OPTIMAL: LOD < 0.05% ee ZWIX->Pass1 Pass2 VIABLE: LOD ~ 1.5% ee NMR->Pass2

Figure 1: Analytical viability workflow dictated by the molecule's tertiary amine structure.

The Gold Standard: Direct Chiral LC-MS via Zwitterionic CSPs

To achieve baseline resolution without derivatization, we must utilize a Zwitterionic Chiral Stationary Phase (CSPs) , such as Chiralpak ZWIX(+) or ZWIX(-).

The Double Ion-Pairing Mechanism

ZWIX columns feature a cinchona alkaloid (quinine or quinidine) fused with a sulfonic acid motif [4]. This creates a synergistic "double ion-pairing" environment. The sulfonic acid strongly pairs with the protonated tertiary azetidinium ion, while the protonated quinuclidine nitrogen of the alkaloid interacts with the analyte's carboxylate group. This mechanism does not require primary N-H bonds, making it the only robust chromatographic solution for N-methylated cyclic amino acids.

ZWIX_Mechanism cluster_CSP Chiralpak ZWIX(+) Stationary Phase cluster_Analyte (S)-1-Methylazetidine-2-carboxylic acid Quinine Quinine Motif (Protonated Amine, +) Carboxylate Carboxylate (-) Quinine->Carboxylate Ionic & H-Bonding ACHSA ACHSA Motif (Sulfonate, -) TertAmine Protonated Tertiary Azetidinium (+) ACHSA->TertAmine Strong Ion-Pairing

Figure 2: Double ion-pairing mechanism enabling chiral recognition of tertiary amino acids.

Self-Validating Experimental Protocol: ZWIX LC-MS

To ensure absolute trustworthiness, this protocol incorporates a mandatory system suitability test using a racemic standard to empirically prove resolution before analyzing the high-purity synthesized batch.

Step 1: Mobile Phase Preparation

  • Prepare a bulk solvent mixture of Methanol / Acetonitrile / Water in a 49:49:2 (v/v/v) ratio.

  • Add 50 mM Formic Acid and 25 mM Diethylamine (DEA) . Causality Note: The specific ratio of acidic to basic additives is critical. It buffers the mobile phase to ensure both the ZWIX stationary phase and the azetidine analyte remain in their fully zwitterionic states, enabling the double ion-pairing mechanism.

Step 2: System Suitability (Racemate Validation)

  • Prepare a 10 µg/mL solution of racemic 1-Methylazetidine-2-carboxylic acid in the mobile phase.

  • Inject 5 µL onto a Chiralpak ZWIX(+) column (150 x 3.0 mm, 3 µm) maintained at 25 °C, with a flow rate of 0.5 mL/min.

  • Monitor via ESI-MS (Positive Ion Mode) at m/z 116.1 [M+H]+ .

  • Validation Check: Ensure baseline resolution ( Rs​≥2.0 ) is achieved between the (L)/(S) and (D)/(R) peaks. On ZWIX(+), the (S)-enantiomer typically elutes first.

Step 3: High-Purity Batch Analysis

  • Prepare the synthesized (S)-1-Methylazetidine-2-carboxylic acid sample at a high concentration (1 mg/mL ) in the mobile phase. Note: High concentration is required to elevate the trace (R)-enantiomer above the MS limit of detection.

  • Inject 5 µL and record the chromatogram.

  • Calculate the % ee by integrating the area of the trace (R)-enantiomer peak against the saturated (S)-enantiomer peak (using a previously established calibration curve for linearity).

Conclusion

When validating the enantiomeric purity of highly constrained, N-methylated zwitterions like (S)-1-Methylazetidine-2-carboxylic acid, traditional derivatization and host-guest chromatographic methods fail fundamentally due to the lack of primary/secondary amine protons. Direct Chiral LC-MS utilizing a Zwitterionic CSP (Chiralpak ZWIX) is not merely the "best" option—it is the only robust, non-destructive chromatographic method capable of validating purities >99.5% ee for this specific molecular class.

References

  • American Pharmaceutical Review. "CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. - Product Description and Details." Retrieved from: [Link]

  • ResearchGate. "Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns." Retrieved from:[Link]

  • MDPI. "Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement." Retrieved from: [Link]

Comparative

comparative study of the binding affinity of ligands with and without the azetidine constraint

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of molecular recognition, the conformational flexibility of a ligand can be...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of molecular recognition, the conformational flexibility of a ligand can be both a blessing and a curse. While flexibility allows a ligand to adapt to the topology of a binding site, it comes at a significant entropic cost upon binding. The strategic imposition of conformational constraints is a powerful tactic in medicinal chemistry to mitigate this penalty and, in turn, enhance binding affinity and selectivity. Among the various structural motifs employed for this purpose, the four-membered azetidine ring has emerged as a particularly valuable scaffold.

This guide provides a comparative analysis of the binding affinity of ligands with and without the azetidine constraint, supported by experimental data and detailed methodologies. We will delve into the thermodynamic principles that underpin this strategy and present a case study to illustrate its practical application in drug discovery.

The Thermodynamic Rationale: Minimizing the Entropic Penalty

The binding of a flexible ligand to its protein target is an equilibrium process governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A more negative ΔG corresponds to a higher binding affinity.

Flexible ligands exist in a multitude of conformations in solution. Upon binding, they are restricted to a single, bioactive conformation. This loss of conformational freedom results in a significant decrease in entropy (a negative ΔS), which is thermodynamically unfavorable and can substantially weaken the binding affinity.[1][2]

By incorporating a rigid scaffold, such as the azetidine ring, into a ligand's structure, we pre-organize it into a conformation that is closer to the bioactive pose. This "conformational constraint" reduces the entropic penalty that must be paid upon binding, as the ligand has fewer degrees of freedom to lose.[1][3] This can lead to a more favorable (less negative or even positive) change in entropy, contributing to a more negative ΔG and, consequently, a higher binding affinity.

Case Study: Azetidine-Containing STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its role in promoting tumor cell proliferation and survival. The development of small molecule inhibitors of STAT3 has been an area of intense research. A study by Turkson et al. provides a compelling example of how the azetidine constraint can be leveraged to improve the potency of STAT3 inhibitors.

In their work, the researchers optimized a series of proline-based STAT3 inhibitors by replacing the five-membered proline ring with the smaller, more constrained four-membered azetidine ring. This modification led to a significant enhancement in inhibitory potency.

Data Presentation: Comparison of STAT3 Inhibitors

The following table summarizes the in vitro STAT3 DNA-binding inhibitory activities (IC50) of a proline-based inhibitor and its azetidine and pipecolamide (six-membered ring) analogues.

Compound IDCore ScaffoldRing SizeSTAT3 DNA-Binding IC50 (µM)
3 Proline5-membered2.4
5a Azetidine 4-membered 0.52
4 Pipecolamide6-membered5.4

As the data clearly indicates, the azetidine-containing analogue 5a exhibited a more than four-fold increase in potency compared to its proline-based counterpart 3 . Interestingly, increasing the ring size to the six-membered pipecolamide in analogue 4 resulted in a decrease in potency. This suggests that the increased rigidity and specific geometry imposed by the azetidine ring are optimal for presenting the key pharmacophoric elements to the STAT3 binding site.

Further optimization of the azetidine series led to compounds with even greater potency, with IC50 values in the sub-micromolar range. Isothermal titration calorimetry (ITC) analysis of two of these optimized azetidine-based inhibitors, 7g and 9k , confirmed their high-affinity binding to STAT3, with dissociation constants (KD) of 880 nM and 960 nM, respectively.

This case study powerfully illustrates the "azetidine advantage": the strategic introduction of this small, rigid ring can significantly enhance binding affinity by pre-organizing the ligand into a bioactive conformation, thereby minimizing the entropic penalty of binding.

Experimental Protocols for Determining Binding Affinity

To rigorously evaluate the impact of the azetidine constraint on binding affinity, several biophysical techniques can be employed. Here, we provide detailed, step-by-step methodologies for three commonly used assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to binding in a single experiment.

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 10-20 µM in buffer) degas Degas both solutions prep_protein->degas prep_ligand Prepare Ligand Solution (e.g., 100-200 µM in same buffer) prep_ligand->degas load_cell Load protein into sample cell degas->load_cell load_syringe Load ligand into syringe degas->load_syringe equilibrate Equilibrate to desired temperature load_cell->equilibrate load_syringe->equilibrate titrate Perform automated injections of ligand into the sample cell equilibrate->titrate measure_heat Measure heat change after each injection titrate->measure_heat integrate_peaks Integrate raw data peaks to determine heat per injection measure_heat->integrate_peaks plot_isotherm Plot heat per mole of injectant vs. molar ratio integrate_peaks->plot_isotherm fit_model Fit data to a binding model (e.g., one-site binding) plot_isotherm->fit_model determine_params Determine Kd, n, ΔH, and ΔS fit_model->determine_params

Caption: Workflow for determining binding affinity using ITC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in the exact same buffer to minimize heats of dilution.

    • The concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the cell.

    • Thoroughly degas both solutions to prevent air bubbles in the system.

  • Instrument Setup:

    • Clean the sample cell and syringe thoroughly with buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature.

  • Titration:

    • Perform a series of small, automated injections of the ligand into the protein solution.

    • The heat change upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (a series of peaks corresponding to each injection) is integrated to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Workflow for Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis immobilize Immobilize one binding partner (ligand) on the sensor chip surface baseline Establish a stable baseline with running buffer immobilize->baseline prepare_analyte Prepare a series of concentrations of the other binding partner (analyte) association Inject analyte and monitor the increase in response (association phase) prepare_analyte->association baseline->association dissociation Inject running buffer and monitor the decrease in response (dissociation phase) association->dissociation fit_curves Fit the association and dissociation curves to a kinetic model association->fit_curves regeneration Inject a regeneration solution to remove bound analyte dissociation->regeneration dissociation->fit_curves regeneration->baseline determine_rates Determine ka and kd fit_curves->determine_rates calculate_kd Calculate Kd (Kd = kd/ka) determine_rates->calculate_kd

Caption: Workflow for kinetic analysis using SPR.

Step-by-Step Methodology:

  • Immobilization:

    • One of the binding partners (the "ligand") is immobilized onto the surface of a sensor chip.

    • The other binding partner (the "analyte") is prepared in a series of concentrations in a suitable running buffer.

  • Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor chip to establish a stable baseline.

    • The analyte is then injected at a specific concentration, and the association is monitored in real-time as an increase in the SPR signal.

    • After the association phase, the running buffer is reintroduced, and the dissociation of the analyte from the immobilized ligand is monitored as a decrease in the signal.

    • Finally, a regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.

    • The equilibrium dissociation constant (Kd) is then calculated from the ratio of these rate constants.

Radioligand Binding Assay

This technique uses a radioactively labeled ligand (radioligand) to quantify the number of receptors in a sample and to determine the affinity of unlabeled ligands by their ability to compete with the radioligand for binding.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Incubation & Separation cluster_analysis Quantification & Analysis prep_membranes Prepare receptor-containing membranes (or whole cells) incubation Incubate membranes with radioligand and varying concentrations of unlabeled ligand prep_membranes->incubation prep_ligands Prepare radioligand and competing unlabeled ligands prep_ligands->incubation filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Quantify radioactivity on filters using a scintillation counter washing->scintillation plot_curve Plot percent specific binding vs. log concentration of unlabeled ligand scintillation->plot_curve determine_ic50 Determine the IC50 value plot_curve->determine_ic50 calculate_ki Calculate the Ki value using the Cheng-Prusoff equation determine_ic50->calculate_ki

Caption: Workflow for a competition radioligand binding assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a source of the target receptor, typically cell membranes or tissue homogenates.

    • A known concentration of a high-affinity radioligand is used. The unlabeled test compounds (e.g., with and without the azetidine constraint) are prepared in a range of concentrations.

  • Incubation:

    • The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is allowed to proceed until equilibrium is reached.

  • Separation:

    • The bound radioligand is rapidly separated from the free radioligand, usually by vacuum filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value (the inhibition constant, which is a measure of the affinity of the unlabeled ligand) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The incorporation of an azetidine ring is a proven and effective strategy for enhancing the binding affinity of ligands. By conformationally constraining a molecule, the entropic penalty associated with binding is reduced, leading to a more favorable Gibbs free energy of binding. The case study of STAT3 inhibitors clearly demonstrates the practical benefits of this approach, where the azetidine-containing analogue exhibited a significant improvement in potency over its larger, more flexible counterparts. The experimental protocols provided herein offer a robust framework for quantifying these improvements in binding affinity and for elucidating the underlying thermodynamic and kinetic principles. For researchers and drug development professionals, the azetidine scaffold represents a powerful tool in the rational design of potent and selective therapeutics.

References

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15816-15840. [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Lockwood, M. A., & Gellman, S. H. (2008). Conformational constraint in protein ligand design and the inconsistency of binding entropy. Biopolymers, 90(4), 594-603. [Link]

  • Chang, C. A., & Chuang, C. C. (2010). Ligand configurational entropy and protein binding. Proceedings of the National Academy of Sciences, 107(5), 1951-1956. [Link]

  • Gellman, S. H. (2008). Conformational constraint in protein ligand design and the inconsistency of binding entropy. ResearchGate. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]

  • MOSBRI. (n.d.). ITC: Isothermal Titration Calorimetry. MOSBRI.eu. [Link]

  • Bitesize Bio. (2025, May 20). Tips for Your Surface Plasmon Resonance Experiments | SPR Analysis. Bitesize Bio. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Freire, E. (2011). Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. e-libro. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: role and ramifications in biomolecular ligand recognition and design. Annual review of biophysics, 42, 121–142. [Link]

Sources

Validation

evaluating the impact of N-methylation on the biological activity of azetidine-2-carboxylic acid derivatives

Evaluating the Impact of N-Methylation on the Biological Activity of Azetidine-2-Carboxylic Acid Derivatives: A Comparative Guide Introduction: The Dual Nature of the Azetidine Scaffold Azetidine-2-carboxylic acid (Aze)...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Impact of N-Methylation on the Biological Activity of Azetidine-2-Carboxylic Acid Derivatives: A Comparative Guide

Introduction: The Dual Nature of the Azetidine Scaffold

Azetidine-2-carboxylic acid (Aze) is a naturally occurring, four-membered ring homolog of the amino acid proline. While its constrained ring structure makes it an attractive scaffold for rational drug design, unmethylated Aze presents significant biological liabilities. Because of its structural mimicry, Aze is frequently misrecognized by prolyl-tRNA synthetases and misincorporated into proteins during ribosomal translation (1)[1]. This misincorporation disrupts the tight polyproline-II type helices required for structural proteins like collagen, leading to protein "kinking," severe proteotoxic stress, and the induction of the Unfolded Protein Response (UPR) (2)[2].

To harness the conformational benefits of the azetidine ring while eliminating its inherent proteotoxicity, researchers employ N-methylation . Adding a methyl group to the secondary amine of the azetidine ring (forming N-Me-Aze) fundamentally alters the molecule's physicochemical profile, shifting its utility from a naturally occurring toxin to a highly versatile, stable, and cell-permeable peptidomimetic building block (3)[3].

Structural and Conformational Dynamics

The causality behind the altered biological activity of N-Me-Aze lies in its conformational shifts. In standard peptides, the trans isomer of the amide bond is strongly favored. However, proline and Aze derivatives exhibit a higher propensity for the cis isomer due to the reduced energy difference between the cis and trans states.

N-methylation further drives this equilibrium. The steric clash introduced by the N-methyl group forces a trans-to-cis conformational interconversion. Furthermore, the loss of the hydrogen-bond donating capacity of the amide group disrupts native secondary structure motifs, masking the polarity of the peptide backbone. This masking effect directly correlates with enhanced oral bioavailability and membrane permeability in synthetic biologics (4)[4].

Table 1: Comparative Physicochemical and Biological Properties

PropertyL-ProlineAzetidine-2-Carboxylic Acid (Aze)N-Methyl-Azetidine (N-Me-Aze)
Ring Size 5-membered4-membered4-membered
Translation Recognition Native substrateHigh misincorporation (~5.9%)[5]Evades recognition (Steric hindrance)
Hydrogen Bond Donor Yes (in free form)Yes (in free form)No
Proteolytic Stability ModerateModerateHigh (Resistant to exopeptidases)
Primary Biological Impact Normal protein synthesisProteotoxic stress, UPR activation[6]Target-specific binding, high permeability[4]

Biological Activity and Toxicity Evasion

The toxicity of unmethylated Aze is an evolutionary defense mechanism utilized by certain plants to poison competing vegetation and predators (7)[7]. Conversely, N-Me-Aze acts as a "stealth" molecule. The N-methyl group prevents activation by native prolyl-tRNA synthetases, entirely abolishing ribosomal misincorporation. This allows N-Me-Aze to be safely utilized in drug development to design constrained macrocycles and small-molecule protease inhibitors without triggering off-target proteotoxicity.

G Aze Azetidine-2-Carboxylic Acid (Aze) tRNA Prolyl-tRNA Synthetase Aze->tRNA Recognized as Proline NMeAze N-Methyl-Aze (N-Me-Aze) NMeAze->tRNA Steric Hindrance (N-Methyl) Evasion Evasion of Translation Machinery NMeAze->Evasion Misincorp Misincorporation into Proteins tRNA->Misincorp Tox Proteotoxic Stress & UPR Misincorp->Tox Peptide Stable Peptidomimetics Evasion->Peptide

Caption: Mechanism of Aze proteotoxicity vs. N-Me-Aze translational evasion.

Experimental Methodologies

To rigorously evaluate the biological and synthetic performance of Aze vs. N-Me-Aze, the following self-validating protocols are recommended.

Protocol 1: Assessing Proteotoxicity and UPR Activation in vitro

Rationale: This assay quantifies the proteotoxic stress induced by unmethylated Aze and validates the biological inertness of N-Me-Aze regarding translational machinery. The causality of toxicity is proven through a competitive rescue control.

  • Cell Culture & Treatment: Plate human fibroblasts in standard DMEM media. Treat parallel cohorts with varying concentrations (10-100 µM) of Aze, N-Me-Aze, or a vehicle control.

  • Rescue Control (Self-Validation): Co-treat a secondary Aze-exposed cohort with 1 mM L-Proline. If the toxicity is specifically due to ribosomal misincorporation, the excess L-Proline will outcompete Aze at the tRNA synthetase level and rescue the cellular phenotype (5)[5].

  • UPR Quantification: Harvest cells at 24 hours post-treatment. Perform RT-qPCR for standard UPR markers (e.g., BiP, CHOP).

  • Result Interpretation: Aze will show a dose-dependent spike in UPR markers (rescued by L-Proline), whereas N-Me-Aze will maintain baseline UPR levels, confirming its inability to be misincorporated.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with N-Me-Aze

Rationale: The steric hindrance of the N-methyl group combined with the constrained 4-membered ring makes coupling N-Me-Aze notoriously difficult. This protocol utilizes high-reactivity coupling reagents and a colorimetric feedback loop to ensure complete amide bond formation (2)[2].

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.

  • Primary Coupling: Activate Fmoc-N-Me-Aze (3 eq) using a highly reactive uronium/aminium salt like HATU or COMU (2.9 eq) and DIPEA (6 eq) in DMF. React for 2 hours.

  • Coupling Confirmation (Self-Validation): Perform the Bromophenol Blue test on a small sample of resin beads. A yellow color indicates successful coupling (absence of free amines). A blue/green color indicates incomplete coupling.

  • Recoupling Strategy: If the test is positive, do not repeat with HATU, as excess uronium salts can cause irreversible guanidinylation of the free amine. Instead, recouple using a phosphonium-based reagent like PyAOP or PyBrOP, which are highly effective for N-methylated and sterically hindered amino acids (2)[2].

  • Capping: Once the test is negative, cap any unreacted amines with acetic anhydride/pyridine to prevent deletion sequences in subsequent steps.

SPPS Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Couple Fmoc-N-Me-Aze (HATU/COMU + DIPEA) Deprotect->Couple Test Bromophenol Blue Test Couple->Test Recouple Recouple (PyAOP/PyBrOP) Test->Recouple Positive (Blue/Green) Next Proceed to Next Residue Test->Next Negative (Yellow) Recouple->Test

Caption: Self-validating SPPS workflow for coupling sterically hindered N-Me-Aze.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Peptides Containing (S)-1-Methylazetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids into peptide therapeutics is a rapidly expanding field in drug discovery, offering novel avenues to enhance s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide therapeutics is a rapidly expanding field in drug discovery, offering novel avenues to enhance stability, potency, and pharmacokinetic properties. Among these, (S)-1-Methylazetidine-2-carboxylic acid (MeAze), a proline analogue, presents a unique structural modification. Understanding the fragmentation behavior of MeAze-containing peptides under mass spectrometry (MS) is critical for their accurate characterization and sequencing. This guide provides an in-depth comparison of the fragmentation patterns of MeAze-containing peptides with their standard counterparts, supported by experimental insights and protocols.

Fundamentals of Peptide Fragmentation

In tandem mass spectrometry (MS/MS), peptides are fragmented to determine their amino acid sequence. The most common methods for peptide fragmentation are Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD).[1][2]

  • Collision-Induced Dissociation (CID): This technique involves the collision of peptide ions with an inert gas, leading to the cleavage of the peptide backbone, primarily at the amide bonds.[2] This process typically generates a series of b- and y-ions .[1][3] The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus.

  • Higher-energy Collisional Dissociation (HCD): HCD is a beam-type CID method that generally results in a more diverse fragmentation pattern, including the generation of a-, x-, c-, and z-ions in addition to b- and y-ions.[1][3] HCD is known for its ability to produce high-resolution and high-mass-accuracy fragment ion spectra.[4][5]

The type and abundance of fragment ions are influenced by several factors, including the peptide's sequence, charge state, and the collision energy used.[3][6]

The Influence of (S)-1-Methylazetidine-2-carboxylic Acid on Fragmentation

The unique structure of MeAze, characterized by a four-membered ring and N-methylation, significantly alters the fragmentation patterns of peptides in which it is incorporated.

  • The "Proline Effect" on Steroids: Proline, a cyclic amino acid, is known to influence peptide fragmentation in a phenomenon termed the "proline effect".[7] This effect often leads to preferential cleavage at the N-terminal side of the proline residue.[7][8] Due to its structural similarity to proline, MeAze is expected to exhibit a similar, if not more pronounced, effect. The rigid conformation of the azetidine ring can direct fragmentation pathways.

  • Impact of N-Methylation: The presence of a methyl group on the nitrogen atom of the azetidine ring introduces a permanent positive charge center, which can influence charge distribution during fragmentation. This can lead to the formation of specific fragment ions and may alter the relative abundance of b- and y-ions.

Comparative Fragmentation Analysis

To illustrate the differences in fragmentation, let's consider a hypothetical peptide, Ac-Ala-X-Ala-NH2, where X is either Alanine (a standard amino acid) or MeAze.

Fragment IonExpected m/z (X = Ala)Expected m/z (X = MeAze)Predicted Relative Abundance (X = MeAze)Rationale
b1 114.06114.06ModerateN-terminal fragment, unaffected by MeAze.
b2 185.10213.13HighThe N-methyl group on MeAze may stabilize the b2-ion.
y1 89.0689.06ModerateC-terminal fragment, unaffected by MeAze.
y2 160.10188.13LowCleavage C-terminal to MeAze may be less favored.
Immonium Ion 44.05 (Ala)84.08 (MeAze)HighA diagnostic ion for the presence of MeAze.

Key Observations and Predictions:

  • Enhanced b-ion Series: The N-methylation in MeAze is expected to favor the retention of charge on the N-terminal fragments, leading to a more prominent b-ion series compared to peptides containing non-methylated cyclic amino acids like proline.

  • Diagnostic Immonium Ion: A characteristic immonium ion at m/z 84.08 is a strong indicator of the presence of MeAze in a peptide.

  • Restricted Fragmentation C-terminal to MeAze: Similar to the proline effect, cleavage of the amide bond immediately C-terminal to the MeAze residue may be sterically hindered, resulting in lower abundance of the corresponding y-ions.

  • Potential for Ring Opening: The strained four-membered ring of azetidine may undergo ring-opening fragmentation pathways under higher collision energies, leading to unique fragment ions not observed for standard peptides.

Experimental Protocols

Workflow for Comparative Fragmentation Analysis

Peptide Fragmentation Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthesize Peptides (Standard and MeAze-containing) Purification Purify by HPLC Peptide_Synthesis->Purification Quantification Quantify Peptides Purification->Quantification LC_MS LC-MS Analysis (e.g., Orbitrap) Quantification->LC_MS MS1 MS1 Scan (Precursor Ion Selection) LC_MS->MS1 MS2 MS2 Fragmentation (CID and HCD) MS1->MS2 Spectrum_Interpretation Interpret MS/MS Spectra MS2->Spectrum_Interpretation Database_Searching Database Search (with custom modifications) Spectrum_Interpretation->Database_Searching Comparative_Analysis Compare Fragmentation Patterns Database_Searching->Comparative_Analysis Fragmentation_Comparison cluster_standard Standard Peptide Bond (Ala-Ala) cluster_meaze MeAze-containing Peptide Bond (Ala-MeAze) Ala1 ...-NH-CH(CH3)- CO_Ala1 C=O NH_Ala2 -NH- b2_ion b2 ion CO_Ala1->b2_ion Cleavage Ala2 CH(CH3)-CO-... y1_ion y1 ion NH_Ala2->y1_ion Cleavage Ala_MeAze ...-NH-CH(CH3)- CO_Ala_MeAze C=O N_MeAze -N(CH3)- b2_ion_meaze b2 ion (stabilized) CO_Ala_MeAze->b2_ion_meaze Favored Cleavage CH_MeAze CH-CO-... y1_ion_meaze y1 ion (suppressed) N_MeAze->y1_ion_meaze Hindered Cleavage

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-1-Methylazetidine-2-carboxylic acid

Comprehensive Safety and Handling Guide: (S)-1-Methylazetidine-2-carboxylic acid 1. Executive Summary & Mechanistic Hazard Profile (S)-1-Methylazetidine-2-carboxylic acid (CAS: 255882-95-2) is a highly specialized buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (S)-1-Methylazetidine-2-carboxylic acid

1. Executive Summary & Mechanistic Hazard Profile (S)-1-Methylazetidine-2-carboxylic acid (CAS: 255882-95-2) is a highly specialized building block frequently utilized in the synthesis of protein degraders and advanced therapeutics. However, its structural identity as an azetidine derivative classifies it as a [1].

Unlike standard laboratory irritants, the primary hazard of this compound lies in its deceptive molecular geometry. Because its four-membered azetidine ring closely mimics the five-membered pyrrolidine ring of L-proline, it acts as a "Trojan horse" during cellular protein synthesis. If absorbed systemically via inhalation or dermal contact, it is erroneously recognized and charged by[2]. The misincorporation of this analog into nascent polypeptides distorts the peptide backbone, leading to severe[3]. The subsequent accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR), activating the PERK and ATF6 pathways, which ultimately drives the cell toward[4].

Understanding this causality is paramount: your PPE and handling protocols are not simply preventing chemical burns; they are actively preventing systemic protein misfolding and cellular toxicity.

2. Signaling Pathway of Toxicity The following diagram illustrates the mechanistic pathway of toxicity upon exposure, reinforcing the critical need for strict inhalation and dermal protection.

G A (S)-1-Methylazetidine-2-carboxylic acid (Proline Analog) B Prolyl-tRNA Synthetase (Erroneous Charging) A->B Competes with L-Proline C Misincorporation into Nascent Polypeptide B->C Translation D Polypeptide Backbone Distortion (4-membered vs 5-membered ring) C->D E Protein Misfolding & Aggregation D->E F Endoplasmic Reticulum (ER) Stress E->F Accumulation in ER G Unfolded Protein Response (UPR) (PERK & ATF6 Activation) F->G Triggers H Autophagy & Apoptosis (Cellular Toxicity) G->H Prolonged Stress

Mechanistic pathway of (S)-1-Methylazetidine-2-carboxylic acid-induced cellular toxicity.

3. Physicochemical Properties & Risk Factors To design a self-validating safety system, we must first analyze the compound's physical data to predict its behavior in an open laboratory environment.

Table 1: Quantitative Data & Operational Implications

Property Value Operational Implication
CAS Number 255882-95-2 Unique identifier for tracking and SDS retrieval ([5]).
Molecular Weight 115.13 g/mol Small molecule; high mobility and suspension time if aerosolized[5].
LogP -0.2249 Hydrophilic; dissolves rapidly in sweat, mucous membranes, or ocular fluid[5].
Physical State Solid (Powder) High risk of aerosolization during weighing and transfer.

| Storage | Sealed in dry, 2-8°C | Requires equilibration to room temperature to prevent condensation[5]. |

4. Required Personal Protective Equipment (PPE) Matrix Based on the mechanistic hazards and physical properties, the following PPE is mandatory.

Table 2: PPE Specifications and Mechanistic Justifications

Equipment Category Specification Mechanistic Justification
Respiratory N95/P100 Respirator or Fume Hood Prevents inhalation of aerosolized powder. Inhalation leads to systemic absorption and misincorporation into lung/systemic proteins[1].
Hand Protection Double Nitrile Gloves (≥0.11 mm) Prevents dermal exposure. The compound's hydrophilicity (-0.22 LogP) allows it to dissolve in sweat, bypassing the stratum corneum[5].
Eye Protection Chemical Splash Goggles Protects highly absorptive ocular mucosa from dust, preventing localized protein misfolding and irritation.

| Body Protection | Disposable Tyvek Lab Coat | Prevents accumulation of dust on personal clothing, mitigating secondary exposure risks. |

5. Operational Workflow: Step-by-Step Handling Protocol This protocol ensures a self-validating system where each step actively mitigates the risk introduced by the previous one.

Step 1: Pre-Operation Equilibration

  • Action: Retrieve the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes before opening[5].

  • Causality: Opening a cold vial introduces ambient moisture. Because the compound is highly hydrophilic, moisture causes clumping, which degrades the reagent and forces the user to aggressively scrape the vial, increasing the risk of aerosolization.

Step 2: Environmental Control

  • Action: Conduct all open-vessel handling inside a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s[6].

  • Causality: The fume hood provides a negative pressure barrier, ensuring that any aerosolized particulates generated during transfer are drawn away from the operator's breathing zone.

Step 3: Weighing and Transfer

  • Action: Line the analytical balance inside the fume hood with anti-static weighing paper. Use a micro-spatula to transfer the solid, and cap the destination vial immediately.

  • Causality: Fine powders can hold a static charge, causing them to repel from the spatula and aerosolize. Anti-static paper grounds the charge, keeping the powder contained.

Step 4: Immediate Decontamination

  • Action: Wipe down the spatula, balance, and hood surface with a damp paper towel (using water or 70% ethanol) immediately after use.

  • Causality: The compound is highly water-soluble. An aqueous wipe ensures complete solubilization and removal of trace dust, preventing cross-contamination for the next user.

6. Spill Response and Disposal Plan In the event of a breach in containment, follow this procedural guidance to neutralize the threat.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if a large spill occurs outside a fume hood.

  • PPE Verification: Ensure an N95/P100 respirator, chemical splash goggles, and double nitrile gloves are donned before approaching the spill.

  • Containment (No Dry Sweeping): Do not use a brush or broom.

    • Causality: Dry sweeping vigorously aerosolizes the toxic proline analog, exponentially increasing the inhalation risk[6].

  • Wet Cleanup: Cover the spill with a damp absorbent pad (moistened with water). Carefully gather the pad, folding the spill inward, and place it in a hazardous waste bag.

  • Secondary Decontamination: Wipe the affected area with soapy water, followed by a 70% ethanol wipe to ensure all hydrophilic residues are dissolved and removed.

Chemical Disposal Plan:

  • Solid Waste: Collect all contaminated weighing papers, gloves, and empty vials in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: Aqueous or organic solutions containing (S)-1-Methylazetidine-2-carboxylic acid must be collected in a compatible liquid waste carboy. Do not pour down the drain.

    • Causality: Environmental release can severely impact local flora. Azetidine-2-carboxylic acid is a known allelopathic agent that inhibits plant root growth by disrupting plant protein synthesis[2].

  • Labeling: Explicitly label the waste as "Toxic Organic Waste - Contains Proline Analogs" to alert waste management personnel of the specific proteotoxic hazard.

7. References

  • Santos, W. T., et al. "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." bioRxiv. Available at:[Link]

  • Trotter, E. W., et al. "Protein misfolding and temperature up-shift cause G1 arrest via a common mechanism dependent on heat shock factor in Saccharomyces cerevisiae." PNAS. Available at:[Link]

  • Smith, M., et al. "The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner." MDPI Cells. Available at:[Link]

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